molecular formula C14H10F2O2 B596275 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid CAS No. 1261926-23-1

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Cat. No.: B596275
CAS No.: 1261926-23-1
M. Wt: 248.229
InChI Key: NUQVQUHKAMKXRD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid with the CAS Number 1261926-23-1 and a molecular formula of C 14 H 10 F 2 O 2 . This compound is characterized by a benzoic acid backbone substituted with a (4-fluoro-3-methylphenyl) group at the 4-position and an additional fluorine atom at the 3-position, giving it unique electronic and steric properties valuable for sophisticated chemical synthesis . In scientific research, this compound serves as a key building block in pharmaceutical development and materials science. Structurally similar fluorinated benzoic acids are noted for their potential in modulating biological activity, with preliminary studies on analogous compounds indicating possible anti-inflammatory and antimicrobial properties through mechanisms that may involve the inhibition of pro-inflammatory cytokines or essential microbial enzymes . The presence of dual fluorine atoms and a methyl group on the aromatic rings enhances its binding affinity and selectivity, making it a versatile intermediate for creating novel molecular entities . Attention: For research use only. Not for human or veterinary use. This product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQVQUHKAMKXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681406
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-23-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,4′-difluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261926-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Introduction and Overview

This guide provides a comprehensive technical overview of this compound, a fluorinated biaryl carboxylic acid. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the biaryl scaffold and fluorine substituents. Biaryl structures are privileged motifs in numerous pharmaceuticals, while fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines the compound's predicted physicochemical properties, a robust synthetic pathway, expected analytical characteristics, and potential applications.

Chemical Structure and Nomenclature

The molecule consists of a benzoic acid core functionalized with a fluorine atom at the 3-position and a 4-fluoro-3-methylphenyl group at the 4-position.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₀F₂O₂

  • Molecular Weight: 248.23 g/mol

  • CAS Number: Not available (As of early 2026)

The presence of two distinct fluorinated phenyl rings linked by a C-C bond defines it as a difluorinated biaryl compound.

Physicochemical Properties

While experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Computed Molecular Properties

The following table summarizes key computed properties, which are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 248.23 g/mol Adheres to Lipinski's Rule of Five, suggesting potential oral bioavailability.
XLogP3 3.6Indicates moderate lipophilicity, which influences membrane permeability and solubility.[3]
Hydrogen Bond Donors 1 (from -COOH)Participates in interactions with biological targets.[3]
Hydrogen Bond Acceptors 4 (2 from -O, 2 from -F)Influences solubility and receptor binding.[3]
Polar Surface Area 37.3 ŲAffects transport properties and blood-brain barrier penetration.[3]
Predicted Solubility

The compound is expected to be poorly soluble in water but should exhibit good solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[4] The acidic nature of the carboxylic acid group means its solubility in aqueous media will be pH-dependent; it will be significantly more soluble in alkaline solutions (pH > 8) due to the formation of the carboxylate salt.[2]

Synthesis and Purification

The most logical and industrially scalable approach for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and excellent yields.[7]

Retrosynthetic Analysis and Strategy Selection

The C-C bond between the two phenyl rings is the key disconnection point. The synthesis can be achieved by coupling a boronic acid (or boronate ester) derivative of one ring with a halide (typically bromide or iodide) of the other. For this target, a practical approach involves coupling 4-bromo-3-fluorobenzoic acid with (4-fluoro-3-methylphenyl)boronic acid.

Causality for Strategy Selection:

  • Availability of Precursors: The required starting materials, a brominated benzoic acid and a substituted phenylboronic acid, are either commercially available or can be synthesized via well-established methods.

  • Reaction Robustness: The Suzuki-Miyaura coupling is one of the most reliable methods for biaryl synthesis, minimizing the risk of failure and simplifying process optimization.[5]

  • Functional Group Compatibility: The reaction conditions are compatible with the carboxylic acid and fluoro groups present in the precursors, avoiding the need for protecting groups.[6]

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow using a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Bromo-3-fluorobenzoic acid Process Suzuki-Miyaura Coupling A->Process B (4-Fluoro-3-methylphenyl)boronic acid B->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Purification Workup & Purification (Acid-Base Extraction, Crystallization) Process->Purification Product This compound Purification->Product

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to workup.

  • Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The biphasic system is crucial for dissolving both the organic reactants and the inorganic base.

  • Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive pressure of nitrogen. The choice of a Pd(0) source is critical for initiating the catalytic cycle.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis, checking for the disappearance of the limiting starting material (4-bromo-3-fluorobenzoic acid).

  • Reaction Quench and Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2. This step protonates the product's carboxylate, causing it to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Spectroscopic and Analytical Profile (Predicted)

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet for the carboxylic acid proton, a singlet for the methyl protons, and a series of complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH~13.0br s
Aromatic-H7.2 - 8.1m
-CH₃~2.3s
  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show the carboxylic carbonyl carbon at the downfield end, and the aromatic carbons will appear as doublets or triplets due to C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~166
Aromatic C-F155 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic C115 - 140
-CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Functional GroupExpected Absorption (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Aromatic)1450-1600Stretching
C-F (Aryl Fluoride)1100-1300Stretching
Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

  • Expected Molecular Ion [M]⁺ or [M-H]⁻: m/z = 248.06 or 247.05

  • Key Fragmentation: A prominent fragment corresponding to the loss of COOH (m/z = 203.07) via decarboxylation is anticipated.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by its carboxylic acid group and the activated biaryl system.

Reactions of the Carboxylic Acid Group

The -COOH moiety is a versatile handle for further modification.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC will yield the corresponding ester.[2]

  • Amidation: Activation with a coupling agent (e.g., HATU, HOBt) followed by reaction with a primary or secondary amine will form an amide bond. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Biaryl Core

The electron-rich aromatic rings can undergo electrophilic aromatic substitution, though the positions will be directed by the existing substituents (fluoro, methyl, and carboxyl groups). The methyl group can also be a site for radical halogenation to introduce further functionality.[10]

Potential Applications in Research and Development

Role as a Scaffold in Drug Discovery

Fluorinated biaryl carboxylic acids are valuable scaffolds in drug design.[4][11]

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. This molecule could serve as a starting point for novel cyclooxygenase (COX) inhibitors.

  • Anticancer Agents: The biaryl motif is present in numerous kinase inhibitors and other anticancer drugs.[12] The specific substitution pattern of this molecule could be explored for targeted therapies.

  • Metabolic Stability: The presence of fluorine atoms often blocks sites of metabolic oxidation, potentially increasing the half-life of drug candidates derived from this scaffold.[2]

Utility in Materials Science

Biaryl structures are fundamental to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The polarity and rigidity imparted by the fluoro and carboxylic acid groups could be exploited in the design of new functional materials.

Safety and Handling

  • General Hazards: Like most aromatic carboxylic acids, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E60, o1948–o1949. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Li, W., et al. (2021). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid

Disclaimer: Initial searches for the compound "3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid" did not yield a specific, verified CAS number. This guide will therefore focus on the closely related, well-documented constitutional isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid , which has the verified CAS number 1261949-48-7 . This allows for a scientifically accurate and verifiable technical overview.

Introduction

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid. This class of compounds is of significant interest to the pharmaceutical and material science industries. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and analytical characterization methods.

Chemical and Physical Properties

The fundamental properties of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid are summarized below. These descriptors are crucial for understanding its behavior in chemical and biological systems.

PropertyValueSource
CAS Number 1261949-48-7PubChem[1]
Molecular Formula C₁₄H₁₀F₂O₂PubChem[1]
Molecular Weight 248.22 g/mol PubChem[1]
IUPAC Name 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidPubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)FPubChem[1]
InChI Key GTBMSYYTCWCQDO-UHFFFAOYSA-NPubChem[1]
XLogP3 3.6PubChem[1]
Appearance Predicted to be a white to off-white solid
Storage Temperature General recommendation for similar compounds is -20°C for long-term storage.United States Biological[2]

Synthesis and Mechanism

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The core of this strategy is the formation of the C-C bond between the two phenyl rings. This involves the reaction of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex.

Workflow Diagram:

G cluster_0 Starting Material Preparation cluster_1 Suzuki-Miyaura Coupling Reaction cluster_2 Product Isolation and Purification A 3-Bromo-4-fluorobenzoic acid D Reaction Mixture A->D B 4-Fluoro-3-methylphenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Aqueous Workup (Acidification) D->E Reaction Completion F Extraction with Organic Solvent E->F G Column Chromatography F->G H Final Product: 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid G->H G cluster_0 Primary Structure Verification cluster_1 Functional Group & Purity Analysis A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D E Mass Spectrometry (MS) A->E F Infrared (IR) Spectroscopy A->F G High-Performance Liquid Chromatography (HPLC) A->G H Elemental Analysis A->H I Confirmed Structure & Purity B->I Proton Environment C->I Carbon Skeleton D->I Fluorine Environment E->I Molecular Weight F->I Functional Groups (C=O, O-H) G->I Purity H->I Elemental Composition

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are a cornerstone in modern medicinal chemistry and materials science. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, in particular, represents a valuable building block for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive, technically detailed, and experience-driven approach to its synthesis, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

The core of our synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This strategy is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and reagents.

Our retrosynthetic analysis of the target molecule identifies the central biaryl C-C bond as the key disconnection point. This leads to a convergent synthesis strategy involving the preparation of two key intermediates: an aryl halide and an arylboronic acid. Specifically, we will focus on the coupling of methyl 4-bromo-3-fluorobenzoate and (4-fluoro-3-methylphenyl)boronic acid , followed by the hydrolysis of the resulting ester to afford the final carboxylic acid.

Diagram of the Overall Synthetic Workflow

G cluster_precursor1 Synthesis of Aryl Halide cluster_precursor2 Synthesis of Boronic Acid cluster_coupling Core Reaction and Final Product Formation A 3-Fluorotoluene B 4-Bromo-3-fluorotoluene A->B Bromination C Methyl 4-bromo-3-fluorobenzoate B->C Oxidation & Esterification F Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate C->F D 4-Bromo-2-fluorotoluene E (4-Fluoro-3-methylphenyl)boronic acid D->E Lithiation & Borylation E->F Suzuki-Miyaura Coupling G This compound F->G Ester Hydrolysis

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Key Intermediates

Synthesis of Methyl 4-bromo-3-fluorobenzoate (Aryl Halide)

The synthesis of this crucial aryl bromide intermediate commences with the bromination of 3-fluorotoluene. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. The para-position to the methyl group is the most sterically accessible and electronically favorable for bromination. Subsequent oxidation of the methyl group to a carboxylic acid, followed by esterification, yields the desired product.

Step 1: Bromination of 3-Fluorotoluene to 4-Bromo-3-fluorotoluene

  • Rationale: Direct bromination using bromine in the presence of a Lewis acid catalyst like iron powder is a standard and effective method for the halogenation of activated aromatic rings.[2]

  • Experimental Protocol:

    • To a stirred solution of 3-fluorotoluene (1.0 eq.) in a suitable solvent such as dichloromethane, add iron powder (catalytic amount).

    • Cool the mixture in an ice bath and add bromine (1.05 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluorotoluene, which can be purified by distillation.

Step 2: Oxidation and Esterification to Methyl 4-bromo-3-fluorobenzoate

  • Rationale: A strong oxidizing agent is required to convert the methyl group to a carboxylic acid. Potassium permanganate is a classic and cost-effective choice. The subsequent esterification can be achieved via Fischer esterification using methanol in the presence of a catalytic amount of strong acid.

  • Experimental Protocol:

    • A mixture of 4-bromo-3-fluorotoluene (1.0 eq.) and a solution of potassium permanganate (approx. 3.0 eq.) in water is heated at reflux for several hours.

    • After the reaction is complete (disappearance of the purple color), the hot solution is filtered to remove manganese dioxide.

    • The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate 4-bromo-3-fluorobenzoic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

    • The crude carboxylic acid is then dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated at reflux for 4-6 hours.

    • After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give methyl 4-bromo-3-fluorobenzoate.[3]

Synthesis of (4-Fluoro-3-methylphenyl)boronic acid (Organoboron Reagent)

This boronic acid is prepared from 4-bromo-2-fluorotoluene via a lithium-halogen exchange followed by trapping with a borate ester.[4]

  • Rationale: The use of a strong organolithium base at low temperatures allows for the regioselective formation of the aryl lithium species, which can then react with a trialkyl borate to form the boronate ester. Acidic workup then hydrolyzes the ester to the desired boronic acid.

  • Experimental Protocol:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour.

    • In a separate flask, cool a solution of trimethyl borate (1.2 eq.) in anhydrous THF to -78 °C.

    • Transfer the freshly prepared aryl lithium solution to the trimethyl borate solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with 2M HCl to a pH of approximately 2.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4-fluoro-3-methylphenyl)boronic acid.[5]

Part 2: The Core Suzuki-Miyaura Cross-Coupling Reaction

With both key intermediates in hand, the central C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

Mechanistic Overview

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'B(OH)2 ArBOH2->ArPdAr_prime Base Base Base->ArPdAr_prime ArX Ar-X ArX->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol for Suzuki-Miyaura Coupling
  • Rationale: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. A common and effective system for this type of transformation involves a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species, a phosphine ligand to stabilize the catalyst, and an aqueous base in a polar aprotic solvent.

  • Experimental Protocol:

    • To a reaction vessel, add methyl 4-bromo-3-fluorobenzoate (1.0 eq.), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.), and a base such as sodium carbonate (2.0 eq.).

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate, can be purified by column chromatography on silica gel.

Part 3: Final Product Formation and Purification

Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7]

  • Rationale: Base-mediated hydrolysis (saponification) is a high-yielding and straightforward method for converting esters to carboxylic acids.

  • Experimental Protocol:

    • Dissolve the purified methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate in a mixture of methanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 3.0 eq.).

    • Heat the mixture at reflux for 2-4 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Rationale: Recrystallization is an excellent technique for purifying solid organic compounds.[8] The choice of solvent is critical; the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[9]

  • Experimental Protocol:

    • Select a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water, or toluene).

    • Dissolve the crude this compound in the minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Method
4-Bromo-3-fluorotolueneC₇H₆BrF189.03Electrophilic Bromination
Methyl 4-bromo-3-fluorobenzoateC₈H₆BrFO₂233.04Oxidation & Esterification
(4-Fluoro-3-methylphenyl)boronic acidC₇H₈BFO₂153.95Lithiation & Borylation
This compoundC₁₄H₉F₂O₂248.22Suzuki Coupling & Hydrolysis

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The convergent approach, centered around the Suzuki-Miyaura cross-coupling, offers an efficient and flexible route to this valuable compound. Careful execution of each step, particularly the anhydrous conditions for the organometallic reactions and the optimization of the cross-coupling conditions, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this and related fluorinated biaryl compounds.

References

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • 4-Fluoro-3-methylphenylboronic acid. (n.d.). Covethouse.
  • EXPERIMENT (3)
  • 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • How to prepare 4-Bromo-3-fluorotoluene? - FAQ. (n.d.). Guidechem.
  • Lab Report Recrystallization September 27, 2016. (2016). Florida A&M University.
  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.).
  • (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2. (n.d.). PubChem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • Synthesis of 4-tolylboronic acid. (n.d.). PrepChem.com.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermedi
  • Ester Chemistry. (2020). LibreTexts.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • m-BROMOTOLUENE. (n.d.). Organic Syntheses.
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • Methyl 3-bromo-4-fluorobenzo
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). -ORCA - Cardiff University.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • (PDF) 3-Fluoro-4-methylbenzoic acid. (n.d.).

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An In-depth Technical Guide to 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. Biphenyl scaffolds, on the other hand, provide a versatile framework for positioning pharmacophoric features in three-dimensional space. The convergence of these two privileged motifs in 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid presents a compound of significant interest for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of this molecule, addressing its chemical identity, physicochemical properties, a plausible synthetic approach, and its potential biological significance based on the analysis of its structural components.

Chemical Identity and Nomenclature

Initial clarification of the precise chemical name is crucial for unambiguous scientific communication. The compound , registered under CAS Number 1261949-48-7 , is correctly identified by the IUPAC name 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid .[1] It is important to note a potential point of confusion with isomeric structures; adherence to the IUPAC nomenclature and CAS registry number is paramount.

IdentifierValueSource
IUPAC Name 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidPubChem[1]
CAS Number 1261949-48-7PubChem[1]
Molecular Formula C₁₄H₁₀F₂O₂PubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)FPubChem[1]
InChI InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)PubChem[1]
InChIKey GTBMSYYTCWCQDO-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

While experimental data for this specific molecule is not extensively reported in publicly accessible literature, computational models provide valuable estimations of its key physicochemical properties. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted ValueSource
Molecular Weight 248.22 g/mol PubChem[1]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

The predicted lipophilicity (XLogP3 of 3.6) suggests that the compound is likely to have moderate to good membrane permeability, a desirable characteristic for orally bioavailable drugs. The presence of a carboxylic acid group provides a handle for salt formation to modulate solubility.

Synthesis and Characterization

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The logical disconnection for this molecule points to a coupling between a boronic acid (or boronic ester) derivative of one aromatic ring and a halogenated derivative of the other.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Bromo-4-fluorobenzoic acid F 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid A->F B 4-Fluoro-3-methylphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Dioxane/Water) E->F Solvent

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromo-4-fluorobenzoic acid

  • 4-Fluoro-3-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 4-fluoro-3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The coupling patterns and chemical shifts will be influenced by the fluorine substituents.

    • ¹³C NMR will display the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

    • ¹⁹F NMR is a crucial technique to confirm the presence and environment of the two fluorine atoms, which should appear as distinct signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and aromatic C-H and C=C stretches.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid has been found in the reviewed literature, the structural motifs present in the molecule are prevalent in a wide range of biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Rationale for Potential Biological Activity

Biological_Rationale cluster_scaffold Core Scaffold cluster_functional_groups Key Functional Groups cluster_properties Predicted Properties & Activities A 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid B Biphenyl Moiety A->B C Fluorine Substituents A->C D Carboxylic Acid A->D E Modulation of Protein-Protein Interactions B->E Provides structural rigidity and vector for substitution F Enzyme Inhibition (e.g., Kinases, Proteases) B->F G Enhanced Metabolic Stability C->G H Increased Binding Affinity C->H Alters electronics and conformation I Improved Pharmacokinetics C->I J Interaction with Active Sites (H-bonding) D->J K Salt Formation for Solubility D->K

Caption: Rationale for the potential biological activity of the title compound.

  • Anti-inflammatory and Analgesic Properties: Many biphenyl carboxylic acids, such as diflunisal and fenbufen, are known non-steroidal anti-inflammatory drugs (NSAIDs).[2] The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The biphenyl scaffold is found in numerous compounds with demonstrated anticancer properties.[2] These compounds can act through various mechanisms, including the inhibition of protein-protein interactions that are critical for tumor growth. The specific substitution pattern on the biphenyl rings can be fine-tuned to achieve selectivity for particular cancer targets.

  • Antimicrobial Agents: Fluorinated aromatic compounds have been explored for their potential as antimicrobial agents. The introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes.

  • Enzyme Inhibition: The rigid biphenyl core can serve as a scaffold to position functional groups that interact with the active sites of enzymes. The carboxylic acid can act as a key hydrogen bond donor and acceptor, while the fluorinated rings can engage in hydrophobic or specific fluorine-protein interactions.

The presence of two fluorine atoms is particularly noteworthy. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic rings, influencing pKa and the potential for hydrogen bonding. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and thereby increase the metabolic stability and half-life of a drug candidate.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water. For inhalation, the individual should be moved to fresh air. If swallowed, medical attention should be sought immediately.

Conclusion and Future Directions

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a structurally intriguing molecule that holds promise as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, its constituent parts suggest a high potential for biological activity. Future research should focus on:

  • Development and publication of a validated, high-yield synthesis protocol.

  • Comprehensive physicochemical characterization , including experimental determination of its melting point, solubility in various solvents, and pKa.

  • Screening for biological activity in relevant assays, such as those for anti-inflammatory, anticancer, and antimicrobial properties.

  • Elucidation of its crystal structure to understand its solid-state conformation and packing.

The availability of this compound and a deeper understanding of its properties will undoubtedly facilitate its use in the development of novel therapeutics and advanced materials.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

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3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry and drug discovery. The primary focus of this document is to detail its core physicochemical properties, centered on its molecular weight, alongside a discussion of its synthesis, structural characterization, and potential applications. As a member of a chemical class known for its utility as a scaffold for novel therapeutic agents, this guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced chemical entities.

Core Compound Identification and Properties

This compound belongs to the class of biphenyl carboxylic acids, which are characterized by two phenyl rings linked together with a carboxylic acid functional group. The strategic placement of fluorine atoms and a methyl group on the biphenyl scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in pharmaceutical research.

The molecular formula for this compound is C₁₄H₁₀F₂O₂ . Based on this formula, the precise molecular weight can be calculated. Isomers of this compound, such as 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid and 3-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, share this same molecular formula and have a reported molecular weight of 248.22 g/mol .[1][2]

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • Carbon (C): 14 atoms × 12.011 u = 168.154 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 248.228 g/mol

This calculated value aligns with the experimentally determined and computed values for its close structural isomers.[1][2][3]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₂(Calculated)
Molecular Weight 248.23 g/mol (Calculated)
Exact Mass 248.06488588 DaPubChem (Isomer)[1]
IUPAC Name This compound-
Synonyms --
CAS Number Not available-
Predicted XLogP3 3.6PubChem (Isomer)[1]
Appearance Predicted: White to off-white solid(Inferred)

Synthesis and Mechanistic Rationale

The synthesis of substituted biphenyl compounds like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored in pharmaceutical chemistry for its high tolerance of various functional groups, mild reaction conditions, and generally high yields.

The logical synthetic approach involves coupling two key fragments: a substituted phenylboronic acid and a halogenated benzoic acid derivative.

Proposed Synthetic Precursors:

  • Fragment A: (4-Fluoro-3-methylphenyl)boronic acid

  • Fragment B: 4-Bromo-3-fluorobenzoic acid

The causality for selecting the Suzuki coupling lies in its reliability for constructing the C-C bond between the two aromatic rings. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biphenyl structure.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: To a dry, nitrogen-flushed reaction vessel, add 4-Bromo-3-fluorobenzoic acid (1.0 eq), (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base such as sodium carbonate (2.0 M solution, 2.0 eq).

  • Reaction Execution: Heat the mixture to a reflux temperature (typically 80-100 °C) and stir vigorously under a nitrogen atmosphere for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3, which protonates the carboxylic acid and precipitates the product. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 4-Bromo-3-fluorobenzoic acid C Pd(PPh₃)₄ Catalyst Na₂CO₃ (aq. Base) Dioxane/Water Solvent Heat (80-100°C) A->C B (4-Fluoro-3-methylphenyl)boronic acid B->C D Reaction Work-up (Acidification & Extraction) C->D Crude Product E Purification (Recrystallization or Chromatography) D->E F Final Product: This compound E->F Purity >98%

Caption: General workflow for the synthesis of the target compound via Suzuki-Miyaura cross-coupling.

Structural Elucidation and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is required to unambiguously determine the structure.

Spectroscopic Characterization Protocol
  • Sample Preparation:

    • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H, ¹³C, and ¹⁹F NMR analysis.

    • Mass Spectrometry (MS): Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by ESI-MS.

  • Data Acquisition:

    • ¹H NMR: The spectrum should reveal distinct signals for the aromatic protons, with chemical shifts and coupling constants (J-values) characteristic of the substitution pattern. The methyl group protons will appear as a singlet.

    • ¹³C NMR: This will show the expected number of carbon signals, including those for the carboxylic acid, the methyl group, and the aromatic carbons. Carbons bonded to fluorine will show characteristic C-F coupling.

    • ¹⁹F NMR: This is a crucial validation step. Two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the separate phenyl rings.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) that corresponds to the calculated molecular weight (248.23 g/mol ).

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated biphenyl scaffolds are of high interest in modern drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]

Derivatives of fluorinated biphenyls have shown promise as potent antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for building bacterial cell walls.[5] Therefore, this compound serves as a valuable intermediate for synthesizing novel therapeutic agents aimed at combating antimicrobial resistance.[5]

Logical Pathway Diagram

G A 3-Fluoro-4-(4-fluoro-3- methylphenyl)benzoic acid (Chemical Intermediate) B Chemical Synthesis (e.g., Amide Coupling) A->B C Novel Biphenyl Derivatives (Drug Candidates) B->C D Target Identification (e.g., Bacterial Enzyme) C->D Biological Screening E Inhibition of Fatty Acid Biosynthesis (FAB) Pathway D->E F Disruption of Bacterial Cell Wall Formation E->F G Antibacterial Activity (Therapeutic Effect) F->G

Caption: Role of the title compound as a building block for potential antibacterial agents.

References

  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid. [Link]

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Discovery

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid belongs to a class of fluorinated aromatic compounds that are of significant interest in drug discovery. The inclusion of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.[2] However, the introduction of lipophilic groups can also lead to decreased aqueous solubility, a major hurdle in the development of orally administered drugs.

A compound's solubility dictates its concentration in the gastrointestinal fluids, which in turn governs the rate and extent of its absorption across the intestinal membrane.[1] Therefore, a thorough understanding of the solubility characteristics of a drug candidate is paramount from the early stages of discovery to guide lead optimization and formulation strategies.[3][4] This guide will equip researchers with the necessary tools to comprehensively evaluate the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

While experimental data for the target compound is sparse, we can infer its likely behavior by examining its structure and the properties of analogous compounds.

Molecular Structure:

  • Ionizable Group: The presence of a carboxylic acid group (-COOH) indicates that the compound is a weak acid. Its solubility will, therefore, be highly dependent on the pH of the surrounding medium.[5]

  • Lipophilicity: The biphenyl core, along with the fluorine and methyl substituents, contributes to the molecule's lipophilicity (tendency to dissolve in fats and non-polar solvents). A related compound, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, has a computed XLogP3 of 3.6, suggesting a significant degree of lipophilicity.[6]

Predicted Solubility:

Given the presence of both a polar, ionizable carboxylic acid group and a large, non-polar aromatic structure, the solubility of this compound is expected to be:

  • Low in acidic and neutral aqueous media: In its neutral (protonated) form, the molecule's lipophilicity will likely dominate, leading to poor aqueous solubility.

  • Higher in alkaline aqueous media: As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form a more polar carboxylate salt, which is expected to be more soluble in water.

  • Soluble in many organic solvents: The non-polar character of the molecule suggests it will be soluble in various organic solvents.[7]

Methodologies for Experimental Solubility Determination

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[3][8] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) in an aqueous buffer.[8][9]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It measures the saturation concentration of a compound in a specific solvent at equilibrium.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute.[5][12] The concentration of the dissolved compound is then measured in the supernatant.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][12]

  • Phase Separation: After incubation, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A standard calibration curve must be generated to accurately quantify the solubility.

Causality Behind Experimental Choices:

  • Extended Incubation: A long incubation time is crucial to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility.[12]

  • pH Range: Testing across a range of pH values is essential for an ionizable compound like a carboxylic acid to understand its pH-solubility profile.[11]

  • HPLC-UV Analysis: This method provides both selectivity and sensitivity for accurately quantifying the concentration of the dissolved API.[1]

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add to vials with various buffers/solvents prep1->prep2 equil1 Seal vials and incubate with agitation (24-72 hours at constant temperature) prep2->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Collect clear supernatant sep1->quant1 quant2 Dilute sample if necessary quant1->quant2 quant3 Analyze concentration via HPLC-UV quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Shake-Flask Method Workflow

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[8] These assays measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[9][13]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration (direct UV assay).[8]

Experimental Protocol (Nephelometric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[14]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.[13]

  • Incubation: Mix the contents and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[9][13]

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[13]

Trustworthiness and Self-Validation:

  • DMSO Stock: Starting from a DMSO stock mimics the conditions of many high-throughput biological screens, making kinetic solubility a relevant parameter for interpreting bioassay results.[8][9]

  • Rapid Assessment: The short incubation time allows for the rapid screening of many compounds, guiding structure-activity relationship (SAR) studies.[8] However, it's important to note that this method can overestimate solubility due to the formation of supersaturated solutions.[3][11]

Workflow for Kinetic Solubility Determination (Nephelometry):

G cluster_prep Preparation cluster_assay Assay Execution cluster_meas Measurement & Analysis prep1 Prepare high-concentration DMSO stock solution assay1 Dispense DMSO stock into microtiter plate prep1->assay1 assay2 Add aqueous buffer to create serial dilutions assay1->assay2 assay3 Incubate for 1-2 hours at constant temperature assay2->assay3 meas1 Measure light scattering (nephelometry) assay3->meas1 meas2 Identify precipitation point meas1->meas2 meas3 Determine kinetic solubility meas2->meas3

Caption: Kinetic Solubility (Nephelometry) Workflow

Key Factors Influencing Solubility

The solubility of this compound will be governed by several factors:

  • pH: As a carboxylic acid, its solubility will increase significantly at pH values above its pKa due to the formation of the more polar carboxylate anion.

  • Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic.[15] For most organic compounds, solubility increases with temperature.

  • Solvent Polarity: The principle of "like dissolves like" applies.[16] This compound is expected to be more soluble in moderately polar to non-polar organic solvents and less soluble in highly polar solvents like water (at neutral pH).

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The thermodynamic solubility measurement should ideally be performed on the most stable crystal form.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise format.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent/Buffer (pH)Solubility (µg/mL)Solubility (µM)
0.1 M HCl (pH ~1)Experimental ValueExperimental Value
Acetate Buffer (pH 5.0)Experimental ValueExperimental Value
Phosphate Buffer (pH 7.4)Experimental ValueExperimental Value
Borate Buffer (pH 9.0)Experimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value

Interpretation: The pH-solubility profile generated from this data will be crucial for predicting the compound's behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. A good goal for the solubility of drug discovery compounds is often considered to be greater than 60 µg/mL.[8]

Conclusion

While pre-existing public data on the solubility of this compound is not available, this guide provides the scientific rationale and detailed, field-proven protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to assess the developability of this compound. A comprehensive understanding of its solubility profile is an indispensable step in advancing this and other promising molecules through the drug discovery and development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • protocols.io. (2025). In-vitro Thermodynamic Solubility.

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Evotec. Thermodynamic Solubility Assay.

  • BioDuro. ADME Solubility Assay.

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

  • SlideShare. (2018). solubility experimental methods.pptx.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

  • Al-Tikriti, M., & Al-Ghaban, A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube.

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • University of Toronto. (2023). Solubility of Organic Compounds.

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.

  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid.

  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid 95.

  • BYJU'S. Factors Affecting Solubility.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

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Spectroscopic and Analytical Characterization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid cluster_benzoic_acid Benzoic Acid Moiety cluster_phenyl Phenyl Moiety C1 C1 C2 C2-F C1->C2 C_carboxyl C=O C1->C_carboxyl C3 C3 C2->C3 F1 F C4 C4 C3->C4 C5 C5 C4->C5 C1_prime C1' C4->C1_prime C-C bond C6 C6 C5->C6 C6->C1 OH_carboxyl OH C_carboxyl->OH_carboxyl O1 O O2 O H_carboxyl H C2_prime C2' C1_prime->C2_prime C3_prime C3'-CH3 C2_prime->C3_prime C4_prime C4'-F C3_prime->C4_prime CH3 CH3_group CH3 C5_prime C5' C4_prime->C5_prime F2 F C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime NMR Sample Preparation and Data Acquisition Workflow A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer solution to a 5 mm NMR tube A->B C Insert NMR tube into the spectrometer B->C D Tune and shim the probe C->D E Acquire ¹H NMR spectrum D->E ¹H parameters F Acquire ¹³C NMR spectrum D->F ¹³C parameters G Process and analyze the data (phasing, baseline correction, integration, peak picking) E->G F->G

Caption: General workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of 1-2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The exact mass of this compound (C₁₄H₉F₂O₂) is 247.0570 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at this m/z value.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z 18) from the carboxylic acid group.

    • Loss of COOH (m/z 45) to give a biphenyl fragment.

    • Cleavage of the C-C bond between the two phenyl rings.

Data from Analogous Compounds:

The mass spectrum of p-tolyl benzoate, a structurally related biphenyl ester, shows a prominent molecular ion peak and characteristic fragments corresponding to the benzoyl and tolyl moieties. [1]

Experimental Protocol for MS Data Acquisition (Electrospray Ionization - ESI)

ESI-MS Sample Preparation and Analysis Workflow A Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) B Infuse the sample solution into the ESI source via a syringe pump or LC system A->B C Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) B->C D Acquire the mass spectrum in either positive or negative ion mode C->D E Analyze the resulting spectrum for the molecular ion and fragment peaks D->E

Caption: General workflow for ESI-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography system.

  • Source Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For this compound, a range of 50-500 m/z would be appropriate.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Methyl)2850-3000Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium-Strong
C-F stretch1100-1300Strong
O-H bend (Carboxylic Acid)1210-1320Medium
C-O stretch (Carboxylic Acid)1400-1440Medium

Data from Analogous Compounds:

The IR spectrum of benzoic acid shows a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. [2]Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure with the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of this compound. By combining predicted data with experimental data from analogous compounds, researchers can confidently identify and assess the purity of this molecule. The detailed protocols provided herein offer a practical framework for obtaining high-quality spectroscopic data.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-trifluoromethylbenzoic acid, 3-methylphenyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-methyl-4-(1,3,3,3-tetrafluoro-2-methoxycarbonyl-propenylsulfanyl)-phenyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

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Technical Guide: Physicochemical Characterization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel biphenyl carboxylic acid derivative, 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (CAS No. 1284930-58-0). As a compound of interest in medicinal chemistry and materials science, establishing its physical properties is fundamental to its development and application. This document details the experimental protocol for determining the melting point, a critical indicator of purity and identity. While no experimentally determined melting point for this specific compound is publicly available, this guide establishes a well-reasoned estimate based on the analysis of structurally related analogs. Furthermore, it outlines a holistic analytical workflow essential for the complete characterization and validation of such a novel chemical entity, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound is a complex aromatic molecule featuring a biphenyl scaffold, a structural motif prevalent in many pharmacologically active compounds and advanced materials. The presence of two fluorine atoms and a methyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for synthetic and medicinal chemists.

Before its potential can be fully explored, a foundational step is the rigorous determination of its physicochemical properties. The melting point is arguably the most fundamental of these properties. It provides a quick, reliable indication of a crystalline solid's purity and serves as a crucial constant for its identification. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.

As of the date of this publication, a specific, experimentally verified melting point for this compound (CAS No. 1284930-58-0) has not been reported in the public domain. Chemical suppliers of this compound confirm that this data is not yet available[1]. Therefore, this guide provides both a detailed protocol for its experimental determination and a scientifically grounded estimation based on analogous structures.

Estimating the Melting Point: An Analysis of Structural Analogs

To establish a probable melting point range for this compound, an analysis of structurally similar compounds is invaluable. The melting point is dictated by the strength of intermolecular forces in the crystal lattice, which are influenced by factors such as molecular weight, symmetry, polarity (dipole-dipole interactions), and the capacity for hydrogen bonding.

The primary intermolecular interaction for benzoic acids is the strong hydrogen bonding that forms centrosymmetric dimers. The addition of fluorine and methyl groups alters the molecule's size, polarity, and ability to pack efficiently in a crystal lattice.

A comparative analysis with a structurally similar isomer, 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, suggests an estimated melting point in the range of 150-180°C [2]. This estimation is supported by examining simpler, related structures, as summarized in the table below.

Compound NameStructureCAS NumberMelting Point (°C)
3-Fluoro-4-methylbenzoic acidC₈H₇FO₂350-28-7171 - 175[3]
4-(4-Fluoro-3-methylphenyl)benzoic acidC₁₄H₁₁FO₂885964-08-9Data Not Available[4]
4'-Fluorobiphenyl-4-carboxylic acidC₁₃H₉FO₂5731-10-2243 - 244
This compound C₁₄H₁₀F₂O₂ 1284930-58-0 Not Available (Est. 150-180) [1][2]

Table 1: Melting Points of Structurally Related Compounds.

The biphenyl core of 4'-Fluorobiphenyl-4-carboxylic acid allows for extensive π-stacking and a highly ordered crystal lattice, resulting in a high melting point. In contrast, the simpler 3-Fluoro-4-methylbenzoic acid has a lower melting point[3]. The target compound's structure, with its additional substitution, likely disrupts some of the crystal packing efficiency seen in simpler biphenyls, leading to a melting point that is lower than that of 4'-Fluorobiphenyl-4-carboxylic acid but potentially in the range of the more substituted benzoic acid derivatives. The 150-180°C estimate for its isomer appears to be a logical and scientifically sound starting point for experimental verification[2].

Experimental Protocol: Melting Point Determination

The following protocol describes a self-validating system for the accurate determination of the melting point of a crystalline organic solid such as this compound. This method adheres to established best practices for ensuring accuracy and reproducibility.

Principle

The melting point is determined by heating a small, finely powdered sample in a capillary tube within a calibrated apparatus. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Materials and Equipment
  • Sample: this compound, confirmed to be >98% pure by HPLC and/or NMR. The sample must be thoroughly dried to remove any residual solvent.

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70, or equivalent) with a calibrated thermometer or temperature sensor.

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Mortar and Pestle: To finely powder the sample.

  • Spatula

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline sample on a clean, dry watch glass or in a mortar.

    • Gently crush the sample into a fine, homogeneous powder using a pestle or a clean spatula. This ensures uniform heat transfer throughout the sample.

    • The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the powder at the bottom.

    • The final packed sample height should be between 2-3 mm. An excessive amount of sample can lead to a broader melting range.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Melting Point Determination:

    • Insert a fresh, properly loaded capillary tube into the apparatus.

    • Set the heating rate so that the temperature rises quickly to about 15-20°C below the estimated melting point found in the previous step.

    • Decrease the heating rate to a slow, controlled ramp of 1-2°C per minute . This slow rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

    • Carefully observe the sample through the magnifying lens.

    • Record T₁: The temperature at which the first signs of melting are observed (the appearance of a liquid phase or "sweating" of the crystals).

    • Record T₂: The temperature at which the last solid crystal disappears, and the sample is completely transformed into a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

  • Validation and Repetition:

    • Repeat the accurate determination at least two more times with fresh samples.

    • The results should be consistent within 1-2°C. Report the average of the consistent ranges.

A Holistic Approach: The Comprehensive Characterization Workflow

Determining the melting point is a single, albeit crucial, data point. For a novel compound intended for research or development, a full suite of analytical techniques must be employed to unambiguously confirm its structure, purity, and identity. This multi-faceted approach ensures the integrity of all subsequent research.

The Workflow

The logical flow for characterizing a newly synthesized compound like this compound is outlined below.

Characterization_Workflow synthesis Chemical Synthesis & Purification prelim Preliminary Checks synthesis->prelim Purified Compound structure Structural Elucidation prelim->structure Initial Purity OK tlc TLC prelim->tlc mp Melting Point (MP) prelim->mp purity Purity & Identity Confirmation structure->purity Structure Confirmed nmr NMR (¹H, ¹³C, ¹⁹F) structure->nmr ms Mass Spectrometry (MS) structure->ms ir FT-IR Spectroscopy structure->ir final Final Data Consolidation purity->final Purity ≥ 98% hplc HPLC / UPLC purity->hplc ea Elemental Analysis (EA) purity->ea mp->final nmr->final ms->final ir->final hplc->final ea->final

Caption: Workflow for the comprehensive characterization of a novel organic compound.

Explanation of Key Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for this specific molecule, it will confirm the presence and distinct environments of the two fluorine atoms.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, which is a definitive piece of evidence for the compound's identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretches of the aromatic rings, and C-F bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of a non-volatile organic compound. By developing a suitable method, one can quantify the percentage of the desired compound and detect the presence of any impurities.

  • Elemental Analysis (EA): Provides the percentage composition of elements (C, H, N, S) in the compound. The experimental percentages should match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%), serving as a final check of purity and formula.

Conclusion

The thorough characterization of this compound is a prerequisite for its use in any scientific application. While its melting point remains to be experimentally reported, a reasoned estimate of 150-180°C provides a valuable benchmark for researchers. The detailed protocol provided herein outlines the rigorous methodology required for an accurate experimental determination.

Ultimately, the melting point must be considered within the larger context of a comprehensive analytical workflow. By integrating data from NMR, MS, IR, HPLC, and elemental analysis, researchers can establish a complete and validated profile of this novel compound, ensuring the integrity and reproducibility of their work in the fields of drug discovery and materials science.

References

  • Smolecule. (2023). 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.
  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.
  • AK Scientific, Inc. 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid Safety Data Sheet.
  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid.
  • United States Biological. 4-(4-Fluoro-3-methylphenyl)benzoic acid Data Sheet.

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Navigating the Acquisition of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of specific, often novel, chemical entities is a critical rate-limiting step in the discovery pipeline. This guide provides an in-depth technical overview of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid with potential applications in medicinal chemistry. Due to the compound's specialized nature, it is not typically available as a stock item. Instead, its acquisition relies on custom synthesis services offered by specialized contract research organizations (CROs).

Commercial Availability: A Landscape of Custom Synthesis

Direct, off-the-shelf commercial suppliers for this compound are not readily identifiable in standard chemical catalogs. The complexity of its structure necessitates a custom synthesis approach. Researchers seeking to procure this molecule should engage with companies specializing in bespoke organic synthesis.

Several reputable contract research organizations (CROs) and chemical synthesis companies offer such services, providing the expertise and infrastructure to deliver high-purity target molecules on a milligram to kilogram scale. When engaging with these services, a clear communication of required purity, quantity, and analytical specifications is paramount.

Table 1: Prominent Custom Chemical Synthesis Providers

Company NameKey Service OfferingsGeographic Reach
Enamine[1]Multistep organic synthesis, asymmetric synthesis, focused compound libraries.Global
Tocris BioscienceSynthesis of complex organic molecules, analogues, intermediates, and building blocks.Global
ChiroBlock[2]Custom synthesis of non-commercially available compounds, route scouting, and process optimization.Global
Life Chemicals[3]Custom synthesis of small-molecule compounds, building blocks, and compound libraries.Global
Taros Discovery[4][5]Discovery chemistry, custom synthesis from lab to kilogram scale, and process development.Europe, Asia
CalChem Synthesis[6]Custom synthesis of organic molecules, process research and development.USA
Noctiluca[7]Organic synthesis, custom synthesis, and other CRO chemistry services.Europe

It is important to note that while these organizations have broad capabilities, the feasibility and cost of synthesizing this compound will be determined on a project-by-project basis.

Proposed Synthetic Strategy: A Suzuki Coupling Approach

The proposed retrosynthetic analysis is as follows:

G cluster_sm Key Intermediates Target This compound Retrosynthesis Suzuki Coupling Target->Retrosynthesis SM1 4-Bromo-3-fluorobenzoic acid Retrosynthesis->SM1 SM2 (4-Fluoro-3-methylphenyl)boronic acid Retrosynthesis->SM2 StartingMaterials Starting Materials SM1->StartingMaterials SM2->StartingMaterials

Figure 1: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-3-fluorobenzoic acid (1.0 equivalent), (4-fluoro-3-methylphenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

This proposed synthesis is based on established methodologies for the preparation of similar biaryl carboxylic acids. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for this particular substrate combination.

Anticipated Analytical Characterization

For a novel compound, thorough analytical characterization is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as complex multiplets in the range of 7.0-8.2 ppm. The methyl protons will be a singlet around 2.3 ppm. The carboxylic acid proton will be a broad singlet downfield (>10 ppm).
¹³C NMR Signals for the aromatic carbons will be observed between 110-165 ppm, with the carbon of the carboxylic acid group appearing further downfield (>165 ppm). The methyl carbon will be around 15-20 ppm.
¹⁹F NMR Two distinct signals are expected, one for each fluorine atom, with characteristic coupling patterns.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₄H₉F₂O₂) should be observed.
HPLC Purity assessment will be conducted using high-performance liquid chromatography, with the compound exhibiting a single major peak.

Researchers can refer to spectral data of similar compounds, such as 3-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-methylbenzoic acid, for comparative analysis of expected peak patterns and chemical shifts.[8][9]

Potential Applications in Drug Discovery

Fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Biaryl scaffolds are also prevalent in many approved drugs. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel drug candidates in various therapeutic areas.

Conclusion

The acquisition of this compound requires a strategic approach focused on custom synthesis. By engaging with experienced contract research organizations, researchers can obtain this and other complex molecules tailored to their specific research needs. A well-defined synthetic plan, such as the proposed Suzuki coupling, and a thorough understanding of the expected analytical data are crucial for the successful procurement and validation of this specialized chemical entity. This guide serves as a foundational resource for scientists and drug development professionals embarking on research involving this and structurally related compounds.

References

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  • Taros Chemicals. Drug Discovery CRO services for your preclinical projects. Accessed January 16, 2026. [Link]

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  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Accessed January 16, 2026. [Link]

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Methodological & Application

Application Notes & Protocols: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Fluorinated Biphenyl Carboxylic Acids in Modern Drug Discovery

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and synthetic versatility.[1][2] This structural motif is at the heart of numerous therapeutic agents, spanning anti-inflammatory, anti-cancer, and anti-hypertensive applications.[1][3] The strategic introduction of fluorine atoms, as seen in 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. These modifications can enhance metabolic stability, improve target binding affinity, and fine-tune bioavailability, making such compounds highly attractive for drug development programs.[4]

This document provides an in-depth guide for researchers exploring the potential applications of this compound. While this specific molecule may not yet be extensively profiled in the literature, its structural class—biphenyl carboxylic acids—is a fertile ground for the discovery of novel therapeutics. A particularly compelling application for this class of molecules is the inhibition of Urate Transporter 1 (URAT1), a critical target in the management of hyperuricemia and gout.[5][6]

These notes will, therefore, focus on the prospective use of this compound as a URAT1 inhibitor. We will leverage established methodologies for the synthesis and evaluation of related compounds, such as the approved drug Lesinurad, to provide a robust framework for your research endeavors.

Section 1: The URAT1 Target and the Rationale for Inhibition

Hyperuricemia, an excess of uric acid in the blood, is a primary driver of gout, a painful inflammatory arthritis.[7] A significant portion of hyperuricemia cases arise from the under-excretion of uric acid by the kidneys.[8] The URAT1 transporter, encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[8][9] By inhibiting URAT1, we can block this reabsorption, thereby increasing the excretion of uric acid in the urine and lowering serum uric acid levels.[9] This mechanism forms the basis of uricosuric therapy, a cornerstone in the management of gout.[10]

The therapeutic potential of URAT1 inhibitors is well-established, with several compounds in this class having reached the market.[5] Given that this compound belongs to a chemical class known to produce potent URAT1 inhibitors, it represents a promising candidate for investigation in this therapeutic area.[6]

Below is a diagram illustrating the mechanism of action for a URAT1 inhibitor.

URAT1_Inhibition cluster_tubule Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption Urine Increased Uric Acid Excretion in Urine UricAcid_Lumen->Urine Excretion UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid (Reabsorbed) UricAcid_Cell->UricAcid_Blood Enters Blood Inhibitor 3-Fluoro-4-(4-fluoro-3- methylphenyl)benzoic acid Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 Inhibition.

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for the formation of the biaryl bond central to this molecule's structure.[1]

Protocol 2.1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of the target compound. Researchers should optimize reaction conditions as needed.

Materials:

  • 3-Fluoro-4-bromobenzoic acid

  • (4-Fluoro-3-methylphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-fluoro-4-bromobenzoic acid (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to precipitate the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization:

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

The following diagram outlines the synthetic workflow.

Suzuki_Coupling_Workflow Start Starting Materials: - 3-Fluoro-4-bromobenzoic acid - (4-Fluoro-3-methylphenyl)boronic acid - Catalyst and Base Reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Characterization Characterization: - NMR - MS - Melting Point Product->Characterization

Caption: Synthetic Workflow for Biphenyl Carboxylic Acid.

Section 3: In Vitro Assays for URAT1 Inhibition

To evaluate the potential of this compound as a URAT1 inhibitor, a series of in vitro assays are essential. These assays will determine the compound's potency and selectivity.

Protocol 3.1: Membrane Vesicle-Based URAT1 Inhibition Assay

This assay utilizes membrane vesicles from cells overexpressing human URAT1 (hURAT1) to measure the inhibition of radiolabeled uric acid uptake.

Materials:

  • Membrane vesicles from HEK293 cells stably expressing hURAT1

  • [¹⁴C]-Uric acid

  • Test compound (this compound)

  • Known URAT1 inhibitors (e.g., Lesinurad, Benzbromarone) as positive controls[5]

  • Assay buffer (e.g., MES-Tris buffer)

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • Assay Initiation: In a 96-well plate, pre-incubate the hURAT1-expressing membrane vesicles with the test compound or control at various concentrations for 10-15 minutes at room temperature.

  • Uptake Measurement: Initiate the uptake reaction by adding [¹⁴C]-uric acid to each well.

  • Reaction Termination: After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unincorporated radiolabel.

  • Quantification: Wash the filters with ice-cold buffer, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound Reported URAT1 IC₅₀ (µM) Reference
Lesinurad7.3[11]
Benzbromarone~0.2-1.0[5][6]
Probenecid~10-50[5]

Note: The above table provides reference IC₅₀ values for known URAT1 inhibitors to serve as a benchmark for experimental results.

Section 4: Cell-Based Assays for Uric Acid Transport

Cell-based assays provide a more physiologically relevant system to assess the activity of potential URAT1 inhibitors.

Protocol 4.1: Uric Acid Uptake Assay in hURAT1-Expressing Cells

This protocol measures the uptake of uric acid in a cellular context.

Materials:

  • HEK293 or other suitable host cells stably expressing hURAT1

  • Wild-type (non-transfected) cells as a negative control

  • [¹⁴C]-Uric acid or a fluorescent uric acid analog

  • Test compound

  • Positive controls (Lesinurad, Benzbromarone)

  • Cell culture medium and reagents

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed the hURAT1-expressing cells and wild-type cells in 24- or 48-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-warmed uptake buffer and then pre-incubate with various concentrations of the test compound or controls for 15-30 minutes.

  • Uptake: Add [¹⁴C]-uric acid to the cells and incubate for a defined period (e.g., 5-15 minutes).

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the data to the protein concentration in each well.

  • Data Analysis: Determine the specific uptake by subtracting the uptake in wild-type cells from that in hURAT1-expressing cells. Calculate the IC₅₀ value for the test compound.

Section 5: Drug Development Considerations

Should this compound demonstrate promising activity as a URAT1 inhibitor, several downstream studies will be necessary for its development as a therapeutic agent.

  • Selectivity Profiling: Assess the compound's inhibitory activity against other renal transporters, such as OAT1, OAT3, OAT4, and GLUT9, to determine its selectivity profile.[12][13] Lesinurad, for instance, also inhibits OAT4, which is associated with diuretic-induced hyperuricemia.[11]

  • Pharmacokinetic Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The metabolism of related compounds is often mediated by cytochrome P450 enzymes, such as CYP2C9 in the case of Lesinurad.[12][14]

  • In Vivo Efficacy: Test the compound's ability to lower serum uric acid levels in an appropriate animal model of hyperuricemia.

  • Safety and Toxicology: Conduct comprehensive safety and toxicology studies to identify any potential adverse effects.

The following diagram illustrates the drug discovery and development pathway for a URAT1 inhibitor.

Drug_Development_Pathway A Compound Synthesis and Characterization B In Vitro URAT1 Inhibition Assays (IC50) A->B C Cell-Based Uric Acid Transport Assays B->C D Selectivity Profiling (OATs, GLUT9) C->D E In Vivo Efficacy (Hyperuricemia Models) D->E F Pharmacokinetic (ADME) Studies E->F G Safety and Toxicology Studies F->G H Clinical Trials G->H

Caption: Drug Development Pathway for a URAT1 Inhibitor.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. Its structural features align with those of known URAT1 inhibitors, positioning it as a promising candidate for the development of novel treatments for hyperuricemia and gout. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically investigate its therapeutic potential. Through rigorous synthesis, in vitro and in vivo evaluation, and careful consideration of drug development principles, the true value of this and related biphenyl carboxylic acid derivatives can be fully realized.

References

  • Lesinurad - Wikipedia. Available from: [Link]

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem. Available from: [Link]

  • ZURAMPIC (lesinurad) tablets - accessdata.fda.gov. Available from: [Link]

  • Lesinurad: A significant advancement or just another addition to existing therapies of gout?. Available from: [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Available from: [Link]

  • What are URAT1 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • Understanding Lesinurad: A Deeper Dive into its Role in Gout Management. Available from: [Link]

  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed. Available from: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. Available from: [Link]

  • URAT1 - Transporters - Solvo Biotechnology. Available from: [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available from: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available from: [Link]

  • 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. Available from: [Link]

  • (PDF) 3-Fluoro-4-methylbenzoic acid - ResearchGate. Available from: [Link]

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The Strategic Utility of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Biphenyl Scaffold of Growing Importance

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The fluorinated biphenyl carboxylic acid, 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (also known as 4',6-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid), has emerged as a valuable building block in this domain. Its unique substitution pattern, featuring two fluorine atoms and a methyl group distributed across the biphenyl system, offers a nuanced combination of steric and electronic properties. This guide provides a comprehensive overview of the synthesis and application of this versatile intermediate, with a particular focus on its role in the development of targeted cancer therapeutics, such as Tropomyosin receptor kinase (TRK) inhibitors.

The strategic placement of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The biphenyl moiety itself is a privileged scaffold in drug discovery, providing a rigid framework for the precise spatial orientation of pharmacophoric groups. This combination of features makes this compound a compelling starting point for the synthesis of complex, biologically active molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
IUPAC Name 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidPubChem
Molecular Formula C₁₄H₁₀F₂O₂PubChem
Molecular Weight 248.23 g/mol PubChem
CAS Number 1261949-48-7PubChem

Synthesis of the Building Block: A Suzuki-Miyaura Coupling Approach

The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. In this case, the key precursors are 3-bromo-4-fluorobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid .

Synthesis_of_Building_Block cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-bromo-4-fluorobenzoic_acid 3-bromo-4-fluorobenzoic acid Product_acid This compound 3-bromo-4-fluorobenzoic_acid->Product_acid Suzuki-Miyaura Coupling (4-fluoro-3-methylphenyl)boronic_acid (4-fluoro-3-methylphenyl)boronic acid (4-fluoro-3-methylphenyl)boronic_acid->Product_acid Catalyst Pd(PPh₃)₄ Catalyst->Product_acid Base K₂CO₃ Base->Product_acid Solvent 1,4-Dioxane/H₂O Solvent->Product_acid Heat Heat (e.g., 80-100 °C) Heat->Product_acid

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[1]

Materials:

  • 3-bromo-4-fluorobenzoic acid (1.0 eq)

  • (4-fluoro-3-methylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application as a Building Block in TRK Inhibitor Synthesis

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers.[2] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapies. This compound serves as a key building block for the synthesis of potent TRK inhibitors, where it is typically incorporated via an amide bond formation.

Application_in_TRK_Inhibitor_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Building_Block This compound TRK_Inhibitor TRK Inhibitor Building_Block->TRK_Inhibitor Amide Coupling Amine_Core Heterocyclic Amine Core (e.g., pyrazolopyrimidine amine) Amine_Core->TRK_Inhibitor Coupling_Reagent HATU Coupling_Reagent->TRK_Inhibitor Base DIPEA Base->TRK_Inhibitor Solvent DMF Solvent->TRK_Inhibitor

Caption: General scheme for the application of the building block in TRK inhibitor synthesis.

Protocol 2: Amide Coupling for the Synthesis of a Representative TRK Inhibitor

This protocol describes a general procedure for the amide coupling of this compound with a representative heterocyclic amine core, a common structural motif in kinase inhibitors. The choice of coupling reagent, such as HATU, is critical for achieving high yields, especially with potentially less nucleophilic heterocyclic amines.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic amine (e.g., an amino-pyrazolopyrimidine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the heterocyclic amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final TRK inhibitor.

Conclusion and Future Outlook

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis via a robust Suzuki-Miyaura coupling and its utility in forming stable amide bonds make it an attractive component for the construction of complex drug candidates. The application of this building block in the development of TRK inhibitors highlights its importance in the field of targeted oncology. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the use of such carefully crafted, fluorinated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • PubChem. 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Mummadi, M. et al. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025.
  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009, 38(2), 606-631.
  • Dunetz, J. R. et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 2016, 20(2), 140-177.
  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Available from: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • Scribd. Experiment 8 - Suzuki Coupling Reaction. Available from: [Link]

  • Google Patents. TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
  • Google Patents. Formulations of a macrocyclic trk kinase inhibitor.
  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]

  • Google Patents. Heterocyclic compound as trk inhibitor.
  • Lv, C. et al. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. 2021, 11(2), 355-372.
  • National Center for Biotechnology Information. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Available from: [Link]

  • Sabat, M. et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal. 2021, 27(49), 12534-12539.
  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • Tagat, J. R. et al. Synthesis of mono- and difluoronaphthoic acids. The Journal of Organic Chemistry. 2002, 67(4), 1171-1177.

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Application Notes and Protocols: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a highly functionalized biaryl carboxylic acid of significant interest in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its structural complexity, featuring a fluorinated biaryl core, earmarks it as a valuable intermediate for the synthesis of complex molecular architectures. The presence of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of resulting drug candidates. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its role as a precursor to bioactive molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Application: A Key Intermediate for PARP Inhibitors

The 4-benzylphthalazin-1(2H)-one scaffold is a well-established pharmacophore in a number of potent PARP inhibitors.[1][2] These drugs have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[3] The synthesis of these inhibitors often involves the crucial step of coupling a substituted benzoic acid with a suitable amine-containing fragment. This compound represents a sophisticated building block for the elaboration of such inhibitors, where the biaryl moiety can form key interactions within the target protein's binding site.

Synthetic Strategy: Accessing the Biaryl Core

The construction of the biaryl framework of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the convergent synthesis from readily available precursors.[4]

Diagram: Proposed Suzuki-Miyaura Coupling for Synthesis

Suzuki_Coupling cluster_reactants Reactants cluster_product Product 3-Fluoro-4-bromobenzoic_acid 3-Fluoro-4-bromobenzoic acid Catalyst_Base Pd Catalyst Base Solvent 3-Fluoro-4-bromobenzoic_acid->Catalyst_Base + (4-Fluoro-3-methylphenyl)boronic_acid (4-Fluoro-3-methylphenyl)boronic acid (4-Fluoro-3-methylphenyl)boronic_acid->Catalyst_Base + Target_Molecule This compound Catalyst_Base->Target_Molecule Suzuki Coupling Amide_Coupling cluster_reactants Reactants cluster_product Product Target_Molecule This compound Coupling_Reagent Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Target_Molecule->Coupling_Reagent + Amine Amine (e.g., Piperazine derivative) Amine->Coupling_Reagent + Final_Product Biaryl Amide (PARP Inhibitor Scaffold) Coupling_Reagent->Final_Product Amide Coupling

Sources

Application Notes and Protocols for the Derivatization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated biaryl carboxylic acid with significant potential as a scaffold in medicinal chemistry and drug discovery. Its structural features, including the two fluorine atoms and the biphenyl core, can impart desirable pharmacokinetic and pharmacodynamic properties to derivative compounds. The carboxylic acid moiety serves as a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for this molecule, including esterification, amidation, and acyl chloride formation. The protocols provided are based on established chemical principles and analogous transformations of similar fluorinated aromatic carboxylic acids.

Chemical Properties and Reactivity

This compound is a white to off-white solid with a molecular weight of 248.22 g/mol .[1] The presence of two electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the aromatic rings. The carboxylic acid group is the most reactive site for the derivatization reactions discussed herein.

Structure:

Part 1: Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group is a fundamental derivatization that can modulate a compound's polarity, solubility, and cell permeability. This can be a crucial step in prodrug strategies or for optimizing pharmacokinetic profiles.

Fischer-Speier Esterification: An Acid-Catalyzed Approach

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

  • Excess Alcohol: The use of the alcohol as both reactant and solvent drives the equilibrium towards the ester product, in accordance with Le Chatelier's principle.

  • Strong Acid Catalyst: A catalyst like sulfuric acid or hydrochloric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

  • Anhydrous Conditions: The reaction is reversible, and the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid. Therefore, anhydrous conditions are critical for achieving high yields.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired anhydrous alcohol (e.g., methanol, ethanol; 20-50 eq).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Warm the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel.

Data Presentation:

AlcoholCatalystReaction Time (h)Expected Yield (%)
MethanolH₂SO₄6>90
EthanolH₂SO₄8>85
IsopropanolH₂SO₄1270-80
Steglich Esterification: A Milder Alternative

For substrates that are sensitive to strong acids, the Steglich esterification using dicyclohexylcarbodiimide (DCC) or a more soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is a preferred method.

Experimental Workflow:

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid 3-Fluoro-4-(4-fluoro-3- methylphenyl)benzoic acid Mixing Mix in Anhydrous DCM Stir at 0 °C to RT CarboxylicAcid->Mixing Alcohol Desired Alcohol (e.g., Benzyl Alcohol) Alcohol->Mixing EDC EDC EDC->Mixing DMAP DMAP (catalyst) DMAP->Mixing Quench Quench with Water Mixing->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Ester Derivative Purify->Product

Caption: Workflow for Steglich Esterification.

Part 2: Amidation of the Carboxylic Acid

The formation of amides is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.

Amide Bond Formation via an Acyl Chloride Intermediate

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Causality of Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides.[2][3] Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts. A catalytic amount of dimethylformamide (DMF) is typically used with oxalyl chloride to form the reactive Vilsmeier reagent in situ.[4]

  • Amine Reaction: The subsequent reaction with an amine is highly exothermic and rapid. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.

Experimental Protocol:

Step 1: Acyl Chloride Formation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: The resulting acyl chloride is typically used in the next step without purification after the removal of excess oxalyl chloride and solvent under reduced pressure.

Step 2: Amidation

  • Preparation: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the crude acyl chloride solution dropwise.

  • Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Direct Amide Coupling

Modern coupling reagents allow for the direct formation of amides from carboxylic acids and amines, avoiding the need to isolate the reactive acyl chloride.

Common Coupling Reagents and Conditions:

Coupling ReagentBaseSolventTemperature (°C)
HATUDIPEADMF0 to RT
HBTUDIPEADMF0 to RT
EDC/HOBtNMMDCM/DMF0 to RT

Logical Relationship of Direct Amide Coupling:

Amide_Coupling Reactants This compound Amine Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reaction Reaction in Anhydrous Solvent (e.g., DMF) Reactants->Reaction Activation & Coupling Product Amide Derivative Reaction->Product Work-up & Purification

Caption: Direct Amide Coupling Workflow.

Part 3: Synthesis of the Acyl Chloride

The acyl chloride of this compound is a key intermediate for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions.

Experimental Protocol (using Thionyl Chloride):

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Add this compound (1.0 eq) to the flask, followed by an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently reflux the mixture for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude acyl chloride is often a pale yellow oil or low-melting solid and is typically used immediately in the subsequent reaction due to its moisture sensitivity.

Conclusion

The derivatization of this compound through esterification, amidation, and acyl chloride formation provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide are based on well-established synthetic methodologies and provide a solid foundation for further exploration and optimization. Researchers are encouraged to adapt these procedures to their specific needs, always adhering to safe laboratory practices.

References

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • Wikipedia. Acyl chloride. Available at: [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • Google Patents. US4851160A - Process for the preparation of benzoic acid derivatives.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism. Available at: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. Available at: [Link]

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Application Notes & Protocols: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid as a pivotal precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). This fluorinated biaryl scaffold is of significant interest due to the unique physicochemical properties imparted by its substituents, which can enhance the pharmacological profile of target molecules. We present field-proven protocols for the synthesis of the precursor itself via Suzuki-Miyaura cross-coupling and its subsequent conversion into downstream API targets, focusing on the formation of amide bonds, a common linkage in modern pharmaceuticals. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The biaryl motif, a core structure in numerous APIs, provides a rigid scaffold for orienting functional groups for optimal interaction with biological targets. This compound combines these features, making it a highly valuable building block for drug discovery.

Its structure, featuring two strategically placed fluorine atoms and a methyl group on a biphenyl carboxylic acid framework, offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing potency.

  • Modulated Physicochemical Properties: The substituents allow for fine-tuning of pKa, lipophilicity (logP), and membrane permeability.

This guide details the synthesis and application of this precursor, focusing on robust and scalable methodologies suitable for a research and development setting.

Note on Nomenclature: The precursor is referred to herein as this compound. A structurally related isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS No. 1261949-48-7), is also documented and the principles discussed are broadly applicable to both.[2]

Synthesis of the Precursor via Suzuki-Miyaura Cross-Coupling

The most reliable and modular route to constructing the biaryl backbone of the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms a C-C bond between an organoboron compound and an organic halide, demonstrating broad functional group tolerance and typically high yields.[3][4]

Synthetic Strategy

The logical disconnection for the precursor synthesis involves coupling a halogenated 3-fluorobenzoic acid derivative with a 4-fluoro-3-methylphenylboronic acid. This approach is efficient and allows for variation in either ring system if desired for analogue synthesis.

Suzuki_Coupling_Pathway A Methyl 4-bromo-3-fluorobenzoate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B 4-Fluoro-3-methylphenylboronic acid B->C D Intermediate Ester C->D Suzuki Coupling E Hydrolysis (e.g., LiOH, H₂O/THF) D->E F This compound (Final Precursor) E->F Saponification Amide_Synthesis_Workflow Start Start: Weigh Reagents Step1 Dissolve Precursor Acid and Amine in DMF Start->Step1 Step2 Add Base (DIPEA) Step1->Step2 Step3 Add HATU Coupling Agent at 0°C Step2->Step3 Step4 Stir at Room Temperature (Monitor by LC-MS) Step3->Step4 Decision Reaction Complete? Step4->Decision Decision->Step4 No (Extend Time) Step5 Aqueous Work-up (Quench, Extract, Wash) Decision->Step5 Yes Step6 Purify by Chromatography or Recrystallization Step5->Step6 End Final API Target (Characterize) Step6->End Logical_Relationships Precursor This compound 3-Fluoro Group 4'-Fluoro Group 3'-Methyl Group Carboxylic Acid Properties Modulates pKa & Electron Density Blocks Metabolic Site Increases Lipophilicity (logP) Handle for Derivatization Precursor:f1->Properties:p1 Precursor:f2->Properties:p2 Precursor:f3->Properties:p3 Precursor:f4->Properties:p4 Outcome { Enhanced Binding Affinity | Improved Pharmacokinetics | Increased Potency | Versatile API Synthesis} Properties:p1->Outcome:o1 Properties:p2->Outcome:o2 Properties:p3->Outcome:o3 Properties:p4->Outcome:o4

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. The method was developed to provide high-resolution separation, sensitivity, and accuracy, making it suitable for quality control, stability studies, and research applications in the pharmaceutical and chemical industries. The methodology utilizes a C18 stationary phase with a gradient elution of an acidified mobile phase, ensuring sharp, symmetrical peaks. This document provides a detailed experimental protocol and a comprehensive validation plan designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction

This compound is a complex bi-aryl carboxylic acid derivative. The presence of two fluorine atoms and a carboxylic acid moiety imparts specific physicochemical properties that necessitate a carefully optimized analytical method for accurate quantification. As a benzoic acid derivative, the compound is acidic, and controlling its ionization state during chromatographic analysis is paramount to achieving reproducible results and good peak geometry.

Reversed-phase HPLC is the technique of choice for the analysis of such moderately polar to nonpolar small molecules.[3] The key to a successful separation of acidic analytes lies in the suppression of the carboxyl group's ionization. This is typically achieved by acidifying the mobile phase to a pH well below the analyte's pKa, thereby ensuring the compound is in its neutral, more retained form.[4][5] This application note outlines a systematic approach to the development and validation of an HPLC method tailored to the specific properties of this compound.

Physicochemical Properties and Method Development Rationale

A comprehensive understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure: this compound

  • Molecular Formula: C₁₄H₁₀F₂O₂

  • Molecular Weight: 248.22 g/mol [6]

  • Estimated pKa: The pKa of benzoic acid is approximately 4.2. The presence of electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa). The pKa of 3-fluorobenzoic acid is 3.86, and that of 4-fluorobenzoic acid is 4.15.[7][8][9] Given the multiple fluorine substitutions, the pKa of the target analyte is estimated to be in the range of 3.5-4.0. To ensure complete suppression of ionization, a mobile phase pH of 2.5 is chosen, which is at least one pH unit below the estimated pKa.[4]

  • UV Absorbance: Aromatic carboxylic acids typically exhibit strong UV absorbance at lower wavelengths due to π-π* transitions in the benzene ring. Benzoic acid itself has absorbance maxima around 230 nm and 274 nm. For sensitive detection of fluorinated benzoic acid derivatives, a wavelength of 230 nm is selected to provide a high signal-to-noise ratio.

Based on these properties, a reversed-phase HPLC method was designed with the following considerations:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the nonpolar biphenyl backbone of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is chosen for its low viscosity and UV transparency. The aqueous portion of the mobile phase is acidified with formic acid to maintain a constant pH of approximately 2.5, ensuring the analyte is in its protonated form for optimal retention and peak shape.[10]

  • Detection: UV detection at 230 nm is employed for high sensitivity.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 40% to 90% B
15-17 min: 90% B
17-18 min: 90% to 40% B
18-25 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for linearity and other validation studies.

HPLC Method Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation MobilePhase Prepare Mobile Phases (A and B) SystemPrep Equilibrate HPLC System with Initial Conditions MobilePhase->SystemPrep Standard Prepare Standard Stock and Working Solutions Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample for Analysis Sample->Injection SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration and Quantification Detection->Integration Validation Method Validation (ICH Q2(R2)) Integration->Validation Report Generate Report Validation->Report

Sources

Introduction: The Analytical Challenge of a Difluorinated Biaryl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

This compound is a polysubstituted biaryl compound, a structural motif prevalent in medicinal chemistry and materials science. Its precise characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the unambiguous structural elucidation of such molecules. The presence of two distinct fluorine atoms, multiple substituents on two aromatic rings, and restricted bond rotation presents a unique and instructive analytical challenge.

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the complete NMR analysis of this molecule. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover optimal sample preparation, detailed protocols for a suite of 1D and 2D NMR experiments, and a thorough guide to spectral interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling.

Molecular Structure and NMR Strategy

To facilitate a clear discussion, the atoms of this compound are numbered as follows:

Chemical structure of this compound with numbered atoms for NMR assignment.

Key Analytical Considerations:

  • Crowded Aromatic Regions: The ¹H NMR spectrum will feature seven distinct aromatic protons, whose signals are likely to overlap.

  • Fluorine Nuclei (¹⁹F): The two fluorine atoms (F-3 and F-4') are chemically non-equivalent and will provide highly sensitive probes into the electronic environment of each ring.[1] Their presence will induce characteristic couplings to neighboring protons (H-F) and carbons (C-F), which are invaluable for assignment.[2]

  • Multi-bond Correlations: Unambiguous assignment requires going beyond simple 1D spectra. 2D NMR experiments such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) are essential to connect the molecular fragments.

Comprehensive NMR Workflow

The logical flow from sample preparation to final structural confirmation is a critical, self-validating process. Each step builds upon the last to create a cohesive and defensible dataset.

NMR_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Proc Phase 3: Data Processing & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Tube Transfer to NMR Tube (Correct Volume & Cleanliness) SamplePrep->Tube Homogeneous Solution Acq_1D 1D NMR Experiments (¹H, ¹³C, ¹⁹F) Tube->Acq_1D Instrument Insertion Acq_2D 2D NMR Experiments (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Survey Processing Data Processing (FT, Phasing, Baseline Correction) Acq_2D->Processing Assign_1D 1D Spectral Assignment (Chemical Shift, Integration, Multiplicity) Processing->Assign_1D Assign_2D 2D Correlation Analysis (Connectivity Mapping) Assign_1D->Assign_2D Hypothesis Generation Structure Structure Verification & Elucidation Assign_2D->Structure Confirmation

Caption: Overall workflow for NMR analysis.

Application Protocol 1: Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample. This protocol ensures a homogeneous, particulate-free sample, which is essential for achieving high-resolution spectra and enabling accurate shimming of the magnetic field.[3]

Rationale for Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent ability to dissolve carboxylic acids and its relatively high boiling point, which minimizes evaporation. Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.5 ppm) are well-known and do not typically overlap with aromatic signals.

  • Concentration: A concentration of 10-20 mg/mL is optimal. For ¹H NMR, 10 mg is sufficient, while for ¹³C and 2D NMR, a more concentrated sample (~20 mg) reduces the required experiment time.[4] Overly concentrated samples can lead to viscosity-induced line broadening.[5]

  • Filtration: Filtering the sample into the NMR tube is a non-negotiable step. Suspended solids disrupt the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected through shimming.[3]

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the vial and gently vortex or sonicate until the solid is completely dissolved. The solution must be transparent and free of visible particles.[6]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer: Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[3][6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before placing it in the spectrometer.

Application Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. These settings provide a balance between sensitivity and experimental time for a moderately concentrated sample.

Experiment Pulse Program Number of Scans (NS) Relaxation Delay (d1) Acquisition Time (aq) Rationale & Key Insights
¹H (Proton) Standard (zg30)8-162.0 s~3.0 sQuick survey experiment. A 30° pulse angle and a 2s delay are sufficient for qualitative analysis.
¹³C (Carbon) Proton-decoupled (zgpg30)1024-20482.0 s~1.0 sRequires more scans due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets.[7]
¹⁹F (Fluorine) Proton-decoupled (zgpg30)64-1282.0 s~1.0 s¹⁹F is a highly sensitive nucleus (similar to ¹H), requiring fewer scans.[1][8] The wide chemical shift range minimizes peak overlap.[9]
¹H-¹H COSY Gradient-selected (cosygpmf)8-162.0 s~0.2 sReveals proton-proton couplings, primarily through 3 bonds (³JHH). Essential for identifying adjacent protons on the aromatic rings.[10]
¹H-¹³C HSQC Gradient-selected (hsqcedetgpsisp2.3)8-161.5 s~0.15 sCorrelates each proton directly to its attached carbon (¹JCH). Critical for assigning carbon signals based on known proton signals.[10]
¹H-¹³C HMBC Gradient-selected (hmbcgplpndqf)16-321.5 s~0.2 sShows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). Key for connecting molecular fragments, e.g., from a proton to the quaternary carbons of the other ring or to the carboxyl carbon.[11]

Data Processing and Spectral Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis.[12]

Processing Workflow:

  • Apodization (Window Function): Multiply the FID by an exponential function to improve the signal-to-noise ratio or a Gaussian function to enhance resolution.[13]

  • Fourier Transformation (FT): This mathematical operation converts the time-domain FID into the frequency-domain spectrum.[12][13]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and positive.

  • Baseline Correction: Fit and subtract a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C in DMSO-d₆, reference the residual solvent peaks to δ 2.50 ppm and δ 39.52 ppm, respectively. For ¹⁹F, an external standard like CFCl₃ (δ 0 ppm) is typically used.[14]

Predicted Spectral Data & Interpretation

The following data is predicted based on established substituent effects and data from analogous fluorinated benzoic acids.[15][16][17]

Caption: Key expected 2D NMR correlations.

¹H NMR (DMSO-d₆, 400 MHz):

  • The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield, typically > 12 ppm.

  • The methyl protons (-CH₃) will appear as a singlet around 2.1-2.3 ppm. A small four-bond coupling to H-2' (⁴JHH) might be observable.

  • The seven aromatic protons will appear between 7.0 and 8.2 ppm. Their assignment relies on multiplicity and 2D correlations. F-H couplings (typically 2-10 Hz) will further split the signals of H-2, H-5', and H-5.

Proton Assignment Predicted δ (ppm) Multiplicity Key Couplings (J in Hz)
COOH~13.0br s-
H-27.9 - 8.1dd³J(H2-H6) ≈ 2.5, ⁴J(H2-F3) ≈ 4-6
H-57.4 - 7.6t³J(H5-H6) ≈ 8.5, ³J(H5-F3) ≈ 8-10
H-67.6 - 7.8dd³J(H6-H5) ≈ 8.5, ⁴J(H6-H2) ≈ 2.5
H-2'7.3 - 7.5d⁴J(H2'-F4') ≈ 2-3
H-5'7.2 - 7.4dd³J(H5'-H6') ≈ 8.5, ³J(H5'-F4') ≈ 9-11
H-6'7.5 - 7.7d³J(H6'-H5') ≈ 8.5
-CH₃~2.2s-

¹⁹F NMR (DMSO-d₆, 376 MHz, Proton Decoupled):

  • Fluorine chemical shifts are highly sensitive to their electronic environment.[18] The two fluorine atoms will appear as distinct singlets (if proton-decoupled).

  • In a proton-coupled ¹⁹F spectrum, each signal would be a complex multiplet due to couplings with nearby protons.

  • A long-range F-F coupling (⁵JFF) through the biaryl bond is possible but likely to be small (< 3 Hz).[19][20]

Fluorine Assignment Predicted δ (ppm) vs CFCl₃ Rationale
F-3-110 to -115Ortho to a strongly electron-withdrawing -COOH group and ortho to the biaryl linkage.
F-4'-114 to -118Para to an electron-donating -CH₃ group and ortho to the biaryl linkage.

¹³C NMR (DMSO-d₆, 101 MHz):

  • The spectrum will show 14 distinct carbon signals (12 aromatic, 1 carboxyl, 1 methyl).

  • Carbon signals will be split into doublets by one-bond (¹JCF) or two-bond (²JCF) couplings to fluorine, which is the most definitive tool for assigning the fluorinated carbons. ¹JCF is typically very large (240-260 Hz), while ²JCF is smaller (20-30 Hz).

Carbon Assignment Predicted δ (ppm) Key C-F Coupling
C=O~166²J ≈ 2-4 Hz to F-3
C-3~160¹J ≈ 250 Hz
C-4'~158¹J ≈ 245 Hz
C-1, C-4, C-1', C-3'125 - 145Quaternary carbons, identified by their lack of an HSQC signal and their HMBC correlations.
C-2, C-5, C-6115 - 135Aromatic CH, identified via HSQC.
C-2', C-5', C-6'115 - 135Aromatic CH, identified via HSQC.
-CH₃~14-

Conclusion

The structural elucidation of this compound is a non-trivial task that showcases the power of a multi-faceted NMR approach. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) techniques, a complete and unambiguous assignment of every atom in the molecule is achievable. The protocols and interpretive framework provided here constitute a robust, self-validating system for the characterization of this and other complex, fluorinated biaryl compounds, ensuring high confidence in the final structural assignment for research, development, and quality assurance purposes.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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  • Chemistry For Everyone. (2025). How Do You Process NMR Data? YouTube. [Link]

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  • Ochkov, V. F., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. [Link]

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  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

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Application Notes and Protocols for Investigating the Biological Activity of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the biological activities of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid and its derivatives. This class of fluorinated biphenyl compounds represents a promising scaffold in modern drug discovery. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and overall efficacy.[1][2] Structurally related molecules have demonstrated potent antimicrobial and anticancer activities.[3][4][5] This document outlines putative mechanisms of action and provides detailed, field-proven protocols for evaluating the anticancer and antibacterial potential of these novel chemical entities.

Introduction: The Rationale for Fluorinated Biphenyl Carboxylic Acids

Biphenyl scaffolds are prevalent in medicinal chemistry, offering a rigid yet tunable framework for interacting with biological targets. The introduction of fluorine atoms, as seen in the this compound core, is a well-established strategy to modulate a molecule's physicochemical properties.[2] Fluorine's high electronegativity can alter pKa, improve membrane permeability, and block sites of metabolic degradation, often leading to enhanced pharmacokinetic profiles and biological potency.[1][6]

Derivatives of benzoic acid and related fluorinated compounds have been explored for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many benzoic acid derivatives have been shown to retard cancer cell growth through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and topoisomerases.[4][5]

  • Antibacterial Agents: Fluorophenyl-substituted compounds have demonstrated significant antibacterial properties, with some showing efficacy against multidrug-resistant (MDR) strains like MRSA.[3][7] A frequently implicated mechanism is the disruption of bacterial fatty acid biosynthesis (FASII), a pathway essential for bacterial survival but distinct from its mammalian counterpart.[3][8][9]

This guide will focus on providing the experimental tools to probe these two high-potential therapeutic areas for novel derivatives of this compound.

Putative Mechanisms and Targets

Based on extensive literature on related scaffolds, we propose several high-priority molecular targets for initial investigation. The selection of these targets is based on the principle of chemical similarity and known activities of fluorinated benzoic acid compounds.

2.1 Anticancer Mechanisms

Two primary, druggable pathways stand out for this class of compounds in oncology:

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[10] Inhibition of HDACs restores normal gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][11] Benzoic acid derivatives are known to act as HDAC inhibitors.[5]

  • Topoisomerase II (Topo II) Inhibition: Topo II is a vital enzyme that manages DNA tangles during replication.[12][13] Many potent chemotherapy agents, such as etoposide, function by stabilizing the "cleavable complex" between Topo II and DNA, leading to double-strand breaks and apoptotic cell death.[14] Fluorinated quinolone derivatives, which share structural motifs with the compounds of interest, are known to target Topo II.

2.2 Antibacterial Mechanisms
  • Inhibition of Bacterial Fatty Acid Biosynthesis (FASII): The FASII pathway is essential for building bacterial cell membranes and is an attractive target due to significant differences from the mammalian FAS-I system.[8][15] Research on similar biphenyl compounds suggests they may inhibit key enzymes in this pathway, such as β-ketoacyl-ACP synthases (e.g., FabF, FabH), disrupting membrane integrity and leading to bacterial death.[3][16]

General Handling and Formulation of Test Compounds

Proper handling is critical for obtaining reproducible results.

  • Solubility: Based on the structure (a carboxylic acid with a fluorinated biphenyl core), these compounds are expected to be sparingly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cellular assays, perform serial dilutions in the appropriate culture medium.

    • Causality: DMSO is a standard solvent for screening compounds due to its high solubilizing power and general compatibility with biological assays at low final concentrations (typically ≤0.5%). It is crucial to ensure the final DMSO concentration is consistent across all experimental and control wells to negate solvent-induced artifacts.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeat freeze-thaw cycles, which can lead to compound degradation or precipitation.

Application Note I: Anticancer Activity Evaluation

This section provides a tiered workflow for screening and characterizing the anticancer potential of this compound derivatives.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Cellular Phenotype A Cytotoxicity Assay (e.g., MTT/MTS) B HDAC Inhibition Assay (Biochemical or Cellular) A->B Active Compounds C Topoisomerase II Inhibition Assay A->C Active Compounds D Apoptosis Assay (Caspase Activity, Annexin V) B->D Confirmed HDACi E Cell Cycle Analysis (Flow Cytometry) C->E Confirmed Topo II Poison

Caption: Workflow for anticancer evaluation of test compounds.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well flat-bottom plates

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Trustworthiness Check: The "untreated" and "vehicle control" wells should show minimal difference in absorbance. A positive control (e.g., doxorubicin) should be included to validate assay performance.

Protocol 4.2: In Vitro Topoisomerase II DNA Relaxation Assay

This biochemical assay directly measures the inhibition of Topo II enzymatic activity.[12][14]

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA in an ATP-dependent manner. Inhibitors will prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[13]

  • Materials:

    • Human Topoisomerase II alpha (recombinant)

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topo II Assay Buffer

    • ATP solution (10 mM)

    • 5x Loading Dye (containing SDS to stop the reaction)

    • Agarose gel (1%) in TAE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Reaction Setup: On ice, prepare a master mix for each 20 µL reaction:

      • 2 µL of 10x Topo II Assay Buffer

      • 2 µL of 10 mM ATP

      • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL)

      • Variable volume of test compound (diluted from DMSO stock)

      • Deionized water to a volume of 19 µL

    • Initiate Reaction: Add 1 µL of diluted Topo II enzyme to each tube to start the reaction. Include a "no enzyme" control and a "vehicle" (DMSO) control. A known Topo II inhibitor like etoposide should be used as a positive control.[17]

    • Incubation: Incubate all tubes at 37°C for 30 minutes.[12]

    • Stop Reaction: Terminate the reaction by adding 5 µL of 5x loading dye.

    • Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until there is good separation between the DNA forms.[13]

    • Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light.

  • Data Interpretation:

    • No Enzyme Control: Will show only the fast-migrating supercoiled DNA band.

    • Vehicle Control: Should show mostly the slower-migrating relaxed DNA band.

    • Inhibitor-Treated Samples: Will show a concentration-dependent retention of the supercoiled DNA band.

Application Note II: Antibacterial Activity Evaluation

This section details the primary screening method to determine the antibacterial efficacy of the test compounds.

Antibacterial_Workflow A Broth Microdilution Assay (Determine MIC) B Time-Kill Kinetics Assay A->B Potent Compounds (Low MIC) D Evaluate against Resistant Strains (e.g., MRSA) A->D C Mechanism of Action Studies (e.g., FASII Inhibition) B->C Confirm Bactericidal vs. Bacteriostatic

Caption: Workflow for antibacterial evaluation of test compounds.

Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This is the gold-standard method for determining the potency of a new antimicrobial agent.[18][19]

  • Principle: A standardized inoculum of bacteria is challenged with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[20][21]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]

    • Sterile 96-well U-bottom microtiter plates

    • Test compound stock solution (in DMSO)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer (600 nm)

  • Procedure:

    • Inoculum Preparation:

      • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

    • Compound Dilution Plate:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column.

      • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[22]

      • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).

    • Inoculation:

      • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This dilutes the compound to its final concentration and achieves the target inoculum of ~5 x 10⁵ CFU/mL. Do not add bacteria to column 12.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

  • Data Interpretation:

    • The MIC is the lowest concentration well in the dilution series where there is no visible turbidity (growth).

    • The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

Data Presentation

Systematic recording of quantitative data is essential for structure-activity relationship (SAR) studies.

Table 1: Summary of Biological Activity Data for Compound Series

Compound IDStructure ModificationCancer Cell LineIC₅₀ (µM) ± SDBacterial StrainMIC (µg/mL)
Lead-001 (Parent Scaffold)HCT-116DataS. aureusData
Deriv-002 R₁ = OMeHCT-116DataS. aureusData
Deriv-003 R₂ = ClMCF-7DataE. coliData
ControlDoxorubicinHCT-116DataN/AN/A
ControlVancomycinN/AN/AS. aureusData
References
  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
  • Goméz-Gorgollón, M., & Gabaldón, T. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
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  • G-Dub, et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.

Overview of the Synthetic Strategy

The synthesis of this compound, a substituted biaryl compound, is most efficiently achieved through a two-step process. The core of this strategy is the formation of the critical carbon-carbon bond between the two aromatic rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The carboxylic acid functionality is typically protected as an ester during the coupling to prevent interference with the reaction's basic conditions. The final step is the hydrolysis of this ester to yield the target acid.

This structure provides a robust framework, but successful execution requires careful control over several experimental variables. This guide will address the most common challenges encountered in each step.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) A Starting Material A: 3-Fluoro-4-halobenzoate Ester (e.g., Methyl 4-bromo-3-fluorobenzoate) C Pd Catalyst & Ligand Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O, Toluene) A->C Reactant B Starting Material B: 4-Fluoro-3-methylphenylboronic Acid B->C Reactant D Intermediate Ester: Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate C->D Yields E Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H₂O) D->E Reactant G Acidic Workup (e.g., HCl) E->G Forms Carboxylate Salt F Final Product: This compound G->F Protonation & Isolation

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, actionable advice.

Part 1: The Suzuki-Miyaura Coupling Step

Question 1: My coupling reaction has a very low yield or has failed completely. What are the most common culprits?

Answer: A low-yielding Suzuki coupling is a frequent issue. Before making drastic changes to the protocol, systematically verify the following foundational elements:

  • Atmosphere Integrity: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[1] Use freshly purchased or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) if degradation is a persistent issue.[3]

    • Solvent Purity: Use anhydrous, degassed solvents. Peroxides in solvents like THF can oxidize the phosphine ligands and deactivate the catalyst.

  • Base Activity: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4] If you are using a carbonate or phosphate base, ensure it is anhydrous and finely powdered to maximize its surface area and reactivity.

Question 2: I'm observing a significant byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how can I prevent it?

Answer: You are observing homocoupling , a common side reaction where two molecules of the boronic acid couple together.[5] Electron-deficient boronic acids, like the one used in this synthesis, are particularly prone to this side reaction.[5]

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by certain palladium catalyst systems under specific conditions.

  • Solutions:

    • Strictly Anaerobic Conditions: Thoroughly degas your solvents and ensure a robust inert atmosphere.

    • Modify Reagent Addition: Try adding the aryl halide to the reaction mixture before adding the boronic acid.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.[6]

    • Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor the kinetics of the homocoupling side reaction.

Question 3: My analysis shows that my aryl halide starting material is being consumed, but I'm primarily forming a dehalogenated byproduct instead of the coupled product. What is happening?

Answer: This side reaction is known as dehalogenation (or hydrodehalogenation).[1] The palladium complex, after oxidative addition to your aryl halide, can react with a hydride source in the mixture, leading to the reductive removal of the halogen.[1]

  • Potential Hydride Sources: The source of the hydride can be amine bases, alcoholic solvents, or even water under certain conditions.

  • Solutions:

    • Choice of Base: Avoid amine bases like triethylamine if dehalogenation is an issue. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

    • Solvent System: If using an alcohol as a co-solvent, consider switching to a purely aprotic system like dioxane or toluene.

    • Catalyst System: Some palladium-ligand combinations are more prone to this pathway. Experimenting with different phosphine ligands can mitigate the problem.

Problem Primary Cause(s) Recommended Solutions
Low Conversion Inactive catalyst, poor reagent quality, insufficient base activity.Ensure inert atmosphere, use fresh reagents, use finely powdered anhydrous base.
Homocoupling Oxygen contamination, suboptimal catalyst system.Degas solvents thoroughly, use bulky/electron-rich ligands, adjust reagent addition order.
Dehalogenation Hydride sources in the reaction mixture (e.g., certain bases/solvents).Switch from amine bases to inorganic bases (K₃PO₄), use aprotic solvents.
Part 2: The Ester Hydrolysis (Saponification) Step

Question 4: My hydrolysis reaction is slow or incomplete, even after extended reaction times. How can I drive it to completion?

Answer: Incomplete hydrolysis, or saponification, indicates that the ester is resistant to cleavage under your current conditions.

  • Causality: The ester group in the intermediate may be sterically hindered by the adjacent biaryl structure, making nucleophilic attack by hydroxide more difficult.

  • Solutions:

    • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure you are at the boiling point of your solvent mixture (e.g., Methanol/Water).

    • Increase Base Concentration: Move from the standard 2-3 equivalents of base (NaOH or LiOH) to a higher concentration, such as 5-10 equivalents, or use a more concentrated aqueous solution of the base. LiOH is often more effective than NaOH for hindered esters.

    • Solvent Choice: Ensure you have a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) to solubilize the ester in the aqueous base.[7] A monophasic solution (e.g., using a THF/water/MeOH mixture) can significantly increase the reaction rate.[7]

    • Confirm Reaction Type: Base-catalyzed hydrolysis (saponification) is an irreversible process and is generally preferred for preparative synthesis because it goes to completion.[8][9][10] Acid-catalyzed hydrolysis is a reversible equilibrium process, which may not be suitable if high conversion is desired.[8][9]

Question 5: I seem to be losing a significant amount of my product during the acidic workup and extraction. What is the correct procedure for isolating the carboxylic acid?

Answer: This is a classic workup issue for carboxylic acids. The product exists as a water-soluble carboxylate salt in the basic reaction mixture.[8][10] Improper acidification will lead to poor recovery.

  • Correct Isolation Protocol:

    • Cool the Reaction: After the hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Acidify Slowly: Slowly add a strong acid (e.g., 1M or 2M HCl) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper or a meter.

    • Target pH: Continue adding acid until the aqueous phase is acidic (pH ~2-3). At this point, the water-soluble carboxylate salt will be fully protonated to the less soluble carboxylic acid, which will often precipitate out as a solid.

    • Extraction: Extract the entire mixture (including any precipitate) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. The protonated acid is soluble in these organic solvents.

    • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your crude product, which can then be purified by recrystallization or chromatography.

G Start Low Yield in Suzuki Coupling? Inert Is Inert Atmosphere Guaranteed? Start->Inert Reagents Are Reagents (Boronic Acid, Solvent) High Quality? Inert->Reagents Yes FixInert Action: Improve Purging & Use Schlenk Line Inert->FixInert No SideProducts Side Products Observed? Reagents->SideProducts Yes FixReagents Action: Use Fresh Boronic Acid, Anhydrous/Degassed Solvents Reagents->FixReagents No Homocoupling Homocoupling (Boronic Acid Dimer)? SideProducts->Homocoupling Yes Dehalogenation Dehalogenation of Aryl Halide? SideProducts->Dehalogenation No Homocoupling->Dehalogenation No FixHomocoupling Action: Degas Rigorously, Switch to Bulky Ligand (e.g., SPhos) Homocoupling->FixHomocoupling Yes FixDehalogenation Action: Switch to Inorganic Base (K₃PO₄), Use Aprotic Solvent Dehalogenation->FixDehalogenation Yes Optimize Action: Screen Catalyst, Base, & Temperature Dehalogenation->Optimize No

Caption: Troubleshooting decision tree for the Suzuki coupling step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a methyl or ethyl ester of the benzoic acid derivative in the Suzuki coupling instead of the carboxylic acid itself? A1: The carboxylic acid's acidic proton can interfere with the Suzuki-Miyaura reaction in two ways. First, it can react with the strong base required for the catalytic cycle, effectively neutralizing it. Second, the carboxylate group can potentially coordinate to the palladium center and inhibit catalysis. Protecting it as an ester circumvents these issues, making the reaction more reliable and higher-yielding.

Q2: What is a good starting point for a palladium catalyst and ligand combination for this specific synthesis? A2: Given that the coupling involves an electron-deficient aryl bromide/iodide and an electron-deficient boronic acid, a highly active catalyst system is recommended. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[11] For example, mixtures of palladium acetate and ligands like SPhos, XPhos, or o-(di-tert-butylphosphino)biphenyl are known to be highly effective for challenging couplings.[12]

Q3: Can I run this reaction in water? A3: Suzuki reactions can be run in water, often with a co-solvent and a water-soluble ligand.[3][6] This can be advantageous for safety and environmental reasons. However, for this specific substrate, which has limited water solubility, a biphasic system (e.g., Toluene/Water) or a miscible system (e.g., Dioxane/Water) is typically more reliable for achieving good yields.[3]

Q4: How do I properly purify the final product? A4: After a successful workup from the hydrolysis step, the crude this compound is typically a solid. The most common and effective method for purification is recrystallization. A solvent system like toluene, ethyl acetate/hexanes, or ethanol/water can be screened to find conditions that yield high-purity crystalline material. If recrystallization is insufficient, column chromatography on silica gel can be used, typically with a solvent system containing a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid remains protonated and elutes properly.

References

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  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

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  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • abbiotec. 4-(4-Fluoro-3-methylphenyl)benzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents.

Sources

Technical Support Center: Purification of Crude 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key biphenyl carboxylic acid intermediate in high purity. As a molecule with applications in drug discovery, its purity is paramount for the reliability of subsequent synthetic steps and biological assays.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles.

Section 1: Initial Assessment & Impurity Profiling (FAQs)

Before attempting any purification, it is crucial to understand the nature of your crude material. A preliminary analysis will inform the most effective purification strategy.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route employed, which is often a Suzuki or similar cross-coupling reaction. Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid/ester and the halo-benzoic acid precursor.

  • Homocoupled Byproducts: Symmetrical biphenyls arising from the coupling of two boronic acid molecules or two halide molecules.

  • Isomers: Positional isomers may form depending on the selectivity of the synthesis. For instance, isomers of 4-fluoro-2-methylbenzoic acid can be generated and require separation.[2]

  • Residual Catalysts: Traces of palladium or other transition metal catalysts used in the coupling reaction.

  • Solvents: Residual solvents from the reaction or initial workup.

Q2: Which analytical techniques are best suited for assessing the purity of my crude product?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically effective for separating the target compound from most impurities.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative assessment. It helps in identifying the number of components in your mixture and for selecting an appropriate solvent system for column chromatography.[3][5] A single spot on a TLC plate is a good, though not definitive, indicator of high purity.

  • Melting Point: A sharp melting point that aligns with the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive but requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) before analysis.[6] It is particularly useful for identifying volatile impurities and confirming the mass of the desired product.

Section 2: Core Purification Methodologies & Troubleshooting

Based on the biphenyl carboxylic acid structure, three primary purification techniques are most effective: Acid-Base Extraction, Recrystallization, and Column Chromatography.

Method A: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities. The acid is deprotonated with a base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase.

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Using a mild base is preferable to a strong base like NaOH to prevent potential hydrolysis if ester impurities are present.[7]

  • Separation: Stopper the funnel and invert it gently several times with venting to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[7] Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Perform the extraction with fresh aqueous base two more times to ensure complete transfer of the benzoic acid derivative to the aqueous phase.

  • Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.[8]

  • Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry the product thoroughly.[8][9]

  • Q: An emulsion has formed between the layers and they won't separate. What should I do?

    • A: Emulsions are common when solutions are shaken too vigorously.[7] To resolve this, first, allow the funnel to stand undisturbed for a longer period. If that fails, gently swirl the funnel. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer.[7]

  • Q: My product recovery is very low after re-acidification. Where did it go?

    • A: Several factors could be at play. First, ensure you have acidified the aqueous solution sufficiently (pH ~2-3) to fully protonate the carboxylate. Second, the product may have some solubility in water, so chilling the solution thoroughly in an ice bath is critical to maximize precipitation.[9] Finally, consider performing a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent before acidification to recover any dissolved product.[7]

Method B: Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities, provided a suitable solvent can be found in which the compound's solubility is high in hot solvent and low in cold solvent.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or a mixture like ethanol/water) to find an appropriate system. For a related compound, 4-fluoro-2-methylbenzoic acid, toluene has been used effectively.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals completely, preferably in a vacuum oven, to remove all traces of solvent.

  • Q: My compound "oiled out" instead of forming crystals. Why, and what should I do?

    • A: This happens when the solution is supersaturated and the compound comes out of solution at a temperature above its melting point in that solvent.[3] The solution is to reheat the mixture, add a small amount of additional hot solvent to redissolve the oil completely, and then allow it to cool more slowly.[3]

  • Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

    • A: This usually means either the solution is not sufficiently saturated (too much solvent was used) or there are no nucleation sites for crystal growth.

      • Solution 1 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[3]

      • Solution 2 (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The small glass particles that are scraped off can act as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound to the solution.[3]

Method C: Column Chromatography

For difficult separations, especially of closely related isomers or when multiple impurities are present, silica gel column chromatography is the method of choice.[5]

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good eluent system (e.g., a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid to keep the carboxylic acid protonated) should provide a retardation factor (Rƒ) for the desired compound of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using either a dry or wet slurry method.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

  • Q: My compound is not eluting from the column.

    • A: This indicates the eluent is not polar enough. The highly polar carboxylic acid group can interact very strongly with the polar silica gel.[5] To solve this, gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try switching to 8:2 or 7:3. Adding a small percentage (0.5-1%) of acetic or formic acid to the eluent is often necessary to protonate the carboxylic acid and reduce its interaction with the silica, allowing it to elute properly.

  • Q: The separation between my product and an impurity is poor.

    • A: This means the difference in polarity between the two compounds is small. To improve separation (increase the resolution), you can try using a less polar mobile phase, which will cause all compounds to move more slowly down the column, exaggerating the differences in their affinities for the silica gel. Alternatively, using a finer mesh silica gel (e.g., 230-400 mesh) can increase the surface area and improve separation.[5]

Section 3: Integrated Purification Workflow

For crude this compound, a multi-step approach is often the most robust. The following workflow provides a logical sequence for achieving high purity.

PurificationWorkflow Crude Crude Product TLC_HPLC Purity Assessment (TLC/HPLC) Crude->TLC_HPLC Decision1 Are impurities non-acidic? TLC_HPLC->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystallize1 Recrystallization Decision1->Recrystallize1 No/Minor AcidBase->Recrystallize1 Decision2 Is Purity >98%? Recrystallize1->Decision2 ColumnChrom Column Chromatography Decision2->ColumnChrom No FinalProduct Pure Product (>99%) Decision2->FinalProduct Yes ColumnChrom->FinalProduct

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthetic transformation. The following question-and-answer format addresses common challenges and offers field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Reaction Setup and Key Considerations

Question: What is the most common and effective method for synthesizing this compound, and what are the critical starting parameters?

Answer: The most prevalent and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1]

For this specific target molecule, a typical approach involves the coupling of 4-bromo-3-fluorobenzoic acid (or its corresponding ester) with (4-fluoro-3-methylphenyl)boronic acid .

Initial Recommended Conditions:

ParameterRecommendationRationale & Expert Insights
Palladium Catalyst Pd(OAc)₂ / Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄.The choice of catalyst and ligand is critical for reaction efficiency. The electronic properties and steric bulk of the phosphine ligand play a significant role in facilitating the catalytic cycle.[1][2] For electron-deficient aryl halides, bulky and electron-rich ligands are often preferred.[2]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) or triphenylphosphine (PPh₃).Buchwald ligands are known to be effective for challenging cross-coupling reactions, including those involving sterically hindered or electronically deactivated substrates.[3][4]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]The base is crucial for activating the boronic acid for transmetalation.[5][6][7][8] The choice of base can influence reaction rate and yield. Inorganic bases are commonly used, often in an aqueous solution.[9]
Solvent System A biphasic mixture such as Toluene/Water, Dioxane/Water, or THF/Water.[1][9]The use of water helps to dissolve the inorganic base and facilitates the reaction.[9] Degassing the solvents is essential to prevent oxidation of the palladium catalyst.[10]
Temperature 80-100 °C.The reaction often requires heating to proceed at a reasonable rate. The optimal temperature should be determined empirically.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert catalyst Add Pd Catalyst & Ligand inert->catalyst heat Heat to Optimal Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

2. Troubleshooting Poor Yields and Incomplete Reactions

Question: My reaction is giving a low yield of the desired product, or the starting materials are not being fully consumed. What are the likely causes and how can I improve the outcome?

Answer: Low yields or incomplete reactions in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: Low Yield / Incomplete Reaction

Potential CauseRecommended Action(s)Scientific Rationale
Inactive Catalyst 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[10] 2. Use High-Purity Reagents: Impurities in starting materials or solvents can poison the catalyst.The active Pd(0) catalyst is sensitive to oxidation.[9] Oxygen can lead to the formation of palladium black and deactivate the catalyst.[9]
Inefficient Transmetalation 1. Screen Different Bases: The choice of base is critical for the formation of the boronate species, which is more nucleophilic than the boronic acid.[5][6][7] Try stronger bases like K₃PO₄ or Cs₂CO₃ if K₂CO₃ is ineffective. 2. Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are used.The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. The strength and solubility of the base can significantly impact this step.[5][6]
Suboptimal Ligand 1. Screen a Panel of Ligands: If using a simple ligand like PPh₃, consider switching to more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos).The ligand stabilizes the palladium catalyst and modulates its reactivity.[1][2][9] Electron-rich ligands can promote the oxidative addition step, which can be challenging for some aryl halides.[2]
Low Reaction Temperature Increase Reaction Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the progress.Some Suzuki couplings have a significant activation energy barrier and require higher temperatures to proceed at a practical rate.
Decomposition of Boronic Acid 1. Use Fresh Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. 2. Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and can be a good alternative.[9]Protodeborylation (cleavage of the C-B bond) is a common side reaction, particularly in the presence of water and base.[9]

Logical Troubleshooting Flow:

Troubleshooting_Yield start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity (Anaerobic Conditions, Purity) start->catalyst base Optimize Base (Type and Amount) catalyst->base If no improvement success Improved Yield catalyst->success Issue Resolved ligand Screen Ligands (e.g., Buchwald type) base->ligand If no improvement base->success Issue Resolved temp Increase Temperature ligand->temp If no improvement ligand->success Issue Resolved boronic Verify Boronic Acid Quality (Consider Esters) temp->boronic If no improvement temp->success Issue Resolved boronic->success Issue Resolved

Caption: Systematic approach to troubleshooting low reaction yields.

3. Managing Side Reactions: Homocoupling and Dehalogenation

Question: I am observing significant amounts of homocoupled byproducts (biphenyls from the boronic acid or the aryl halide) and/or dehalogenation of my starting material. How can I minimize these side reactions?

Answer: Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings. Understanding their mechanisms is key to mitigating their formation.

  • Homocoupling: This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other. The homocoupling of boronic acids is often promoted by the presence of oxygen.[10]

  • Dehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can occur via various pathways, sometimes involving hydride sources in the reaction mixture.[9]

Strategies to Minimize Side Reactions:

Side ReactionMitigation StrategyRationale
Boronic Acid Homocoupling 1. Rigorous Degassing: The most critical factor is the exclusion of oxygen. Use freeze-pump-thaw cycles or sparge solvents with an inert gas.[10] 2. Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[10]
Aryl Halide Homocoupling Optimize Catalyst and Ligand: Certain catalyst/ligand combinations are more prone to promoting this side reaction. Screening different palladium sources and ligands can identify a more selective system.This side reaction can be influenced by the stability and reactivity of the organopalladium intermediates.
Dehalogenation 1. Use a Non-Coordinating Base: If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄. 2. Purify Solvents: Ensure solvents are free of potential hydride donors (e.g., alcohols in ethereal solvents).Dehalogenation can occur if a hydride is transferred to the palladium complex, followed by reductive elimination.[9]
4. Purification Challenges

Question: The crude product is difficult to purify. What are some effective strategies for isolating pure this compound?

Answer: Purification can be challenging due to the structural similarity of the product to starting materials and byproducts.

Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

    • To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaOH) can be effective. The desired carboxylic acid product will also be extracted into the aqueous layer.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid and wash with water.

  • Recrystallization:

    • If the isolated solid is not sufficiently pure, recrystallization is often a highly effective method.

    • Common solvent systems for recrystallization of benzoic acid derivatives include ethanol/water, acetone/water, or toluene.[11] The optimal solvent system should be determined experimentally.

  • Column Chromatography:

    • If recrystallization is unsuccessful, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel.

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Al-Amin, M., & Bäckvall, J. E. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4381-4386.
  • Sharma, P., & Kumar, A. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 43(32), 12159-12182.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13588-13597.
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Molander, G. A., & Biolatto, B. (2003). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 125(39), 11932-11933.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. While specific experimental stability data for this compound is not extensively published, this guide synthesizes established principles of chemical stability for fluoroaromatic, biphenyl, and carboxylic acid moieties to anticipate and address potential degradation issues. The following sections offer troubleshooting advice in a question-and-answer format, detailed protocols for stability assessment, and a deeper look into the chemical rationale behind the recommended procedures. Our aim is to equip researchers with the necessary tools to ensure the integrity of their experiments and the reliability of their results.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and concerns regarding the stability of this compound during experimental use and storage.

Q1: I'm observing a loss of potency or inconsistent results in my assays using a stock solution of this compound. What could be the cause?

A1: Inconsistent results or a decrease in the effective concentration of your compound often point to degradation in your stock solution. Several factors could be at play:

  • Solvent-Induced Degradation: The choice of solvent is critical. While many organic solvents are suitable for initial dissolution, prolonged storage in certain solvents, particularly protic solvents or those containing impurities, can facilitate degradation. For instance, alcohols could potentially lead to esterification under certain conditions, although this is generally slow without a catalyst. More likely, reactive impurities in the solvent could be the culprit.

  • Hydrolysis: The carboxylic acid functionality is generally stable, but under prolonged exposure to aqueous media, especially at non-neutral pH, the possibility of reactions involving this group cannot be entirely dismissed. However, significant hydrolysis of the aromatic rings or the C-F bonds would require harsh conditions not typically encountered in standard assays.

  • Photodegradation: Aromatic systems, especially those with electron-withdrawing groups like fluorine, can be susceptible to photodegradation upon exposure to light, particularly UV wavelengths.[1][2] If your laboratory has significant natural or artificial light exposure, this could be a contributing factor.

  • Oxidation: The biphenyl structure could be susceptible to oxidative degradation, potentially initiated by atmospheric oxygen or oxidizing agents present as impurities in your solvents or reagents.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to the formation of concentration gradients and potentially accelerate degradation.

Recommendation: Prepare fresh stock solutions for critical experiments. If you must store solutions, aliquot them into smaller, single-use vials to minimize freeze-thaw cycles and protect from light by using amber vials or wrapping them in foil.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability of the solid compound, we recommend the following:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep in a desiccated environment to prevent moisture uptake, which could potentially lead to solid-state hydrolysis or other reactions over extended periods.

Q3: My analytical chromatogram (e.g., HPLC) of an aged sample shows new, unexpected peaks. What are the likely degradation products?

A3: Without specific experimental data for this molecule, we can hypothesize potential degradation pathways based on its structure:

  • Decarboxylation: A common thermal degradation pathway for benzoic acid derivatives is decarboxylation, which would result in the formation of 3-fluoro-4-(4-fluoro-3-methylphenyl)benzene.[4][5] This is more likely to occur at elevated temperatures.

  • Oxidative Products: Oxidation of the biphenyl system can lead to hydroxylated derivatives or even cleavage of the biphenyl bond under more aggressive conditions.[3][6] The methyl group is also a potential site for oxidation, which could lead to a benzyl alcohol or even a carboxylic acid derivative.

  • Photodegradation Products: UV irradiation of fluoroaromatic compounds can sometimes lead to defluorination or the formation of other complex photoproducts.[2][7]

To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) would be necessary to determine their mass-to-charge ratios and fragmentation patterns, allowing for structural elucidation.

Part 2: In-Depth Technical Guide & Protocols

As a Senior Application Scientist, I advocate for a proactive approach to stability assessment. The following protocols are designed to help you perform forced degradation studies, a critical step in understanding the intrinsic stability of your compound.[8]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition.[8] The goal is to identify potential degradation products and develop analytical methods that can resolve the parent compound from any degradants.[9] A typical study involves exposing the compound to acid, base, oxidation, heat, and light.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursLimited degradation expected.
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursPotential for reactions involving the carboxylic acid.
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the biphenyl ring or methyl group.[3]
Thermal Solid State80°C72 hoursDecarboxylation.[4][5]
Photostability Solution in Quartz CuvetteRoom Temp24 hoursPhotodegradation of the aromatic system.[1][2]
Experimental Protocol: Forced Degradation Study

This protocol provides a step-by-step methodology for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber or a controlled light source

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Place a sealed vial of the stock solution in an oven at 80°C.

    • Thermal (Solid): Place a known amount of the solid compound in an oven at 80°C. After the stress period, dissolve in acetonitrile to the target concentration.

    • Photolytic: Place a quartz cuvette containing the stock solution in a photostability chamber.

  • Control Samples: Prepare control samples by mixing 1 mL of the stock solution with 1 mL of water and storing them under the same temperature conditions as the stressed samples (except for the thermal and photolytic samples, which should have controls kept at room temperature and protected from light).

  • Time Points: Collect samples at appropriate time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic acid) is a good starting point. Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways for this compound based on the chemical properties of its constituent functional groups.

G parent This compound decarboxylated Decarboxylation Product (Thermal Stress) parent->decarboxylated Heat oxidized Oxidized Product (Oxidative Stress) parent->oxidized H₂O₂ photoproduct Photodegradation Product (Light Exposure) parent->photoproduct UV/Vis Light

Caption: Potential Degradation Pathways.

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Forced Degradation Experimental Workflow.

References

  • Li, Y., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere, 248, 125844. [Link]

  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(94), 11546-11548. [Link]

  • Promdej, C., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 185(2-3), 853-859. [Link]

  • Kratzl, K., & Graf, A. (1966). Formation and Degradation of Biphenyl Structures During Alkaline Oxidation of Phenols with Oxygen. In Lignin Structure and Reactions (pp. 157-176). American Chemical Society. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wei, S., et al. (2018). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. Wei Sheng Wu Xue Bao, 58(1), 126-133. [Link]

  • Promdej, C., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • McNeill, K., & Toste, F. D. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8875-8884. [Link]

  • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 88, 117321. [Link]

  • LibreTexts. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Liu, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7428. [Link]

  • Anjum, S. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Prządo, D., et al. (2011). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies, 20(4), 1017-1022. [Link]

  • Patel, Y., & Shah, D. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 195-207. [Link]

  • LibreTexts. (2021). Aliphatic Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Li, Y., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2209-2220. [Link]

  • Kpan, B. M., et al. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Environmental Science, Toxicology and Food Technology, 16(10), 43-50. [Link]

Sources

Technical Support Center: Crystallization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (C₁₄H₁₀F₂O₂). This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the challenges associated with obtaining high-purity, crystalline material. As a bifluorinated aromatic carboxylic acid, this compound presents unique purification challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure successful and repeatable crystallization outcomes.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is critical to understand the fundamental properties of the target compound. While experimental data for this specific molecule is limited, we can infer its behavior from its structure and data from close analogs. The presence of two fluorine atoms increases lipophilicity and alters the electronic properties of the benzoic acid core, influencing its solubility and crystal packing.[1]

PropertyEstimated Value / InformationSource
Molecular Formula C₁₄H₁₀F₂O₂[2]
Molecular Weight 248.22 g/mol [2]
Structure Aromatic carboxylic acid with two fluorine substituents.[1]
XLogP3 3.6[2]
pKa (Estimated) 3.5 - 4.2[1]
Appearance Expected to be a white to off-white crystalline solid.Analog Data[3]
General Solubility Expected to be soluble in polar organic solvents and sparingly soluble in water.[3][4]General Principle

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound has "oiled out" or formed a gummy precipitate instead of crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by a solution that is too saturated or cools too quickly, or by the presence of impurities that depress the melting point.[5]

Causality & Solution Workflow:

  • Primary Cause: The solution is supersaturated at a temperature where the solid form is not stable (i.e., above its melting point).

  • Immediate Action: Re-heat the mixture until the oil completely redissolves.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount (5-10% volume increase) of the "good" or more polar solvent to decrease the saturation point.[5][6]

    • Slow Down Cooling: After re-dissolving, allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by covering it with a beaker) can promote the formation of purer crystals.[6] Rapid cooling favors precipitation over crystallization.

    • Consider Impurities: If the problem persists, impurities may be the root cause. Consider an additional purification step, such as liquid-liquid extraction, to remove impurities before attempting crystallization again.[6][7] Carboxylic acids can be extracted from an organic solvent into an aqueous basic solution (like 5% NaHCO₃), leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the purer acid.[6][7]

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

Answer:

The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not been initiated. This is a common issue that can often be resolved with simple physical interventions.

Troubleshooting Decision Tree:

G start Cooled Solution, No Crystals scratch Scratch inner surface of the flask with a glass rod. start->scratch Is solution clear? seed Add a seed crystal of the compound. scratch->seed No crystals after 5-10 min? concentrate Reduce solvent volume by gentle heating or under vacuum. seed->concentrate No crystals? cool_further Cool the solution in an ice-water bath. concentrate->cool_further Solution concentrated? change_solvent Re-evaluate solvent system. Consider adding an anti-solvent. concentrate->change_solvent Still no crystals? end Crystals Form cool_further->end change_solvent->end

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid.[6][8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[8] This provides a template for further crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[5]

  • Cool Further: Ensure the solution is thoroughly cooled in an ice bath to minimize the compound's solubility.[6]

  • Add an Anti-Solvent: If using a single solvent system, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the stirred solution until it just becomes cloudy, then add a drop or two of the original solvent to clarify. Slow cooling should now produce crystals.

Q3: My final yield is very low. Where did my product go?

Answer:

A low recovery can be attributed to several factors, most commonly related to using an excessive amount of solvent or losses during transfers and filtration.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield.[5][6]

    • Solution: Always use the minimum amount of hot solvent required for complete dissolution. To recover product from the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.[6]

  • Premature Crystallization: The product may have crystallized on the filter paper or funnel during a hot filtration step.

    • Solution: Always pre-heat the filtration funnel (e.g., with hot solvent or by placing it on the hot flask) before filtering a hot solution.[6]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent to remove soluble impurities without dissolving the product.[6]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Perform small-scale solubility tests to find a solvent that provides a significant difference in solubility between hot and cold conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Answer:

The ideal solvent for crystallization should dissolve the compound completely when hot but poorly when cold.[8][9] For aromatic carboxylic acids, a range of single and binary solvent systems can be effective. The "like dissolves like" principle is a good starting point; polar solvents are generally good choices for dissolving polar carboxylic acids.[8]

Recommended Solvents for Screening:

Solvent / SystemTypeRationale & Comments
Toluene Aromatic HydrocarbonOften a good choice for aromatic compounds. May require slow cooling.
Ethanol/Water Binary (Polar Protic)A highly versatile system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-clarify with a drop of ethanol and cool slowly.[6][9]
Ethyl Acetate/Hexanes Binary (Polar Aprotic / Nonpolar)Another excellent general-purpose system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[6][10]
Acetic Acid Polar ProticCan be very effective for carboxylic acids that are difficult to dissolve, but can be hard to remove completely.[7][9]
Acetone Polar AproticA strong solvent, often used in a binary system with an anti-solvent like hexanes or water.[10]
Q2: What is polymorphism, and should I be concerned about it?

Answer:

Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[11][12] These different forms, called polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[11] This is a critical consideration in pharmaceutical development because different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate [12][13]

  • Bioavailability [12][13]

  • Stability and Shelf-life [11]

  • Melting Point [11]

For a compound like this compound, which is likely an intermediate for an active pharmaceutical ingredient (API), controlling polymorphism is crucial for ensuring consistent product performance.[14] The most stable polymorph generally has the lowest solubility and highest melting point.[11]

Controlling Polymorphism: The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, the rate of cooling, and the level of supersaturation.[11][15] It is essential to develop a robust crystallization protocol and characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) to ensure batch-to-batch consistency.[13]

G cluster_0 Crystallization Conditions cluster_1 Resulting Crystal Form cluster_2 Physical Properties Solvent Solvent Choice PolymorphA Polymorph A Solvent->PolymorphA PolymorphB Polymorph B Amorphous Amorphous Solid Cooling Cooling Rate Cooling->PolymorphB Saturation Supersaturation Saturation->Amorphous Solubility Solubility PolymorphA->Solubility Stability Stability PolymorphB->Stability Bioavailability Bioavailability Amorphous->Bioavailability

Caption: Factors influencing polymorphism and its impact.

Experimental Protocol: Standard Cooling Crystallization

This protocol provides a validated, step-by-step methodology for the crystallization of this compound.

Objective: To purify the crude product by removing soluble impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Selected solvent system (e.g., Ethanol/Water)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the primary solvent (e.g., ethanol) in small portions while gently heating and stirring. Use the minimum amount of hot solvent needed to fully dissolve the solid.[6]

  • Addition of Anti-Solvent (if applicable):

    • If using a binary system like ethanol/water, slowly add the hot anti-solvent (water) dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few drops of the primary solvent (ethanol) to re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling (Crystal Formation):

    • Remove the flask from the heat source, cover it (e.g., with a watch glass or inverted beaker), and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.[6]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[6]

  • Isolation:

    • Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold solvent mixture.

    • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

References

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?[Link]

  • Reddit. (2020). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. As a key intermediate in pharmaceutical research, achieving high purity is critical for downstream applications and ensuring data integrity. This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the purification of this fluorinated biaryl carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Given that the synthesis of this biaryl compound likely involves a Suzuki-Miyaura cross-coupling reaction, the primary impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-bromo-2-fluorobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid.

    • Homo-coupled Byproducts: Formation of 4,4'-difluoro-3,3'-dimethylbiphenyl from the boronic acid starting material.

    • Protodeboronation Product: Formation of 1-fluoro-2-methylbenzene from the boronic acid.

  • Catalyst-Related Impurities:

    • Residual Palladium: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Solvent and Reagent-Related Impurities:

    • Residual organic solvents from the reaction and initial work-up.

    • Inorganic salts from the basic work-up.

Q2: What is the best general approach to purify crude this compound?

A2: Recrystallization is the most effective and scalable method for purifying this compound.[1] Due to its crystalline nature as a carboxylic acid, a well-designed recrystallization protocol can efficiently remove the majority of process-related and other impurities.[2] Column chromatography can be a secondary option for removing stubborn impurities or for small-scale purification, but it is often less efficient for removing closely related structural analogs.

Q3: How does the fluorine substitution affect the purification strategy?

A3: The presence of two fluorine atoms in the molecule increases its hydrophobicity and can influence its solubility in organic solvents.[3] While many fluorinated compounds require specialized "fluorous" solvents for purification, for a molecule of this type, a carefully selected conventional organic solvent or a mixed-solvent system is typically sufficient.[4] The key is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.[2]

Troubleshooting Guide: Recrystallization

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: My compound "oils out" instead of forming crystals.

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem when the melting point of the solute-impurity mixture is lower than the boiling point of the chosen solvent. The compound comes out of the solution as a liquid because it's still above its melting point in the solvent system. Here are the primary causes and solutions:

  • Causality:

    • High Impurity Concentration: A significant amount of impurities can depress the melting point of your product.

    • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to slightly dilute the solution.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help promote gradual cooling and crystal formation.

    • Solvent System Modification:

      • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

      • Mixed Solvent System: If using a single solvent, try introducing a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the hot primary solvent.[5] This can lower the overall boiling point of the system and induce crystallization at a lower temperature.

Issue 2: No crystals form upon cooling.

Q: My compound remains in solution even after cooling for an extended period. What should I do?

A: This indicates that the solution is not supersaturated, meaning either too much solvent was used or the cooling process needs encouragement.

  • Causality:

    • Excess Solvent: The concentration of your compound is too low for it to crystallize.

    • Lack of Nucleation Sites: Crystal formation requires an initial "seed" to start growing.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[6]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.[6]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[6]

      • Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility.[6]

Issue 3: The purified compound is still impure after recrystallization.

Q: I've performed a recrystallization, but my analytical data (e.g., HPLC, NMR) shows that significant impurities remain. Why did this happen and what are the next steps?

A: This suggests that the chosen recrystallization conditions were not optimal for separating the specific impurities present.

  • Causality:

    • Co-crystallization: The impurity has similar solubility properties to your product in the chosen solvent and is incorporated into the crystal lattice.

    • Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the crystal structure.[6]

  • Solutions:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system with a different polarity. This can alter the solubility of both your product and the impurities, potentially leading to better separation.

    • Slower Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered and pure crystal lattice.

    • Pre-purification Step: If significant amounts of baseline or very polar/non-polar impurities are present, consider a preliminary purification step before recrystallization. A simple filtration through a small plug of silica gel can sometimes remove these types of impurities.

    • Acid-Base Extraction (for Boronic Acid Impurities): If unreacted boronic acid is a major impurity, an acid-base extraction during the initial work-up can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The benzoic acid product will be deprotonated and move to the aqueous layer, while the less acidic boronic acid may remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetone/water, or ethyl acetate/heptane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair. A good single solvent will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "anti-solvent").

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the "good" anol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with a suitable ratio of A and B (e.g., 70:30 A:B) and run a gradient to increase the percentage of B over time (e.g., to 30:70 A:B over 15 minutes).

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the purified solid in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Troubleshooting Summary for Recrystallization

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" High impurity concentration; Inappropriate solvent; Rapid coolingRe-heat and dilute; Slow down the cooling process; Modify the solvent system
No Crystal Formation Excess solvent; Lack of nucleation sitesReduce solvent volume; Induce crystallization (scratching, seeding); Lower the temperature
Persistent Impurities Co-crystallization; Rapid crystal formationPerform a second recrystallization with a different solvent; Ensure slow cooling; Consider a pre-purification step

Visualizations

Workflow for Troubleshooting Recrystallization

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for impurity profiling.
  • University of California, Irvine. (n.d.). recrystallization, filtration and melting point.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K.
  • Smolecule. (2023). 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.
  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • United States Biological. (n.d.). 4-(4-Fluoro-3-methylphenyl)benzoic acid - Data Sheet.

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Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with transitioning this synthesis from the lab bench to pilot and production scales. As a key structural motif in various pharmaceutical and agrochemical compounds, robust and scalable synthesis of this biaryl carboxylic acid is of significant interest.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to ensure a successful and efficient scale-up campaign.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most reliable and widely used method for constructing the C-C bond in this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance, generally mild conditions, and a favorable toxicological profile for its boron-based reagents.[3][4] The primary transformation involves coupling 3-Fluoro-4-bromobenzoic acid with (4-fluoro-3-methylphenyl)boronic acid.

Suzuki_Coupling_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 3-Fluoro-4-bromobenzoic acid Catalyst Pd Catalyst (e.g., Pd(OAc)2 / SPhos) Reactant2 (4-fluoro-3-methylphenyl)boronic acid Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., 2-MeTHF / Water) Solvent->Product

Caption: Recommended Suzuki-Miyaura synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My reaction is sluggish, shows low conversion, or has stalled completely. What are the likely causes?

A1: Low conversion is a common scale-up challenge and can be attributed to several factors.

  • Cause 1: Inactive Catalyst: The Pd(0) active species may not be forming efficiently or could be degrading. On a larger scale, inefficient mixing can create localized "hot spots" that degrade the catalyst.

    • Solution: Ensure your reactor has adequate agitation to maintain a homogeneous slurry. For catalyst systems that require in-situ reduction of a Pd(II) precursor, ensure the ligand is not degrading under the reaction conditions. Using pre-formed Pd(0) catalysts or stable pre-catalysts (e.g., Buchwald pre-catalysts) can improve consistency.[5]

  • Cause 2: Poor Reagent Solubility: As the reaction scale increases, ensuring all components, especially the base, are sufficiently soluble or available for reaction becomes critical.

    • Solution: The choice of solvent is paramount. While traditional solvents like dioxane are effective, greener and safer alternatives such as 2-MeTHF or CPME are often preferred for scale-up.[5][6][7] A co-solvent system, often with water, can improve the solubility of the inorganic base and accelerate the reaction.[8]

  • Cause 3: Poor Quality Starting Materials: Impurities in either the 3-Fluoro-4-bromobenzoic acid or the (4-fluoro-3-methylphenyl)boronic acid can act as catalyst poisons.

    • Solution: Always verify the purity of starting materials by NMR or HPLC before commencing a large-scale reaction. The boronic acid, in particular, should be checked for the presence of its corresponding anhydride (boroxine), which can form upon storage and may alter reactivity.

Q2: I'm observing significant formation of a homocoupled byproduct from the boronic acid. How can I prevent this?

A2: The formation of 4,4'-difluoro-3,3'-dimethylbiphenyl arises from the oxidative homocoupling of two molecules of the boronic acid. This is almost always caused by the presence of oxygen.

  • Cause: Inadequate Degassing: Oxygen is a known oxidant that can interfere with the catalytic cycle, leading to the homocoupling side reaction.[5]

    • Solution: Rigorous degassing of the solvent and the reaction vessel is non-negotiable for scale-up. For large volumes, sparging the solvent with an inert gas (Nitrogen or Argon) for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q3: My yield is low due to protodeboronation of the (4-fluoro-3-methylphenyl)boronic acid. What should I do?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which forms 2-fluoro-1-methylbenzene and reduces your potential yield. This is often exacerbated by high temperatures, excessive water, or an overly strong base.[5][9]

  • Cause 1: Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote this side reaction.

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C). Monitor the reaction by HPLC to avoid unnecessarily long reaction times.

  • Cause 2: Inappropriate Base/Solvent System: While aqueous bases are common, excessive water can facilitate protodeboronation.

    • Solution: Consider using a less harsh base, such as K3PO4, which is often effective under anhydrous or low-water conditions.[5] If using an aqueous system, limit the amount of water. Alternatively, using a more stable boronate ester, such as a pinacol ester (BPin), can significantly reduce protodeboronation, though this adds a step to the synthesis.[4]

Q4: The palladium level in my final product is too high after crystallization. How can I effectively remove it?

A4: Reducing residual palladium to acceptable levels (<10 ppm) is a critical regulatory requirement for active pharmaceutical ingredients (APIs).[8]

  • Solution 1: Work-up Procedure: After the reaction is complete, a simple filtration may not be sufficient. Consider a work-up that involves washing the organic solution with an aqueous solution of a chelating agent like sodium bisulfite or cysteine.[8]

  • Solution 2: Activated Carbon Treatment: Treating the solution of the crude product with activated carbon is a cost-effective method for scavenging palladium. The effectiveness depends on the grade of carbon, temperature, and contact time.

  • Solution 3: Dedicated Scavengers: For very low residual palladium targets, commercially available palladium scavengers (e.g., silica- or polymer-based thiols) can be employed. These are highly effective but add significant cost to the process.

Troubleshooting_Workflow Start Low Reaction Yield Check_Conversion Check IPC (HPLC/TLC): Reaction Stalled? Start->Check_Conversion Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No, conversion proceeds but yield is low Catalyst_Issue Catalyst Inactive? Check_Conversion->Catalyst_Issue Yes Degas_Issue Homocoupling Observed? Check_Side_Products->Degas_Issue Yes Deboronation_Issue Protodeboronation Observed? Check_Side_Products->Deboronation_Issue Yes Solution_Catalyst Action: - Use Pre-catalyst - Improve Agitation - Check Reagent Purity Catalyst_Issue->Solution_Catalyst Solution_Degas Action: - Improve Degassing Protocol - Maintain Inert Atmosphere Degas_Issue->Solution_Degas Solution_Deboronation Action: - Lower Temperature - Use Milder Base (K3PO4) - Reduce Water Content Deboronation_Issue->Solution_Deboronation

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst/ligand system for this specific Suzuki coupling on a large scale? A: While Tetrakis(triphenylphosphine)palladium(0) is a classic choice, modern biarylphosphine ligands often provide much higher activity, allowing for lower catalyst loadings.[10] For scale-up, a system like Palladium(II) acetate with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point due to its high reactivity and stability.[11] Using a pre-formed pre-catalyst often gives more consistent results on a larger scale.

Q: Which solvents are recommended for scale-up, considering safety, environmental impact, and performance? A: For industrial production, it is advisable to move away from hazardous solvents like dioxane and DMF.[5] Greener solvents are highly recommended.[6][7] 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice as it is derived from renewable resources and has a good safety profile. Toluene and cyclopentyl methyl ether (CPME) are also viable options. A mixture with water (e.g., 9:1 organic solvent to water) is often used to dissolve the inorganic base.

Q: How critical is the quality of the starting materials? A: Extremely critical. The purity of both 3-Fluoro-4-bromobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid should be >98%.[12][13] Impurities can poison the catalyst, lead to side reactions, and complicate purification. The boronic acid should be stored in a cool, dry place to prevent decomposition and boroxine formation.

Q: What in-process controls (IPCs) should I use to monitor the reaction? A: At scale, it is essential to monitor the reaction's progress to ensure consistency and determine the endpoint accurately. High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical IPC schedule would be to take a sample every 1-2 hours after the reaction reaches temperature. The reaction is considered complete when the consumption of the limiting reagent (typically the bromo-acid) is >99%.

Scale-Up Data Summary

ParameterRecommended Range/Value for Scale-UpRationale
Substrate Ratio 1.0 : 1.1 - 1.2 (Bromo-acid : Boronic acid)A slight excess of the boronic acid ensures complete consumption of the more expensive bromo-acid.
Catalyst System Pd(OAc)₂ / SPhosA highly active and robust system allowing for low catalyst loadings.[11]
Catalyst Loading 0.1 - 0.5 mol% PdMinimizes cost and residual metal contamination. Higher loadings may be needed for less pure starting materials.[9][11]
Base K₃PO₄ (Potassium Phosphate)An effective base that works well in both aqueous and anhydrous conditions, often minimizing protodeboronation.[5]
Solvent 2-MeTHF / Water (9:1 v/v)A green, safe, and effective solvent system that facilitates both organic reagent and inorganic base solubility.[5][6]
Temperature 80 - 100 °CBalances reaction rate with minimizing side reactions like protodeboronation and catalyst degradation.
Reaction Time 4 - 12 hoursHighly dependent on scale and catalyst loading. Monitor with HPLC to determine the endpoint.

Detailed Experimental Protocol (Illustrative 1 kg Scale)

Materials:

  • 3-Fluoro-4-bromobenzoic acid (1.00 kg, 4.56 mol, 1.0 equiv)

  • (4-Fluoro-3-methylphenyl)boronic acid (0.77 kg, 5.02 mol, 1.1 equiv)[14]

  • Palladium(II) Acetate (Pd(OAc)₂) (4.1 g, 0.018 mol, 0.4 mol%)

  • SPhos (14.9 g, 0.036 mol, 0.8 mol%)

  • Potassium Phosphate (K₃PO₄) (1.94 kg, 9.12 mol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 L)

  • Deionized Water, Degassed (1 L)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted 20 L glass reactor with 3-Fluoro-4-bromobenzoic acid, (4-fluoro-3-methylphenyl)boronic acid, and Potassium Phosphate.

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes.

  • Catalyst Charge: In a separate glovebox or under a nitrogen blanket, mix the Pd(OAc)₂ and SPhos. Add this catalyst mixture to the reactor.

  • Solvent Addition: Add the 2-MeTHF (10 L) and degassed water (1 L) to the reactor.

  • Heating & Reaction: Begin agitation and slowly heat the mixture to 90 °C. Monitor the internal temperature closely.

  • In-Process Control (IPC): Once at temperature, take a sample every 2 hours and analyze by HPLC to monitor the consumption of 3-Fluoro-4-bromobenzoic acid.

  • Work-up: Once the reaction is complete (>99% conversion), cool the mixture to 50 °C. Add 5 L of deionized water and stir for 15 minutes. Stop agitation and allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer. Wash the upper organic layer with 5 L of 2M HCl solution, followed by 5 L of brine.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to approximately 3 L. Add 7 L of isopropanol and continue to concentrate to ~5 L to azeotropically remove residual 2-MeTHF.

  • Isolation: Cool the isopropanol slurry slowly to 0-5 °C and hold for at least 2 hours. Filter the solid product and wash the cake with cold isopropanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

References

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  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyRyywpMsMT9gvyo7aA8ZLIsYj8Eb1k9jDkynVN0P1WyMhey3hgc1Pk93KwnMFvE5G77jxJPAnsdufSwGWzc4rmUZQovrTS6jM7LmAnZIMbgq3qLSbItNqvLyNjhp0RIEyMWDnC3gt4JPi]
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  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-the-suzuki-coupling-of-5-bromonicotinic-acid/]
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-fluoro-4-methyl-benzoic-acid]
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.0c08044]
  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.2c16196]
  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery%2C-Synthesis%2C-and-Scale-up-of-Efficient-Guram-Jadhav/4657155683407981329a73890289d0422c533966]
  • Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers. [URL: https://researchwith.rutgers.edu/en/publications/green-solvent-selection-for-suzuki-miyaura-coupling-of-amides]
  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/233.shtm]
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1218]
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja044974x]
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [URL: https://www.researchgate.net/publication/231454558_Optimization_and_Scale-Up_of_a_Suzuki-Miyaura_Coupling_Reaction_Development_of_an_Efficient_Palladium_Removal_Technique]
  • 3-Fluoro-4-methylbenzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/244719018_3-Fluoro-4-methylbenzoic_acid]
  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-4-fluoro-3-hydroxybenzoic-acid-industrial-production/]
  • 4-Fluoro-3-methylphenylboronic acid. Covethouse. [URL: https://www.covethouse.com/4-fluoro-3-methylphenylboronic-acid]
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. [URL: https://patents.google.
  • Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [URL: https://www.researchgate.net/publication/289523249_Synthesis_of_3-bromo-4-fluoronitrobenzene]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [URL: https://www.quickcompany.
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. [URL: https://patents.google.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. [URL: https://patents.google.
  • (4-Fluoro-3-methylphenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-methylphenyl-boronic-acid]
  • Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-scale-up-synthesis-of-4-fluoro-3-hydroxybenzoic-acid/]
  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-benchmarking-guide-to-the-synthetic-efficiency-of-routes-to-4-fluoro-3-hydroxybenzoic-acid/]
  • 4-Fluoro-3-methylphenylboronic acid | CAS 139911-27-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-fluoro-3-methylphenylboronic-acid-139911-27-6]
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-nitro-4-fluoro-benzoic-acid]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-suzuki-coupling-using-3-chloro-4-fluorophenylboronic-acid/]
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-mechanistic-study-of-3-fluoro-4-methoxycarbonylphenylboronic-acid-in-suzuki-miyaura-cross-coupling-reactions/]
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-3-fluoro-4-methoxycarbonylphenylboronic-acid-and-other-boronic-acids-in-suzuki-miyaura-cross-coupling/]
  • 3-Fluoro-4-methylphenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647990]
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. [URL: https://patents.google.
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  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568261/]
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents. [URL: https://patents.google.
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. ResearchGate. [URL: https://www.researchgate.
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Technical Support Center: 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: This guide provides best-practice handling and storage protocols for 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (CAS No. 1365272-38-0). As a novel fluorinated biphenyl carboxylic acid, this compound is instrumental in advanced pharmaceutical and materials science research. Adherence to these guidelines is critical for ensuring experimental success, maintaining sample integrity, and ensuring laboratory safety.

Important Note on Data Availability: As of the latest revision of this document, a specific, verified Safety Data Sheet (SDS) for CAS Number 1365272-38-0 is not publicly available. The following recommendations are therefore synthesized from established best practices for handling structurally similar fluorinated aromatic and biphenyl carboxylic acids.[1][2][3] Researchers must always supplement these guidelines with a rigorous, lab-specific risk assessment before beginning any experimental work.

Section 1: Compound Properties & Inherent Hazards

Based on its structure—a biphenyl core with two fluorine atoms and a carboxylic acid group—this compound is anticipated to share properties with other compounds in its class.

Structural Analogue Data Summary:

PropertyObservation for Structurally Similar CompoundsImplication for Handling
Physical Form Typically a white to off-white or light yellow crystalline powder.[4]Presents an inhalation hazard; dust formation should be minimized.
Hazard Classification Generally classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][5]Requires the use of comprehensive Personal Protective Equipment (PPE).
Thermal Stability Stable under recommended storage conditions, but thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][3]Avoid exposure to high heat. Ensure proper ventilation during all handling steps.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3]Segregate from incompatible materials during storage and in experimental setups.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: The primary concerns are associated with its classification as a potential irritant. Direct contact with the solid powder or solutions can cause skin and serious eye irritation.[1][3] Inhalation of the dust may lead to respiratory tract irritation.[2][3] Always handle this compound within a certified chemical fume hood and wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.

Q2: What is the recommended storage temperature for this compound?

A2: While specific data is unavailable, analogous fluorinated aromatic compounds are best stored in a cool, dry environment. For long-term stability, storage at -20°C is recommended for similar biphenyl carboxylic acids.[6] For short-term use, storage in a desiccator at 2-8°C is also a viable option, provided the container is tightly sealed.[4]

Q3: How do I properly dissolve the compound? It seems to have poor solubility in water.

A3: As a biphenyl carboxylic acid, poor aqueous solubility is expected. The fluorine and methyl groups contribute to its lipophilicity. For dissolution, begin with common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol. Gentle warming and sonication can aid dissolution. Always prepare solutions fresh for the best results. If aqueous buffers are required for your experiment, you may prepare a high-concentration stock solution in DMSO and then perform a serial dilution into the aqueous medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q4: Can I store solutions of this compound? For how long?

A4: It is strongly recommended to prepare solutions fresh before each experiment. If storage is necessary, store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is not formally established; therefore, stored solutions should be used with caution, and a quality control check (e.g., via LC-MS) is advisable if the solution has been stored for an extended period.

Section 3: Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation Prepare fresh solutions for every experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.Fluorinated compounds can be susceptible to degradation from moisture or light over time, especially when in solution. Fresh preparation ensures the compound's integrity.
Incomplete Dissolution Visually inspect your solution for any particulate matter. If observed, try gentle warming (e.g., 37°C) or sonication to fully dissolve the compound before use.Undissolved compound will lead to an inaccurate concentration and, consequently, unreliable and non-reproducible results in downstream applications.
pH Sensitivity The carboxylic acid moiety means the compound's charge state is pH-dependent. Ensure your buffer pH is consistent across experiments.Changes in pH can affect the compound's solubility and its interaction with biological targets, leading to variability in results.
Issue 2: Material Handling Challenges
Potential Cause Troubleshooting Step Scientific Rationale
Static Charge on Powder Use an anti-static gun or ionizer in the weighing area. Handle the compound in an environment with controlled humidity.Fine chemical powders can become electrostatically charged, making them difficult to handle and weigh accurately.
Contamination Use dedicated spatulas and weighing papers. Clean all surfaces thoroughly before and after handling.Cross-contamination from other reagents can interfere with your experiments or introduce safety hazards.
Spill Follow the spill response protocol outlined in Section 4. Do not attempt to clean a significant spill without proper training and PPE.Safe and effective spill cleanup prevents exposure and contamination of the laboratory environment.

Section 4: Experimental Protocols

Protocol 1: Safe Weighing and Preparation of a Stock Solution
  • Preparation: Don appropriate PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Tare: Place a clean, new weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully dispense the desired amount of this compound powder onto the weigh boat. Minimize dust formation.

  • Transfer: Transfer the powder to an appropriate sterile vial (e.g., an amber glass vial).

  • Dissolution: Add the required volume of anhydrous DMSO to the vial to achieve the target stock concentration.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication or warming may be applied if necessary.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For immediate use, proceed with the experiment. For short-term storage, store at -20°C.

Protocol 2: Emergency Spill Response Workflow

The following diagram outlines the decision-making process for handling a spill of solid this compound.

SpillResponse Workflow for Solid Chemical Spill start Spill Occurs assess Assess Spill Size Is it minor and contained? start->assess evacuate Evacuate Immediate Area Alert Lab Supervisor Restrict Access assess->evacuate No minor_spill Minor Spill Protocol: Proceed with Caution assess->minor_spill Yes major_spill Major Spill Protocol: Contact EH&S Immediately evacuate->major_spill ppe Don Additional PPE: - Double gloves - Dust mask (N95) minor_spill->ppe absorb Gently cover spill with absorbent material (e.g., vermiculite or sand) ppe->absorb collect Carefully sweep material into a designated waste container absorb->collect decontaminate Decontaminate spill area with appropriate solvent (e.g., soap and water) collect->decontaminate dispose Seal and label waste container. Dispose as hazardous chemical waste. decontaminate->dispose end Spill Response Complete dispose->end

Caption: Decision workflow for a solid spill of the compound.

References

  • Chem-Impex International. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Degradation Pathways of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for understanding the degradation of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (and its common isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting guidance for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying the degradation of this compound?

A1: The degradation of this compound, a complex biphenyl carboxylic acid, presents several key challenges rooted in its chemical structure. The molecule's stability is significantly enhanced by the presence of two fluorine atoms. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to both enzymatic and chemical cleavage.[1][2] This inherent stability means that degradation processes, whether microbial or photochemical, often require specific and energetic conditions to proceed. Researchers should anticipate slow degradation rates and the potential for the formation of persistent, partially degraded intermediates.

A second challenge lies in the biphenyl structure itself. The central carbon-carbon bond connecting the two phenyl rings can be a target for oxidative cleavage, but its stability can also contribute to the molecule's persistence. Finally, identifying the array of potential degradation products—which may include hydroxylated, defluorinated, and ring-cleaved species—requires sophisticated analytical techniques capable of separating and identifying structurally similar compounds.[3]

Q2: What are the most probable microbial degradation pathways for this molecule?

A2: While direct studies on this specific molecule are not widely published, we can propose a probable pathway based on established microbial degradation mechanisms for fluorobenzoates and biphenyls.[4][5] The degradation is likely initiated by a dioxygenase enzyme that hydroxylates one of the aromatic rings.

There are two likely initial points of attack:

  • Attack on the Benzoic Acid Ring: A dioxygenase could hydroxylate the ring, leading to a diol intermediate. This is a common strategy for bacteria to destabilize the aromatic system.[6] Subsequent steps would involve ring cleavage. However, the presence of the fluorine atom can sometimes lead to the formation of "dead-end" metabolites like 2-fluoro-cis,cis-muconic acid, which resists further breakdown and can be toxic to the microbial consortium.[4][6]

  • Attack on the Methyl-phenyl Ring: Alternatively, hydroxylation could occur on the second ring. This would be followed by further oxidation and eventual cleavage of the biphenyl C-C bond, a known pathway for biphenyl degradation.[5]

In either scenario, defluorination is a critical and often rate-limiting step.[1] It can occur either early in the pathway via hydroxyl-defluorination or later after the ring structure has been opened.

Hypothesized Microbial Degradation Pathway

The following diagram illustrates a potential microbial degradation route, starting with dioxygenation.

cluster_main Hypothesized Microbial Degradation Pathway Parent This compound Step1 Dioxygenase Attack Parent->Step1 Intermediate1 Dihydroxylated Intermediate (e.g., Fluorocatechol derivative) Step1->Intermediate1 Step2 Ring Cleavage (meta or ortho) Intermediate1->Step2 Intermediate2 Ring-Opened Product (e.g., Fluoro-muconic acid derivative) Step2->Intermediate2 Step3 Defluorination & Further Degradation Intermediate2->Step3 DeadEnd Potential Dead-End Metabolite (Accumulation & Toxicity) Intermediate2->DeadEnd If pathway stalls Metabolites Central Metabolites (e.g., TCA Cycle intermediates) Step3->Metabolites

Caption: A potential microbial degradation pathway for the target molecule.

Q3: What products should I expect from photodegradation experiments?

A3: Photodegradation, particularly under UVC or simulated sunlight conditions, is expected to proceed via radical-mediated reactions.[7][8] Key transformations to anticipate include:

  • Decarboxylation: The carboxylic acid group can be lost, forming a biphenyl radical that is subsequently quenched.

  • Hydroxylation: Attack by hydroxyl radicals (often present in aqueous environmental samples) can add -OH groups to either aromatic ring.

  • Defluorination: The strong C-F bond can be cleaved under energetic UV light, replacing the fluorine atom with a hydroxyl group or a hydrogen atom.[7] Studies on other fluoroaromatics have shown this is a viable, albeit sometimes slow, process.[9]

The resulting product mixture can be complex, containing various combinations of these transformations.

Troubleshooting Experimental Issues

Problem: My degradation experiment shows no loss of the parent compound.

Possible Cause & Solution:

  • Insufficiently Potent Conditions: As discussed, this molecule is highly stable.

    • For Microbial Studies: Your selected microbial culture may lack the specific dioxygenase enzymes required to initiate degradation. Consider using a mixed culture from a site with a history of halogenated compound contamination or adapting a known degrading strain like Pseudomonas sp.[4][10] Ensure optimal growth conditions (pH, temperature, nutrients) are maintained.

    • For Photodegradation Studies: The wavelength or intensity of your light source may be insufficient. The C-F bond is particularly resistant. Consider using a lower wavelength (e.g., UVC) or adding a photocatalyst like titanium dioxide (TiO₂) to generate more reactive oxygen species.[7]

Problem: I am detecting multiple unknown peaks in my HPLC or GC-MS analysis.

Possible Cause & Solution:

  • Formation of Degradation Intermediates: You are likely seeing the complex mixture of degradation products discussed earlier.

    • Systematic Identification: Do not assume complete mineralization. Your primary goal should be to identify these intermediates. Create a table of potential products based on logical chemical transformations (hydroxylation, decarboxylation, defluorination, ring-opening).

    • Use High-Resolution Mass Spectrometry: Accurate mass data is critical for assigning elemental formulas to your unknown peaks.

    • Reference Standards: If possible, synthesize or purchase standards for key suspected intermediates (e.g., the non-fluorinated biphenyl analogue, hydroxylated versions) to confirm retention times and fragmentation patterns.

Table 1: Potential Degradation Products & Their Properties
Compound Name Transformation Molecular Formula Monoisotopic Mass (Da) Key Analytical Signature
Parent Compound -C₁₄H₁₀F₂O₂248.06Parent peak in MS.
Hydroxylated Product+OH, -HC₁₄H₁₀F₂O₃264.06Mass shift of +16 Da.
Decarboxylated Product-COOH, +HC₁₃H₁₀F₂204.07Mass shift of -44 Da.
Mono-defluorinated Product-F, +OHC₁₄H₁₁FO₃246.07Mass shift of -2 Da; loss of one fluorine.
Biphenyl Cleavage ProductRing Cleavagee.g., C₇H₅FO₂140.02Significantly lower mass fragments corresponding to single rings.
Problem: I am trying to confirm defluorination, but my fluoride ion assay is not working.

Possible Cause & Solution:

  • Matrix Interference or Low Concentration: The release of inorganic fluoride (F⁻) is the definitive proof of C-F bond cleavage. However, measuring it can be tricky.

    • Use an Ion-Selective Electrode (ISE): This is the most common and reliable method for fluoride ion quantification.[11]

    • Sample Preparation is Key: Ensure your sample's pH is adjusted to the optimal range for the electrode (typically 5.0-5.5) to prevent interference from hydroxide ions.[11] Use a Total Ionic Strength Adjustment Buffer (TISAB) to un-complex any fluoride that may have chelated with metal ions in your media.

    • Concentrate Your Sample: If fluoride release is low, you may need to concentrate your aqueous sample before analysis.

    • Alternative Methods: If ISE fails, consider ion chromatography, which can also provide excellent sensitivity and selectivity for fluoride ions.[3]

Experimental Workflow: Degradation Study & Analysis

The diagram below outlines a robust workflow for conducting and analyzing a degradation experiment for this compound.

cluster_workflow Experimental & Analytical Workflow Setup 1. Setup Experiment (Microbial Culture or Photoreactor) + Parent Compound Sampling 2. Time-Course Sampling (e.g., 0, 24, 48, 72h) Setup->Sampling Split 3. Split Sample Sampling->Split Aqueous 4a. Aqueous Phase Analysis Split->Aqueous Aqueous Organic 4b. Organic Phase Analysis Split->Organic Organic ISE 5a. Fluoride Ion Analysis (ISE or Ion Chromatography) Aqueous->ISE Extraction 5b. Liquid-Liquid or SPE Extraction Organic->Extraction Data 7. Data Integration (Parent Disappearance, Product Formation, F⁻ Release) ISE->Data LCMS 6b. LC-MS/MS or GC-MS Analysis Extraction->LCMS LCMS->Data

Caption: A typical workflow for a degradation study of the target compound.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. PubChem.
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
  • 3-Fluorobenzoate Degradation P
  • The biodegradation vs. biotransformation of fluorosubstituted aromatics.
  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • The biodegradation vs.
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals.
  • Degradation breakthrough of stabilized compounds with C-F bonds.
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. PubMed.
  • Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Acta Chimica Slovaca.

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Validation & Comparative

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Antibacterial Agents: A Case Study with 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Validation in Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the relentless pursuit of novel antibacterial agents, the ability to reliably quantify the biological activity of new chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the validation of a biological assay, using the novel compound 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid as a case study. While this specific molecule is a novel entity with limited published biological data[1], its structural similarity to other fluorinated biphenyl compounds suggests potential antibacterial properties, possibly through the inhibition of critical bacterial pathways like fatty acid biosynthesis[2].

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for each step, reflecting a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every protocol herein is designed as a self-validating system, ensuring the integrity and reproducibility of the data generated.

Pillar 1: Establishing the Biological Context and Assay Choice

Given the structural alerts within this compound for potential antibacterial activity, we will hypothesize its mechanism of action to be the inhibition of a key enzyme in the bacterial fatty acid synthesis (FAS) pathway. This pathway is an attractive target as it is essential for bacterial viability and offers significant differences from its mammalian counterpart.

For our primary assay, we will develop a cell-based assay using a reporter gene system in a relevant bacterial strain, such as Staphylococcus aureus. This approach offers greater biological relevance than a purely biochemical assay by assessing the compound's activity in a live cellular environment, accounting for factors like cell permeability and efflux.

Pillar 2: The Cornerstone of Trustworthiness: A Deep Dive into Assay Validation Parameters

The validation of a bioanalytical method is a documented process that demonstrates the reliability and fitness of an analytical method for its intended purpose[3]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of our validation strategy[4][5][6][7]. The objective is to demonstrate that the assay is suitable for its intended purpose[8].

Core Validation Parameters

Our validation protocol will rigorously assess the following key parameters:

  • Specificity and Selectivity: Specificity is the ability to unequivocally assess the analyte in the presence of other components[9], while selectivity refers to the ability to differentiate the analyte from other substances in the sample[10]. In our cell-based assay, this means ensuring that the observed signal is a direct result of the compound's effect on the target pathway and not due to off-target effects or interference from the assay matrix.

  • Accuracy: This refers to the closeness of the measured value to the true value[11][12]. It is typically expressed as the percentage of recovery of a known amount of analyte.

  • Precision: This measures the degree of agreement among a series of measurements from the same homogenous sample[12][13]. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range[12][13]. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear[12][14].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision[14][15]. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision[15].

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[12].

Pillar 3: Experimental Design and Protocols

Experimental Workflow: A Visual Guide

The following diagram outlines the overall workflow for our hypothetical cell-based assay validation.

Assay_Validation_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_validation Phase 3: Validation Analysis Compound_Prep Prepare Stock Solution of This compound Treatment Add Compound Dilutions and Controls Compound_Prep->Treatment Cell_Culture Culture Reporter Strain of S. aureus Seeding Seed Cells into Microplate Cell_Culture->Seeding Reagent_Prep Prepare Assay Reagents (Media, Substrate) Signal_Dev Add Reporter Substrate & Develop Signal Reagent_Prep->Signal_Dev Seeding->Treatment Incubation Incubate at Optimal Growth Conditions Treatment->Incubation Incubation->Signal_Dev Readout Measure Signal (e.g., Luminescence) Signal_Dev->Readout Accuracy Accuracy Readout->Accuracy Precision Precision (Intra- & Inter-assay) Readout->Precision Linearity Linearity & Range Readout->Linearity Selectivity Selectivity/ Specificity Readout->Selectivity Robustness Robustness Readout->Robustness

Caption: High-level workflow for the validation of a cell-based antibacterial assay.

Detailed Step-by-Step Protocol: Reporter Gene Assay

1. Cell Culture and Seeding:

  • Rationale: The choice of cell type is critical for the biological relevance of the assay[16]. Using a well-characterized bacterial strain ensures reproducibility. Maintaining healthy, log-phase cells is essential for consistent assay performance[3][17].

  • Protocol:

    • Inoculate a starter culture of S. aureus harboring a FAS-promoter-driven luciferase reporter plasmid in appropriate growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density (OD600) of 0.05.

    • Dispense 90 µL of the diluted cell suspension into each well of a white, clear-bottom 96-well microplate. The use of black or white plates is recommended for fluorescence and luminescence assays, respectively, to minimize background and crosstalk[18].

2. Compound Preparation and Addition:

  • Rationale: A precise serial dilution is crucial for determining the dose-response relationship. Including appropriate controls is fundamental to data interpretation[16].

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial 2-fold dilution in DMSO to create a concentration range spanning the expected inhibitory range.

    • Further dilute these intermediate concentrations in the assay medium.

    • Add 10 µL of each compound dilution to the appropriate wells of the cell plate.

    • Include the following controls:

      • Negative Control: 10 µL of medium with the same final DMSO concentration as the test wells (vehicle control).

      • Positive Control: 10 µL of a known inhibitor of the FAS pathway (e.g., triclosan).

3. Incubation and Signal Detection:

  • Rationale: The incubation time must be optimized to allow for sufficient bacterial growth and reporter gene expression without the cells entering a stationary phase, which could alter their metabolic state[19].

  • Protocol:

    • Incubate the plate at 37°C for 4-6 hours.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a commercial luciferase substrate reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a microplate reader.

Pillar 4: Data Analysis and Comparison

Data Interpretation and Acceptance Criteria

The following table summarizes the key validation parameters, their calculation, and typical acceptance criteria based on FDA and EMA guidelines[20][21].

Parameter Calculation Acceptance Criteria
Accuracy % Recovery = (Mean Measured Concentration / Nominal Concentration) x 100Within ±15% of the nominal value (±20% at LOQ)
Precision % Relative Standard Deviation (%RSD) = (Standard Deviation / Mean) x 100≤15% RSD (≤20% at LOQ)
Linearity Plot of response vs. concentration; calculate correlation coefficient (r²)r² ≥ 0.99
Selectivity Response of blank matrix should be ≤20% of the LOQ responseNo significant interference at the retention time of the analyte
Robustness Introduce small variations (e.g., incubation time ±10%, temperature ±2°C) and calculate %RSD%RSD should remain within precision acceptance criteria
Comparison of Assay Formats

While our primary assay is a cell-based reporter gene assay, it is crucial to understand its performance characteristics in comparison to other potential methods for screening antibacterial compounds.

Assay Type Throughput Biological Relevance Cost per Sample Information Gained Key Limitation
Cell-Based Reporter HighHigh (live cells)ModerateTarget-specific inhibition, cell permeabilityIndirect measure of bacterial killing
Biochemical (Enzyme) Assay Very HighLow (isolated enzyme)LowDirect enzyme kinetics (Ki, IC50)Ignores cell permeability, efflux
Minimum Inhibitory Concentration (MIC) Assay ModerateVery High (direct measure of growth inhibition)LowOverall antibacterial effectNot target-specific
High-Content Imaging ModerateHigh (cellular morphology)HighCell viability, morphology changes, target localizationComplex data analysis

This comparative analysis demonstrates that while a biochemical assay might be cheaper and faster for initial high-throughput screening, the chosen cell-based reporter assay provides a more balanced profile of throughput and crucial biological relevance, offering insights into how the compound behaves in a cellular context.

Conclusion: A Commitment to Data Integrity

The validation of a biological assay is not merely a procedural checklist; it is a fundamental scientific imperative that underpins the reliability of all subsequent research and development decisions. By systematically evaluating parameters such as accuracy, precision, selectivity, and linearity, we build a framework of trust in our data. The hypothetical case of this compound illustrates how these principles can be applied to a novel compound, establishing a robust foundation for its progression through the drug discovery pipeline. This guide, grounded in regulatory expectations and practical experience, is designed to empower researchers to generate high-quality, reproducible data in the critical mission to combat antimicrobial resistance.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. EMEA/CHMP/EWP/192217/2009. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Copley Scientific. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. [Link]

  • Bioanalysis Zone. (n.d.). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • BEBAC Forum. (n.d.). Specificity and selectivity. [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. [Link]

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purity analysis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid by LC-MS

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the stringent purity analysis of this compound (Molecular Formula: C₁₄H₁₀F₂O₂, Molecular Weight: 248.23 g/mol ). As a key intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for safety and efficacy. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims and methodologies are supported by authoritative sources, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Imperative of Purity Analysis in Pharmaceutical Development

The quality of an API is directly linked to the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of any API, including the identification and quantification of impurities.[2] For a molecule like this compound, potential impurities may include residual starting materials, synthetic by-products, or degradants formed during manufacturing and storage. These impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task, offering the high separation efficiency of liquid chromatography and the unparalleled sensitivity and specificity of mass spectrometry.[3] This guide compares two robust LC-MS approaches: a rapid, high-throughput UPLC-MS method for routine purity checks and a comprehensive UHPLC-High Resolution MS (HRMS) method for in-depth impurity profiling and identification.

The Analytical Workflow: A Holistic Approach

A robust purity assessment is more than a single injection. It is a systematic process designed to understand the compound and its potential liabilities. The workflow below outlines the critical stages, from initial sample assessment to final purity reporting.

Purity_Analysis_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Validation & Application A Sample Receipt & Initial Characterization B Forced Degradation (Stress Testing) A->B informs C Reference Standard Qualification A->C informs D Method A: UPLC-SQ-MS Development (High Throughput) B->D defines separation needs E Method B: UHPLC-HRMS Development (Impurity Identification) B->E defines separation needs C->D provides benchmark C->E provides benchmark F Method Validation (ICH Q2(R1)) C->F provides benchmark D->F requires validation G Routine Purity Testing (Release & Stability) D->G for QC E->F requires validation H Impurity Structure Elucidation E->H for R&D F->G enables F->H enables

Caption: A systematic workflow for the purity analysis of a pharmaceutical compound.

Forced Degradation: Probing the Molecule's Stability

Before a method can be considered "purity-indicating," it must be proven to separate the main compound from all potential degradation products.[2][4] Forced degradation, or stress testing, is the process of subjecting the API to harsh conditions to intentionally generate these degradants.[5][6] This is a cornerstone of developing a stability-indicating analytical method as required by ICH guidelines.[4] The goal is to achieve 5-20% degradation of the main peak; excessive degradation can lead to secondary reactions that are not relevant to real-world stability.[1][5]

Protocol: Forced Degradation of this compound
  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

  • Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. A control sample (1 mL stock + 1 mL diluent) should be run in parallel.

  • Hydrolytic (Acid & Base) :

    • Acid : Use 0.1 M HCl. Heat at 60°C for 24 hours.[5]

    • Base : Use 0.1 M NaOH. Keep at room temperature for 8 hours.[5]

    • Rationale: These conditions probe susceptibility to hydrolysis, a common degradation pathway. The carboxylic acid functional group may be stable, but other parts of the molecule could be labile.

  • Oxidative :

    • Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Rationale: This tests the molecule's resilience to oxidation, which can occur in the presence of atmospheric oxygen or residual oxidizing agents from synthesis.

  • Thermal :

    • Expose the solid powder to 105°C for 48 hours.

    • Rationale: Evaluates the intrinsic thermal stability of the solid-state API.

  • Photolytic :

    • Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Rationale: Essential for determining if the compound requires protection from light during storage and handling.

  • Sample Quenching : After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a final concentration of ~10 µg/mL for LC-MS analysis.

Comparative LC-MS Methodologies

The choice of an LC-MS method depends on its intended purpose. For routine quality control, speed is paramount. For impurity identification during process development, resolution and mass accuracy are critical.

ParameterMethod A: High-Throughput (UPLC-SQ-MS)Method B: High-Resolution Impurity Profiling (UHPLC-HRMS)Causality and Rationale
LC System UPLC System (e.g., Waters Acquity, Agilent 1290)UHPLC System (e.g., Waters Acquity, Agilent 1290)UPLC/UHPLC systems use sub-2 µm particles, providing higher efficiency and speed compared to traditional HPLC.[7]
Column C18, 50 x 2.1 mm, 1.7 µmC18, 100 x 2.1 mm, 1.7 µmThe shorter column in Method A allows for faster analysis times. The longer column in Method B provides greater peak capacity, essential for resolving closely eluting, structurally similar impurities.[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that provides protons for positive mode ionization and helps achieve sharp peak shapes for acidic analytes by suppressing silanol interactions.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is preferred for its low viscosity and UV transparency.
Gradient 5% to 95% B in 3 minutes5% to 95% B in 15 minutesThe rapid gradient in Method A elutes all components quickly. The shallow gradient in Method B maximizes the separation of trace impurities from the main API peak.
Flow Rate 0.5 mL/min0.4 mL/minFlow rates are optimized for the column dimensions to maintain high efficiency.
MS Detector Single Quadrupole (SQ) Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF) or Orbitrap MSAn SQ detector is robust and cost-effective for confirming molecular weight. HRMS detectors provide accurate mass data (<5 ppm), which is crucial for determining the elemental composition of unknown impurities.[3]
Ionization Mode Electrospray Ionization (ESI), Negative & PositiveESI, Negative & PositiveESI is a soft ionization technique suitable for polar small molecules.[10] Running in both polarities is essential; the carboxylic acid is best seen in negative mode ([M-H]⁻), while some impurities may ionize better in positive mode ([M+H]⁺).
Key Advantage Speed: ~5 minute cycle timeSpecificity & Identification Power Method A is ideal for high-volume testing. Method B is the definitive tool for process chemistry and degradation pathway elucidation.
Key Limitation Limited resolution for complex mixturesLower throughputMay fail to separate co-eluting isomeric impurities.

Experimental Protocols

Protocol A: High-Throughput UPLC-SQ-MS
  • Sample Preparation : Dissolve the sample in a 50:50 acetonitrile:water mixture to a final concentration of 10 µg/mL.

  • LC-MS System : UPLC system coupled to a single quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions :

    • Column: C18, 50 x 2.1 mm, 1.7 µm

    • Column Temperature: 40°C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Gradient: 5% B for 0.2 min, ramp to 95% B over 2.8 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1.5 min. Total run time: 5 minutes.

  • MS Conditions :

    • Ionization Mode: ESI, switching between positive and negative scans.

    • Scan Range: m/z 100-800

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Protocol B: High-Resolution Impurity Profiling (UHPLC-HRMS)
  • Sample Preparation : Dissolve the sample in a 50:50 acetonitrile:water mixture to a final concentration of 10 µg/mL.

  • LC-MS System : UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

  • Chromatographic Conditions :

    • Column: C18, 100 x 2.1 mm, 1.7 µm

    • Column Temperature: 45°C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: 5% B for 1 min, ramp to 95% B over 14 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min. Total run time: 20 minutes.

  • MS Conditions :

    • Ionization Mode: ESI, switching between positive and negative scans.

    • Scan Range: m/z 100-1000

    • Mass Resolution: >30,000 FWHM

    • Capillary Voltage: 2.8 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Data Acquisition: Full scan with data-dependent MS/MS on the top 3 most intense ions.

Data Interpretation: From Chromatogram to Conclusion

Purity Calculation

Purity is typically calculated using area percent from the UV chromatogram, assuming all impurities have a similar response factor to the API.

  • Purity (%) = (Area of API Peak / Sum of All Peak Areas) x 100

Mass Spectrum Analysis

The mass spectrum provides confirmation of identity. For this compound (C₁₄H₁₀F₂O₂), expect to see:

  • Negative Ion Mode : [M-H]⁻ at m/z 247.0574

  • Positive Ion Mode : [M+H]⁺ at m/z 249.0730

It is common in ESI to observe adducts, which are ions formed by the analyte associating with other ions present in the mobile phase.[11][12] Recognizing these is crucial to avoid misinterpreting them as impurities.

Common Adduct IonPolarityMass Shift from [M+H]⁺Observed m/z (for C₁₄H₁₀F₂O₂)
[M+Na]⁺Positive+21.98271.0549
[M+K]⁺Positive+37.96287.0289
[M+NH₄]⁺Positive+17.03266.1000
[M+CH₃CN+H]⁺Positive+41.03290.1000
[M+HCOO]⁻Negative+44.99 (from [M-H]⁻)292.0563

This table is adapted from common adduct information provided by multiple sources.[10][11][12][13]

Impurity_Identification_Logic Start Unknown Peak Detected in Chromatogram Step1 Obtain High Resolution Accurate Mass (HRMS) Start->Step1 Step2 Propose Elemental Composition(s) (e.g., C, H, N, O, F) Step1->Step2 < 5 ppm mass error Step4 Correlate with Synthesis Route & Degradation Pathways Step2->Step4 filter possibilities Step3 Analyze MS/MS Fragmentation Pattern Step3->Step4 provides structural clues Conclusion Propose Putative Impurity Structure Step4->Conclusion

Caption: Logical workflow for identifying unknown impurities using HRMS data.

Method Validation Principles

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[14] Validation is performed according to the ICH Q2(R1) guideline, which outlines the necessary tests.[15][16]

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Linearity To show that the method's results are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Conclusion and Recommendations

The purity analysis of this compound requires a well-designed, systematic approach.

  • For early-stage development and routine quality control , where speed and efficiency are critical, the High-Throughput UPLC-SQ-MS (Method A) is the superior choice. It provides rapid confirmation of identity and purity, enabling quick decision-making.

  • For process development, impurity profiling, and stability studies , where comprehensive understanding and identification of unknowns are required, the High-Resolution UHPLC-HRMS (Method B) is indispensable. Its ability to resolve complex mixtures and provide accurate mass data is essential for building a deep understanding of the API and satisfying stringent regulatory requirements.

Ultimately, these two methods are complementary. A robust analytical package for a pharmaceutical compound will often leverage a high-throughput method for routine checks while having a validated, high-resolution method available for investigations and in-depth characterization.

References

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: What are common adducts in ESI mass spectrometry? - WKB67428 Source: Waters URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Dealing with Metal Adduct Ions in Electrospray: Part 1 Source: LCGC North America URL: [Link]

  • Title: Adduct Formation in ESI/MS by Mobile Phase Additives Source: ACS Publications URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Common Adduct and Fragment Ions in Mass Spectrometry Source: ACD/Labs URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Biphenyl Carboxylic Acids in Drug Discovery

The biphenyl carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1] The inherent structural rigidity of the biphenyl system, combined with the versatile reactivity of the carboxylic acid group, provides a robust framework for designing molecules with tailored biological functions.[2] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins.[3][4][5] This guide presents a comprehensive analysis of the structure-activity relationships (SAR) for a series of 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid analogs, postulating their potential as inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target for cancer therapeutics.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis of hypothetical analog performance but also the detailed experimental methodologies required to validate these findings.

The Core Moiety: this compound

The parent compound, this compound, possesses several key features that make it an attractive starting point for a drug discovery campaign:

  • Biphenyl Core: Provides a rigid scaffold that can effectively position functional groups for interaction with a target protein.

  • Fluorine Substituents: The fluorine atoms at the 3 and 4'-positions are expected to influence the compound's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and influence non-covalent interactions within a protein binding pocket.[3]

  • Methyl Group: The 3'-methyl group can provide a valuable vector for exploring steric and hydrophobic interactions within the target's active site.

  • Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification.[6]

Comparative Analysis of Analog Performance: A Putative Kinase Inhibitor SAR Study

Based on the prevalence of biphenyl scaffolds in kinase inhibitors, we hypothesize a kinase as the biological target for this series. The following table summarizes the predicted structure-activity relationships for a series of analogs, with modifications at key positions to probe the chemical space around the parent compound. The predicted inhibitory activity is presented as a relative score, where '++++' indicates the highest predicted potency.

Compound IDR1R2R3Predicted Relative Inhibitory ActivityRationale for Predicted Activity
LEAD-001 HHCOOH+++Parent compound with balanced properties.
ANA-002 HHTetrazole++++Tetrazole is a well-established bioisostere of carboxylic acid, often improving metabolic stability and cell permeability.[3][7][8]
ANA-003 HHCONH₂++The primary amide may maintain some hydrogen bonding interactions but is generally a weaker acidic group than a carboxylic acid, potentially reducing binding affinity.
ANA-004 ClHCOOH++++Introduction of a chloro group at the 2-position could induce a favorable conformational twist and engage in additional hydrophobic or halogen-bonding interactions within the kinase hinge region.
ANA-005 OMeHCOOH++The methoxy group may introduce steric hindrance or unfavorable electronic effects, depending on the specific topology of the binding site.
ANA-006 HClCOOH+++A chloro group at the 2'-position could provide additional interactions, but its impact is predicted to be less pronounced than substitution on the proximal ring.
ANA-007 HOMeCOOH++Similar to ANA-005, the impact of a methoxy group at this position is uncertain and could be detrimental.
ANA-008 HHSO₂NH₂+++The sulfonamide group is another bioisostere of carboxylic acid, which can alter the pKa and hydrogen bonding pattern.[9]

dot

cluster_0 Core Scaffold & Modification Sites Core This compound R1 R1 (Position 2) Core->R1 Proximal Ring Modification R2 R2 (Position 2') Core->R2 Distal Ring Modification R3 R3 (Carboxylic Acid Bioisosteres) Core->R3 Functional Group Bioisosterism

Caption: Core scaffold and key modification sites for SAR exploration.

Experimental Protocols for Evaluation of Putative Kinase Inhibitors

To validate the predicted SAR, a systematic evaluation of the synthesized analogs is required. The following protocols outline standard methodologies for assessing the inhibitory activity of these compounds against a chosen protein kinase.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by the test compound results in a decreased signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution).

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Activity Assay

This assay measures the inhibitory effect of a compound on the target kinase within a cellular context.

Principle: This assay typically measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have active signaling through the target kinase) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Detection of Phosphorylated Substrate:

    • Use an immunoassay, such as a sandwich ELISA or Western blotting, to detect the levels of the phosphorylated form of the kinase's downstream substrate.

    • Normalize the phosphorylated substrate signal to the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

    • Determine the EC₅₀ value (the effective concentration that causes 50% of the maximum response) from the dose-response curve.

dot

cluster_1 Screening Cascade for Kinase Inhibitors Start Synthesized Analogs Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Start->Biochemical_Assay Potency_Check Potent Hits (IC50 < 1 µM)? Biochemical_Assay->Potency_Check Cellular_Assay Cell-Based Kinase Activity Assay (EC50) Potency_Check->Cellular_Assay Yes Inactive Inactive Potency_Check->Inactive No Activity_Check Cellularly Active? Cellular_Assay->Activity_Check Further_Studies Lead Optimization & In Vivo Studies Activity_Check->Further_Studies Yes Activity_Check->Inactive No

Caption: A typical screening cascade for evaluating kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The strategic introduction of fluorine and other functional groups allows for the fine-tuning of physicochemical and pharmacological properties. The hypothetical SAR presented in this guide, based on established medicinal chemistry principles, provides a rational basis for the design of new analogs. The detailed experimental protocols offer a clear path for the synthesis and evaluation of these compounds.

Future work should focus on the synthesis of the proposed analogs and their evaluation against a panel of relevant protein kinases to determine their potency and selectivity. Promising candidates can then be advanced to further studies, including determination of their mechanism of action, pharmacokinetic profiling, and in vivo efficacy studies. This systematic approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • Daina, A., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.
  • De Wilde, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • Duncton, M. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
  • BenchChem. (n.d.). Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic acid: A Technical Guide. BenchChem.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Wang, Y., et al. (2023).
  • Ríos-Navarro, C., et al. (2021).
  • BenchChem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Wang, Z., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
  • Guffa, B., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

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A Comparative Guide to the Unambiguous Identification of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of complex synthetic intermediates, such as 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, structural ambiguity is a significant risk. The presence of multiple positional isomers, which are often co-synthesized, necessitates a robust, multi-faceted analytical approach to confirm the identity of the target compound unequivocally.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the structural verification of this compound. We will delve into the "why" behind the choice of each method, detailing not just the protocols but the strategic rationale for their application in distinguishing this specific molecule from its closely related isomers. Our focus is on creating a self-validating system of analysis where data from each technique corroborates the others, leading to an irrefutable structural assignment.

The Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield several isomers. The subtle shifts in the positions of the fluorine and methyl substituents on the phenyl rings can lead to compounds with very similar physical properties but potentially divergent biological activities and reaction kinetics. Therefore, relying on a single analytical method, such as melting point or thin-layer chromatography (TLC), is insufficient. A rigorous confirmation of the specific substitution pattern is paramount.

Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as a tripartite strategy for definitive identification.

Orthogonal Analytical Workflow for Structural Confirmation

A sequential and logical workflow is critical. HPLC is first employed to isolate the compound to a high degree of purity. Subsequently, Mass Spectrometry provides the initial confirmation of the molecular weight. Finally, a suite of NMR experiments provides the definitive atomic-level map of the molecule's structure, conclusively identifying the specific isomer.

G cluster_0 Purity & Isolation cluster_1 Molecular Formula Confirmation cluster_2 Definitive Structural Elucidation HPLC Analysis HPLC Analysis Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Isolated Peak NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Confirm MW 1H_NMR ¹H NMR NMR Spectroscopy->1H_NMR 13C_NMR ¹³C NMR NMR Spectroscopy->13C_NMR 19F_NMR ¹⁹F NMR NMR Spectroscopy->19F_NMR 2D_NMR 2D NMR (COSY, HMBC) NMR Spectroscopy->2D_NMR Final Structure Confirmed Final Structure Confirmed 2D_NMR->Final Structure Confirmed Crude Product Crude Product Crude Product->HPLC Analysis Isomeric Separation

Caption: Workflow for unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before any detailed structural analysis, it is imperative to ensure the sample is a single, pure compound. HPLC is the gold standard for this purpose, capable of separating closely related isomers.[1][2]

Causality of Method Choice: Reversed-phase HPLC is chosen due to its excellent resolving power for aromatic carboxylic acids. The differential polarity of the isomers, arising from the varied positions of the electronegative fluorine atoms and the nonpolar methyl group, allows for their separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[3][4]

Experimental Protocol: Isomer Separation by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Expected Outcome: The target compound, this compound, should elute as a single, sharp peak, well-resolved from other potential isomers. The retention time is a characteristic property under these specific conditions but is not sufficient for identification alone. The primary goal here is to isolate the main component for subsequent analysis.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Mass spectrometry serves as a rapid and highly sensitive method to confirm the molecular weight of the isolated compound, thereby verifying its elemental composition.[5][6][7]

Causality of Method Choice: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of the molecular ion with high precision (typically to four decimal places). This allows for the confident determination of the molecular formula (C₁₄H₁₀F₂O₂). Fragmentation patterns in tandem MS (MS/MS) can provide initial structural clues.[8][9]

Experimental Protocol: HRMS Analysis
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Sample Infusion: Introduce the HPLC-purified fraction directly into the mass spectrometer.

  • Data Acquisition: Scan for m/z (mass-to-charge ratio) in the range of 100-500.

  • Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to observe fragmentation.

Data Presentation: Predicted Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₀F₂O₂Based on the structure.
Exact Mass 248.0649Calculated for C₁₄H₁₀F₂O₂.
[M-H]⁻ Ion (m/z) 247.0576Deprotonation of the carboxylic acid in negative ESI mode.
Major Fragment (m/z) 203.0682Loss of CO₂H (45 Da) from the parent ion.[10][11]

Expected Outcome: The observation of a molecular ion with an m/z value that matches the calculated exact mass to within 5 ppm error provides strong evidence for the correct elemental composition. The characteristic loss of the carboxyl group is a common fragmentation pathway for benzoic acids.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13] For a molecule with multiple isomers like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.

¹⁹F NMR: The Fluorine Fingerprint

Causality of Method Choice: Since the target molecule contains two fluorine atoms in distinct chemical environments, ¹⁹F NMR is a crucial first step. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their positions on the aromatic rings.[14][15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the HPLC-purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • ¹⁹F NMR

    • 2D COSY (¹H-¹H correlation)

    • 2D HMBC (¹H-¹³C long-range correlation)

Data Presentation: Predicted ¹H and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
¹⁹F (on benzoic acid ring) -110 to -115Doublet of doublets (dd)JHF ≈ 8, JFF ≈ 4-6Ortho and meta coupling to protons and a 4-bond coupling to the other fluorine.[16]
¹⁹F (on methylphenyl ring) -115 to -120Doublet of doublets (dd)JHF ≈ 8, JFF ≈ 4-6Ortho and meta coupling to protons and a 4-bond coupling to the other fluorine.
¹H (Aromatic) 7.2 - 8.2Multiplets-A complex series of doublets and triplets corresponding to the 6 aromatic protons.
¹H (Methyl) ~2.3Singlet-The methyl group protons.
¹H (Carboxylic Acid) >12 (broad)Singlet-The acidic proton, often broad and downfield.[17]

Causality of Structural Assignment:

The key to confirming the structure lies in the correlations observed in 2D NMR spectra.

G cluster_0 Key 2D NMR Correlations H_Me Methyl Protons (¹H) C_Me Methyl Carbon (¹³C) H_Me->C_Me HMBC C_Aryl_1 Aryl Carbon C3' (¹³C) H_Me->C_Aryl_1 HMBC C_Aryl_2 Aryl Carbon C4' (¹³C) H_Me->C_Aryl_2 HMBC H_Aryl_1 Aryl Proton H2' (¹H) H_Aryl_1->C_Aryl_1 HMBC H_Aryl_2 Aryl Proton H5' (¹H) H_Aryl_1->H_Aryl_2 H_Aryl_2->C_Aryl_2 HMBC

Caption: Expected 2D NMR correlations for the methylphenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical. We expect to see a correlation between the methyl protons (¹H at ~2.3 ppm) and three aromatic carbons (¹³C): the carbon it is attached to, and the two adjacent carbons in the ring. This definitively places the methyl group.

  • COSY (Correlation Spectroscopy): This reveals which protons are coupled to each other (typically on adjacent carbons). This allows for the mapping of the proton network on each aromatic ring.

  • ¹H-¹⁹F Couplings: The splitting patterns in both the ¹H and ¹⁹F spectra will reveal which protons are spatially close to the fluorine atoms, confirming their positions.

Comparison of Analytical Techniques

TechniquePrimary RoleStrengthsLimitations
HPLC Purity Assessment & IsolationExcellent for separating isomers; High sensitivity (UV detection).[18][19]Provides no structural information beyond retention time; Co-elution of impurities is possible.
Mass Spectrometry Molecular Formula ConfirmationHigh sensitivity; Provides exact mass and elemental composition; Fragmentation can offer structural clues.[20][21]Cannot distinguish between isomers (same mass); Fragmentation can be complex to interpret.
NMR Spectroscopy Unambiguous Structure ElucidationProvides detailed atomic-level structural information; Can definitively distinguish between isomers.[22][23]Lower sensitivity compared to MS; Requires a pure sample; Can be time-consuming to analyze complex spectra.

Conclusion

The confirmation of the identity of this compound is not a task for a single analytical technique. A synergistic and orthogonal approach is mandatory to eliminate the inherent risks of isomeric ambiguity. By first ensuring purity with HPLC , then confirming the molecular formula with high-resolution mass spectrometry , and finally, mapping the precise atomic arrangement with a suite of multidimensional NMR experiments , researchers can achieve an unshakeable and verifiable confirmation of the compound's structure. This rigorous, self-validating workflow is the cornerstone of scientific integrity in drug discovery and chemical research, ensuring that subsequent biological and chemical studies are built on a foundation of absolute structural certainty.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • West, C., & Lesellier, E. (2008). A unified classification of stationary phases for packed column supercritical fluid chromatography. Journal of Chromatography A, 1191(1-2), 21-39. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gerhards, J., et al. (2019). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 53(15), 8760-8767. [Link]

  • A Review on HPLC Method Development and Validation. (2021). International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-8. [Link]

  • Mass Spectrometry in Drug Discovery. (2022). EMBO Molecular Medicine, 15(1), e14850. [Link]

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A Researcher's Guide to Reference Standards for 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. This guide provides an in-depth comparison and technical overview of reference standards for 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, a key chemical intermediate. We will explore the critical differences between standard chemical reagents and Certified Reference Materials (CRMs), detail the essential analytical workflows for in-house standard qualification, and compare commercially available options. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate appropriate reference standards, ensuring data accuracy, reproducibility, and regulatory compliance.

Introduction: The Significance of this compound

This compound is a fluorinated biaryl carboxylic acid. Such structures are of significant interest in medicinal chemistry, often serving as crucial building blocks in the synthesis of novel therapeutic agents. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one valuable in drug discovery programs. Given its role as a precursor to potentially bioactive compounds, establishing its identity, purity, and strength with unwavering certainty is a foundational requirement for any research or development program.

The Cornerstone of Analytical Accuracy: Certified Reference Materials (CRMs)

Before comparing specific products, it is essential to understand the hierarchy of chemical standards. Not all "standards" are created equal. A standard chemical reagent purchased from a catalog is not the same as a Certified Reference Material (CRM).

A CRM is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values.[1] These materials are produced and certified under rigorous quality systems, such as ISO 17034 for manufacturers and ISO/IEC 17025 for testing laboratories, ensuring the highest level of accuracy and reliability.[2] Using CRMs is critical for:

  • Method Validation: Establishing the performance characteristics of analytical methods (e.g., accuracy, precision, specificity) as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[3][4]

  • Instrument Calibration: Ensuring the accuracy of analytical instruments.[5]

  • Quality Control: Verifying the reliability of routine analytical results.[1]

When a formal CRM for a specific intermediate is unavailable, researchers must perform a thorough in-house qualification to create a well-characterized internal reference standard, a process that should mirror the analytical rigor used for CRMs.

Comparative Analysis of Commercially Available Standards

For a specialized intermediate like this compound, a formal CRM from a major pharmacopeia (e.g., USP) may not be available. Researchers must therefore turn to chemical suppliers. The key is to scrutinize the documentation provided to understand the level of characterization.

Below is a comparative guide to typical offerings for this or structurally similar compounds.

Parameter Supplier A (e.g., Major Research Chemicals) Supplier B (e.g., Custom Synthesis Lab) Ideal Certified Reference Material (CRM)
Product Grade Research Grade, >97% PurityCustom Purity, e.g., >99%Certified Reference Material
Certification NoneNoneISO 17034 / ISO/IEC 17025 Accredited
Documentation Certificate of Analysis (CoA) with lot-specific purity (e.g., by HPLC or NMR)Detailed Synthesis & Analytical ReportComprehensive Certificate with Certified Value, Uncertainty, and Traceability Statement
Analytical Data ¹H NMR, HPLC¹H NMR, ¹³C NMR, HPLC-MS, Elemental AnalysisQuantitative NMR (qNMR), Mass Balance, HPLC Purity, Residual Solvents, Water Content (Karl Fischer)
Intended Use Synthetic intermediate, researchCharacterized starting material, process developmentQuantitative analysis, method validation, system suitability

Expert Insight: For early-stage research, a high-purity reagent from a reputable supplier with a clear CoA may suffice for identity confirmation. However, for use in regulated environments, process development, or as a quantitative standard for impurity profiling, this material would require extensive in-house qualification to establish its fitness for purpose. The cost of this internal qualification can often exceed the initial savings of purchasing a non-certified standard.

Essential Analytical Protocols for In-House Qualification

When a formal CRM is not available, the following analytical methods are indispensable for qualifying a batch of this compound as an internal reference standard. The goal is to create a self-validating system where the data from orthogonal techniques converge to confirm the material's identity and purity.[6]

Workflow for Reference Standard Qualification

cluster_material Material Acquisition cluster_id Identity Confirmation cluster_purity Purity Assessment cluster_final Final Certification material Procure High-Purity 3-Fluoro-4-(4-fluoro-3-methylphenyl) benzoic acid nmr ¹H & ¹⁹F NMR (Structural Confirmation) material->nmr ms High-Resolution MS (Elemental Composition) material->ms hplc HPLC-UV (Organic Impurities) nmr->hplc ms->hplc gc Headspace GC-MS (Residual Solvents) hplc->gc kf Karl Fischer Titration (Water Content) hplc->kf thermo TGA / DSC (Non-volatile Impurities & Thermal Properties) hplc->thermo assign Assign Purity Value (Mass Balance Approach) hplc->assign gc->assign kf->assign thermo->assign doc Generate Internal Certificate of Analysis assign->doc

Caption: Workflow for in-house qualification of a reference standard.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from process-related impurities and degradation products, allowing for accurate quantification. The method's specificity and sensitivity are critical for a reliable purity assessment.

Protocol:

  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 column provides good retention for the moderately nonpolar analyte. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

  • Chromatographic Conditions:

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • System Suitability Test (SST):

    • Trustworthiness: Before analyzing samples, the system's performance must be verified. This is a non-negotiable step outlined in USP <621> and FDA guidelines.[7]

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (T) between 0.8 and 1.5.

      • Theoretical Plates (N) > 2000.

  • Analysis and Data Processing:

    • Inject the working standard solution.

    • Integrate all peaks, including the main peak and any impurities.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

HPLC Analysis Workflow Diagram

prep Prepare Mobile Phase & Standard Solution (0.1 mg/mL) equil Equilibrate HPLC System with C18 Column prep->equil sst Perform System Suitability Test (5 Replicate Injections) equil->sst check SST Criteria Met? (RSD < 2%, Tailing < 1.5) sst->check inject Inject Sample for Analysis check->inject Yes fail Troubleshoot System (Check Pump, Column, Detector) check->fail No integrate Integrate Peaks (Main Component & Impurities) inject->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Report Final Purity Value calculate->report fail->equil

Caption: Step-by-step workflow for HPLC purity analysis.

B. Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides definitive structural information. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹⁹F NMR is crucial for this specific molecule, confirming the number and chemical environment of the fluorine atoms. This technique provides an orthogonal confirmation of the compound's identity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Verify that the chemical shifts, splitting patterns (coupling constants), and integrations of the aromatic and methyl protons match the expected structure.

    • ¹⁹F NMR: Confirm the presence of two distinct fluorine signals with appropriate chemical shifts and coupling.

    • The data should be free of significant signals corresponding to impurities.

C. Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous confirmation of the elemental composition (C₁₄H₁₀F₂O₂).

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Observe the molecular ion peak in negative ion mode, [M-H]⁻, at the expected m/z value.

    • The measured mass should be within 5 ppm of the theoretical exact mass (248.0649 g/mol for C₁₄H₁₀F₂O₂).

Conclusion

The selection and proper use of a reference standard for this compound is a critical determinant of data quality in research and development. While a formal Certified Reference Material provides the highest level of assurance, its absence necessitates a rigorous in-house qualification. By employing a multi-technique analytical approach—combining HPLC for purity, NMR for structure, and MS for molecular weight—scientists can establish a well-characterized internal standard. This diligence ensures that subsequent experiments and synthetic steps are built upon a foundation of analytical certainty, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Altabrisa Group. (2025).
  • Montage Analytics. (n.d.).
  • U.S. Food and Drug Administration. (n.d.).
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • NCS. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SynThink Research Chemicals. (n.d.). Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing.
  • PubChem. (n.d.). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.
  • Sigma-Aldrich. (n.d.).
  • CWS Abroad. (2023).
  • BLDpharm. (n.d.). 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.
  • Alfa Chemistry. (n.d.).

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Consistency for a Key Intermediate

In the intricate process of drug development and manufacturing, the quality of each component is paramount. 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a sophisticated chemical intermediate, a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its molecular structure, featuring a fluorinated biphenyl core, suggests its utility in creating targeted therapies where specific molecular conformations are essential for efficacy and safety.

The journey from a chemical intermediate to a final drug product is a multi-step synthesis where the purity and consistency of the starting materials directly impact the yield, impurity profile, and ultimately, the safety and effectiveness of the final therapeutic agent.[1] Even minor variations between batches of an intermediate like this compound—be it in the form of isomeric impurities, residual solvents, or polymorphic forms—can have cascading negative effects on downstream processes.[2]

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this intermediate. It is designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical strategy rooted in established scientific principles and regulatory expectations. By implementing the rigorous testing protocols detailed herein, organizations can ensure the reliability of their supply chain, safeguard the quality of their final product, and adhere to the stringent standards of the pharmaceutical industry.

The Analytical Strategy: A Multi-Pronged Approach to Quality

A single analytical technique is insufficient to fully characterize a complex molecule and ensure its consistency. A robust quality control strategy relies on a suite of orthogonal methods, each providing a unique piece of the quality puzzle.[3] This approach ensures that all critical quality attributes (CQAs)—from identity and purity to physical properties—are thoroughly evaluated and controlled.

Our recommended strategy is grounded in guidelines from the International Council for Harmonisation (ICH), particularly Q2(R1) for analytical procedure validation and Q3A(R2) for the control of impurities.[4][5][6] The workflow is designed to be a self-validating system, where data from multiple techniques are correlated to build a comprehensive and trustworthy quality profile for each batch.

Below is a visualization of the overall analytical workflow for assessing a new batch of this compound.

Batch_Release_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Purity Assessment cluster_2 Physicochemical Characterization cluster_3 Data Review & Decision A New Batch Received B Visual Inspection (Color, Appearance) A->B C Solubility Check B->C D FTIR Spectroscopy (Identity Confirmation) C->D E HPLC-UV/MS (Assay & Impurity Profile) D->E F Residual Solvents (GC-HS) E->F G DSC/TGA (Melting Point, Thermal Stability) F->G H Water Content (Karl Fischer) G->H I Compile All Data H->I J Compare Against Reference Standard & Specifications I->J K Batch Conforms J->K Yes L Batch Fails (Initiate OOS Investigation) J->L No

Caption: Analytical workflow for batch consistency assessment.

Core Analytical Techniques and Protocols

This section details the primary analytical methods for a comprehensive batch-to-batch comparison. For each technique, the rationale, a detailed protocol, and acceptance criteria are provided.

Identity Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Causality: FTIR is a rapid and highly specific technique used for confirming the identity of a compound.[7] It provides a unique molecular "fingerprint" based on the vibrational frequencies of its functional groups. By comparing the FTIR spectrum of a new batch to that of a well-characterized reference standard, we can confirm that the primary molecular structure is correct and consistent. Any significant deviation in peak position or relative intensity could indicate a different compound or a major impurity.

  • Experimental Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

    • Instrument Setup: Set the instrument to collect data in the range of 4000-400 cm⁻¹.

    • Data Acquisition: Collect the spectrum of the reference standard first, followed by the spectrum of each new batch sample.

    • Data Analysis: Overlay the spectra of the test samples with the reference standard spectrum. The positions of major absorption bands (e.g., C=O stretch of the carboxylic acid, C-F stretches, aromatic C=C stretches) must correspond.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
  • Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[8] For a molecule like this compound, a reversed-phase HPLC method provides the high resolution needed to separate the main component from structurally similar process-related impurities (e.g., isomers, starting materials, by-products) and degradation products.[9][10] Coupling with a UV detector allows for quantification, while a Mass Spectrometry (MS) detector can help identify unknown impurities. The goal is to ensure not only that the purity is high but that the impurity profile is consistent from batch to batch, as new or elevated impurities can pose safety risks.[11]

  • Experimental Protocol:

    • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area of the main component should be ≤1.0%, and the tailing factor should be between 0.8 and 1.5, as per USP <621> guidelines.[12][13]

    • Standard Preparation: Accurately prepare a reference standard solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase.

    • Sample Preparation: Prepare samples from each new batch at the same concentration as the reference standard.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • UV Detection: 254 nm.

    • Data Analysis: Calculate the purity (assay) of the API against the reference standard. Quantify all impurities as a percentage of the total peak area. Per ICH Q3A(R2) guidelines, any impurity above the identification threshold (typically 0.10%) should be reported and tracked.[14]

Volatile Impurities: Gas Chromatography with Headspace (GC-HS) for Residual Solvents
  • Expertise & Causality: Organic volatile solvents used during synthesis and purification can remain in the final intermediate.[15] These residual solvents offer no therapeutic benefit and can be toxic.[16] Therefore, their levels must be strictly controlled according to guidelines like USP <467> and ICH Q3C.[16][17] GC with a headspace autosampler is the standard technique for this analysis, offering high sensitivity for volatile compounds without dissolving the sample in a way that would interfere with the analysis.

  • Experimental Protocol:

    • Standard Preparation: Prepare a stock solution containing all potential residual solvents at known concentrations in a suitable solvent like dimethyl sulfoxide (DMSO), as specified in USP <467>.[18]

    • Sample Preparation: Accurately weigh a specific amount of the intermediate (e.g., 100 mg) into a headspace vial and add a known volume of diluent.

    • GC-HS Conditions:

      • Column: A column suitable for volatile compound analysis (e.g., G43).

      • Injector/Detector Temp: ~250°C.

      • Oven Program: A temperature gradient to separate solvents with different boiling points.

      • Carrier Gas: Helium or Hydrogen.

    • Data Analysis: Identify and quantify any residual solvents present in the samples by comparing their retention times and peak areas to the standards.

Physicochemical Properties: DSC and TGA
  • Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties of the material.[19] DSC measures heat flow and can precisely determine the melting point and detect the presence of different polymorphic forms.[20][21] TGA measures changes in mass with temperature, which is useful for determining thermal stability and the presence of residual non-volatile materials or water.[22] Inconsistent melting points or thermal decomposition profiles between batches can indicate differences in purity or crystalline form, which can affect stability and processability.[23]

  • Experimental Protocol:

    • Instrument Calibration: Calibrate the DSC and TGA instruments using certified reference materials (e.g., Indium for DSC).

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • DSC Conditions: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • TGA Conditions: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Data Analysis: For DSC, determine the onset temperature and peak maximum of the melting endotherm. For TGA, determine the temperature at which significant weight loss begins.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the assessment process, the table below presents hypothetical data for three different batches of this compound compared against the established specifications.

Critical Quality Attribute Specification Reference Standard Batch A Batch B Batch C Assessment
Appearance White to Off-White SolidConformsConformsConformsYellowish SolidBatch C Fails
Identity (FTIR) Corresponds to Ref. Std.MatchMatchMatchMatchAll Pass
Assay (HPLC, %) ≥ 99.0%99.8%99.7%99.5%99.6%All Pass
Largest Unspecified Impurity (HPLC, %) ≤ 0.10%0.07%0.08%0.09%0.25%Batch C Fails
Total Impurities (HPLC, %) ≤ 0.50%0.15%0.21%0.28%0.35%All Pass
Residual Solvents (GC-HS, ppm) Toluene ≤ 890 ppm< 50< 50950< 50Batch B Fails
Melting Point (DSC, Onset) 168 - 173 °C170.5 °C170.2 °C170.8 °C165.1 °CBatch C Fails
Water Content (Karl Fischer, %) ≤ 0.5%0.1%0.2%0.1%0.4%All Pass
Overall Batch Decision - - PASS FAIL FAIL -

Analysis of Results:

  • Batch A meets all specifications and is consistent with the reference standard. It is approved for use.

  • Batch B fails due to an out-of-specification result for the residual solvent Toluene. This requires an investigation into the purification and drying steps of the manufacturing process.

  • Batch C fails on multiple fronts: its appearance is off, it contains an unspecified impurity significantly above the acceptable threshold, and its melting point is depressed, likely due to the high impurity level. This batch is rejected.

Conclusion: A Commitment to Quality

Ensuring the batch-to-batch consistency of a critical intermediate like this compound is not merely a quality control exercise; it is a fundamental requirement for robust and reliable drug development. A multi-faceted analytical strategy, combining spectroscopic, chromatographic, and thermal analysis techniques, provides the necessary depth to confidently assess all critical quality attributes.

By adhering to the principles outlined in this guide—grounded in ICH and USP standards—and meticulously comparing each new batch against a well-characterized reference standard, organizations can mitigate risks in their manufacturing process, ensure the integrity of their final API, and ultimately contribute to the delivery of safe and effective medicines.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. (2019). <467> RESIDUAL SOLVENTS. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ACS Symposium Series. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • U.S. Pharmacopeia. <467> RESIDUAL SOLVENTS (2022). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Orbit Scientific Group. Thermal analysis DSC, TGA, DTA, calorimeter. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ESSLAB. SPEX CertiPrep USP 467 Residual Solvents. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY (2012). [Link]

  • Eurofins Scientific. Characterization for Pharmaceutical Products. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Inke. (2025). Ensuring Batch-to-Batch Consistency in Inhalation APIs. [Link]

  • Nanalysis. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]

  • Eurofins Scientific. Characterization for Pharmaceutical Products (PDF). [Link]

  • Mettler Toledo. The Characterization of Polymorphs by Thermal Analysis. [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • Spectralys Biotech. Batch-to-batch consistency checks. [Link]

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

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A Comparative Guide to 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid and Its Isomeric Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, modulate pKa, and improve binding affinity of drug candidates. This guide provides an in-depth technical comparison of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid, with its structural analogs.

While peer-reviewed literature on this specific molecule is nascent, this guide will extrapolate from the established principles of fluorine chemistry and the known biological activities of related compounds to provide a predictive comparison of its potential performance. We will delve into the synthetic rationale, potential biological applications with a focus on antibacterial activity, and the analytical methodologies required for characterization.

The Biaryl Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Biaryl scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. This structural motif provides a rigid, yet conformationally adaptable, framework that can effectively orient functional groups for optimal interaction with biological targets. The addition of a benzoic acid moiety introduces a key hydrogen bond donor and acceptor, as well as a potential coordination site, further enhancing the potential for molecular recognition.

Comparative Analysis: The Influence of Fluorine and Methyl Substitution

The subject of this guide, this compound, presents a fascinating case for structure-activity relationship (SAR) studies. To understand its potential, we will compare it with a close structural analog for which some biological context is available: 3-Fluoro-4-(4-methylphenyl)benzoic acid .

CompoundStructureKey Physicochemical Properties (Predicted/Calculated)
This compound this compoundFormula: C₁₄H₁₀F₂O₂ Molar Mass: 248.23 g/mol XLogP3: 4.1[1] Hydrogen Bond Donor Count: 1 Hydrogen Bond Acceptor Count: 2 CAS: 1261949-48-7[1]
3-Fluoro-4-(4-methylphenyl)benzoic acid 3-Fluoro-4-(4-methylphenyl)benzoic acidFormula: C₁₄H₁₁FO₂ Molar Mass: 230.24 g/mol XLogP3: 3.8 (Predicted) Hydrogen Bond Donor Count: 1 Hydrogen Bond Acceptor Count: 2 CAS: Not readily available

The key structural difference lies in the additional fluorine atom on the second phenyl ring of our topic molecule. This seemingly minor change can have profound effects on its biological activity.

Predicted Impact on Antibacterial Activity

Fluorinated biphenyl compounds have shown promise as antibacterial agents.[2] Research on similar analogs suggests a potential mechanism of action involving the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for the formation of the bacterial cell wall.[2] The introduction of lipophilic substituents on the biphenyl system has been shown to significantly enhance antibacterial potency and activity against bacterial biofilms.[2]

The additional fluorine atom in This compound would increase its lipophilicity (as suggested by the higher predicted XLogP3 value), which could lead to enhanced membrane permeability and potentially greater antibacterial efficacy compared to its mono-fluorinated counterpart. Furthermore, the position of the fluorine and methyl groups can influence the molecule's conformation and how it fits into the active site of a target enzyme.

Synthesis and Characterization: A Strategic Approach

The synthesis of these biaryl benzoic acids is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 4-Bromo-3-fluorobenzoic acid) F Suzuki-Miyaura Cross-Coupling A->F B Aryl Boronic Acid (e.g., 4-fluoro-3-methylphenylboronic acid) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Work-up and Purification (Extraction, Chromatography) F->G H Final Product (this compound) G->H

Caption: A generalized workflow for the synthesis of biaryl benzoic acids via Suzuki-Miyaura cross-coupling.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-3-fluorobenzoic acid

  • 4-Fluoro-3-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-fluoro-3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Comparative Performance Evaluation: A Focus on Antibacterial Activity

To objectively compare the performance of this compound and its analogs, a series of standardized in vitro assays should be conducted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the test compounds required to inhibit the visible growth of a panel of pathogenic bacteria.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Outcomes and Interpretation

Based on the principles of fluorine in medicinal chemistry, it is hypothesized that the di-fluorinated compound, This compound , may exhibit a lower MIC value (i.e., higher potency) against a range of bacterial strains compared to its mono-fluorinated analog. This would be attributed to its increased lipophilicity and potentially more favorable interactions with the bacterial target.

G Compound Compound Lipophilicity (XLogP3) Predicted Antibacterial Potency Topic This compound 4.1 Potentially Higher Topic->Compound Analog 3-Fluoro-4-(4-methylphenyl)benzoic acid 3.8 (Predicted) Baseline Analog->Compound

Caption: A logical relationship diagram illustrating the predicted impact of fluorination on lipophilicity and antibacterial potency.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential of this compound in drug discovery. While direct experimental data remains to be published, a logical and scientifically grounded prediction of its properties and performance can be made by analyzing its structure in the context of established medicinal chemistry principles.

The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the outlined in vitro assays provide a clear path for its biological evaluation. Further research should focus on the synthesis and comprehensive biological testing of this and related analogs to validate these predictions and to fully elucidate the structure-activity relationships within this promising class of fluorinated biaryl benzoic acids. The insights gained will be invaluable for the rational design of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225578, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical's inherent properties and the regulatory landscape, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

I. Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. Based on the structure of this compound, which contains fluoro- and phenyl- functional groups, we can anticipate the following hazards, drawing parallels from similar compounds like 3-Fluorobenzoic acid and 3-Fluoro-4-(trifluoromethoxy)benzoic acid[1][2]:

  • Skin and Eye Irritation: Aromatic carboxylic acids are often irritating to the skin and eyes. Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause respiratory tract irritation.

  • Potential for Systemic Effects: While specific toxicological data is unavailable, related compounds can have systemic effects upon absorption.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Given these potential hazards, this compound should be treated as a Particularly Hazardous Substance (PHS) , a category that includes "select carcinogens", reproductive toxins, and substances with a high degree of acute toxicity, as defined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard[3]. This designation necessitates more stringent handling and disposal procedures.

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard ClassificationInferred RiskRecommended Handling Precautions
Acute Toxicity Potential skin, eye, and respiratory irritant.Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Chronic Toxicity Long-term effects not fully characterized. Potential for systemic effects.Minimize exposure. Use engineering controls to limit airborne concentrations.
Carcinogenicity Not classified, but should be handled with caution as a potential carcinogen.Follow OSHA guidelines for handling potential carcinogens.[4][5][6][7]
Environmental Hazard Potential for persistence and aquatic toxicity.Prevent release to the environment. Dispose of as hazardous chemical waste.

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is essential.

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for prolonged handling.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.

III. Spill Management and Decontamination

Accidents can happen, and a well-defined spill response plan is crucial.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent powder like vermiculite or sand to prevent it from becoming airborne. For liquid spills, use a chemical absorbent pad or pillow to dike the spill and prevent it from spreading.

  • Collect the Waste: Carefully sweep or scoop the solid material into a clearly labeled hazardous waste container. For absorbed liquids, use forceps or tongs to place the absorbent materials into the waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

IV. Proper Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations. As a halogenated organic compound, it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8].

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_disposal Final Disposition A Identify Chemical: 3-Fluoro-4-(4-fluoro-3-methylphenyl) benzoic acid B Classify as Halogenated Organic Compound A->B Structural Analysis C Designate as Hazardous Waste B->C RCRA Guidelines D Segregate from Non-Halogenated Waste C->D E Use Designated, Compatible, and Labeled Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Certified Waste Hauler F->G H Transport to a Licensed Waste Disposal Facility G->H I Incineration at High Temperature H->I

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams[9][10]. This is because the disposal methods, particularly incineration, differ for these categories, and mixing them can increase disposal costs and environmental impact.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap and be in good condition[11]. Do not use food containers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[12][13]. The label should also include the date when the first drop of waste was added.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11][14]. The SAA should be under the control of laboratory personnel and away from drains and sources of ignition.

  • Disposal Request: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its pickup by your institution's EHS department or a licensed hazardous waste contractor[11][14].

  • Final Disposition: The hazardous waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred method of disposal for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule and prevents the release of harmful substances into the environment[1][12]. Landfilling of halogenated organic compounds is generally prohibited[15][16].

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental responsibility. By following these guidelines, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the world outside the lab.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes field-proven insights and data from structurally similar halogenated carboxylic acids to establish a robust safety protocol. Our primary objective is to empower you with the knowledge to handle this compound with the utmost care, ensuring both personal safety and the integrity of your research.

Presumed Hazard Assessment

Given its chemical structure as a halogenated benzoic acid derivative, we can infer a likely hazard profile. Similar compounds, such as 3-Fluorobenzoic acid and 3-Fluoro-4-(trifluoromethoxy)benzoic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is prudent to handle this compound as a hazardous substance with the potential for similar effects. As with any powdered chemical, inhalation of airborne particles is a primary exposure route to be mitigated[3].

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. The Occupational Safety and Health Administration (OSHA) mandates that laboratories implement such controls to minimize chemical exposures[4][5][6].

  • Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is a critical barrier between you and potential chemical exposure[7][8]. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for eye protection in the laboratory.

  • Chemical Splash Goggles: When there is a risk of splashes, such as when working with solutions of the compound, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: A face shield should be worn in conjunction with goggles when handling larger quantities (>10g) of the compound or when there is a significant risk of splashing.

Hand Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling solid carboxylic acids. Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving. Contaminated gloves should be removed promptly and disposed of as hazardous waste[9].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists should be worn at all times to protect the skin and personal clothing[3].

  • Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting[9].

Respiratory Protection
  • When to Use: Respiratory protection may be necessary if engineering controls are insufficient or during a large-scale spill.

  • Type: For powdered chemicals, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. In situations with potential for vapor exposure or higher concentrations, a half-mask or full-face respirator with appropriate cartridges should be used[9][10]. A complete respiratory protection program that complies with OSHA 29 CFR 1910.134 is necessary when respirators are required[11].

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (<1g) Safety Glasses with side shieldsSingle pair of nitrile glovesLab CoatNot typically required inside a fume hood
Weighing (>1g) Chemical Splash GogglesDouble pair of nitrile glovesLab CoatN95 respirator recommended
Preparing Solutions Chemical Splash GogglesDouble pair of nitrile glovesLab Coat, Chemical ApronNot typically required inside a fume hood
Reaction Workup Chemical Splash Goggles, Face ShieldDouble pair of nitrile glovesLab Coat, Chemical ApronAs needed based on risk assessment
Spill Cleanup Chemical Splash Goggles, Face ShieldHeavy-duty nitrile glovesLab Coat, CoverallsN95 or higher

Experimental Protocol: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.

  • Goggles/Face Shield: Remove by handling the strap or headband.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being done in a certified fume hood? start->fume_hood no_fume_hood STOP! Do not proceed. Consult EHS. fume_hood->no_fume_hood No quantity Quantity of solid? fume_hood->quantity Yes small_scale < 1 gram quantity->small_scale < 1g large_scale > 1 gram quantity->large_scale >= 1g aerosol_risk Risk of aerosolization (e.g., scraping, vigorous mixing)? small_scale->aerosol_risk ppe_goggles Upgrade to: - Chemical Splash Goggles large_scale->ppe_goggles ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields aerosol_risk->ppe_base Low ppe_respirator Add: - N95 Respirator aerosol_risk->ppe_respirator High ppe_goggles->ppe_respirator

Caption: PPE selection workflow based on experimental scale.

Operational Plan: Spill and Emergency Procedures

Spill Response (Solid Compound):

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[12][13]. Do not use combustible materials like sawdust[12].

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a damp cloth, then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists[1][14].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][15].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams[12].

  • Container: Collect waste in a clearly labeled, sealed, and compatible container (e.g., high-density polyethylene)[12]. The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[12][13].

By adhering to these protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within the scientific community.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1997). Office of Justice Programs. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Scientific. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Powder Coating. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Making carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Carboxylic acid lab. (2022, November 30). YouTube. Retrieved from [Link]

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  • Synthesis of Carboxylic Acids. (n.d.). Jasperse, Ch. 20, 21 Notes. Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.